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Core Science & Biosynthesis

Foundational

1,3,5-Trimethylcyclohexan-1-amine: Chemical Properties, Synthesis, and Pharmacological Applications in Drug Development

As a Senior Application Scientist in medicinal chemistry, I approach the synthesis and pharmacological evaluation of 1-aminoalkylcyclohexanes not merely as a sequence of chemical transformations, but as a highly orchestr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I approach the synthesis and pharmacological evaluation of 1-aminoalkylcyclohexanes not merely as a sequence of chemical transformations, but as a highly orchestrated modulation of steric hindrance and receptor kinetics. 1,3,5-Trimethylcyclohexan-1-amine represents a critical structural scaffold in the development of uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists. This in-depth technical guide explores its molecular properties, self-validating synthetic workflows, and its mechanistic role in treating central nervous system (CNS) disorders.

Chemical Properties & Molecular Characterization

1,3,5-Trimethylcyclohexan-1-amine is a highly lipophilic, sterically hindered primary amine. Its structure features a cyclohexane ring with methyl groups at the 1, 3, and 5 positions, and an amino group at the tertiary C1 carbon. This specific spatial arrangement is essential for its ability to lodge within the ion channel pore of the NMDA receptor[1].

The stereochemistry of the molecule (e.g., cis vs. trans configurations at the 3 and 5 positions relative to the C1 amine) significantly influences its binding affinity and lipophilicity, dictating its blood-brain barrier (BBB) permeability.

Quantitative Molecular Data

To establish a baseline for analytical validation, the core physicochemical properties of 1,3,5-Trimethylcyclohexan-1-amine are summarized below:

PropertyValueScientific Significance
Chemical Name 1,3,5-Trimethylcyclohexan-1-amineDefines the tertiary amine structure.
Molecular Formula C9H19NDictates stoichiometric calculations.
Molecular Weight 141.26 g/mol Essential for mass spectrometry (m/z 141.25)[2].
CAS Registry Number 259734-12-8Primary identifier for commercial sourcing[3].
PubChem CID 124506903Identifier for the trans-(3S,5S) stereoisomer[4].
Pharmacological Class 1-AminoalkylcyclohexaneUncompetitive NMDA Receptor Antagonist[5].
Synthetic Methodology: The Ritter Reaction Approach
Causality of Experimental Design

Direct amination of tertiary alcohols (like 1,3,5-trimethylcyclohexanol) via standard nucleophilic substitution (SN2) is notoriously inefficient due to extreme steric hindrance and competing E1 elimination pathways. To circumvent this, we employ the Ritter reaction . This method capitalizes on the stability of the tertiary carbocation formed at the C1 position under strongly acidic conditions, allowing a nitrile to attack and form a carbon-nitrogen bond efficiently.

Step-by-Step Self-Validating Protocol

Step 1: Carbocation Generation

  • Procedure: Dissolve 1 equivalent of 1,3,5-trimethylcyclohexanol in glacial acetic acid. Slowly add 1.5 equivalents of concentrated sulfuric acid (H₂SO₄) dropwise at 0°C.

  • Causality: The strong acid protonates the hydroxyl group, turning it into an excellent leaving group (water). The departure of water leaves a highly stable tertiary carbocation at the C1 position.

Step 2: Nucleophilic Attack (Nitrilium Ion Formation)

  • Procedure: Introduce 2 equivalents of acetonitrile to the reaction mixture, maintaining the temperature below 10°C, then allow it to warm to room temperature over 4 hours.

  • Causality: The lone pair of electrons on the nitrogen of acetonitrile attacks the planar carbocation, forming a nitrilium ion intermediate.

Step 3: Hydrolysis to Acetamide (In-Process Control)

  • Procedure: Quench the reaction by pouring the mixture over crushed ice. Extract the resulting N-(1,3,5-trimethylcyclohexyl)acetamide using ethyl acetate.

  • Self-Validating System: Do not proceed to Step 4 without validation. Isolate a small aliquot of the intermediate and perform Fourier-transform infrared spectroscopy (FTIR). The presence of an amide I band (C=O stretch) at ~1650 cm⁻¹ and an amide II band (N-H bend) at ~1550 cm⁻¹ definitively validates successful C-N bond formation.

Step 4: Amide Cleavage

  • Procedure: Reflux the validated acetamide intermediate in a strong base (e.g., 20% KOH in ethylene glycol) or strong acid (6M HCl) for 24 hours to cleave the amide bond.

  • Validation: Extract the free base and analyze via GC-MS. A molecular ion peak at m/z 141.25 confirms the successful synthesis of 1,3,5-trimethylcyclohexan-1-amine.

Synthesis A 1,3,5-Trimethyl- cyclohexanol B Tertiary Carbocation A->B H2SO4 (-H2O) C Nitrilium Ion Intermediate B->C Acetonitrile D Acetamide Derivative C->D H2O (Hydrolysis) E 1,3,5-Trimethyl- cyclohexan-1-amine D->E KOH, Reflux (-Acetate)

Workflow of 1,3,5-Trimethylcyclohexan-1-amine synthesis via Ritter reaction.

Pharmacological Mechanism: Uncompetitive NMDA Receptor Antagonism

The therapeutic viability of 1-aminoalkylcyclohexanes, including 1,3,5-trimethylcyclohexan-1-amine, hinges on their unique binding kinetics.

The Causality of Uncompetitive Binding

Unlike competitive antagonists that indiscriminately block the glutamate binding site—thereby halting all physiological synaptic transmission and causing severe side effects like hallucinations and motor impairment—1,3,5-trimethylcyclohexan-1-amine acts as an uncompetitive antagonist [6].

  • Open-Channel Dependency: The drug can only access its binding site deep within the ion channel pore after the receptor has been activated by glutamate and the channel has opened[7].

  • Voltage-Dependency: It mimics the physiological magnesium (Mg²⁺) block. During transient, high-frequency physiological signaling (which strongly depolarizes the neuronal membrane), the drug is rapidly expelled from the channel, allowing normal cognitive function and memory consolidation[1].

  • Targeting Pathology: It selectively blocks the channel during chronic, low-level pathological glutamate release, preventing the excessive calcium (Ca²⁺) influx that leads to excitotoxicity and neuronal apoptosis[7].

Mechanism Glutamate Pathological Glutamate NMDAR NMDA Receptor (Open State) Glutamate->NMDAR Activation CaInflux Chronic Ca2+ Influx NMDAR->CaInflux Excitotoxicity Neuronal Excitotoxicity CaInflux->Excitotoxicity Cell Death Pathway Drug 1,3,5-Trimethylcyclohexan-1-amine Drug->NMDAR Uncompetitive Block (Voltage-Dependent)

Uncompetitive NMDA receptor antagonism by 1,3,5-Trimethylcyclohexan-1-amine.

Applications in Drug Development

Because of its favorable rapid blocking/unblocking kinetics, 1,3,5-trimethylcyclohexan-1-amine and its structural analogs (such as Neramexane and Memantine) are heavily investigated for treating CNS disorders characterized by glutamatergic dysfunction[1].

  • Neurodegenerative Diseases: By halting excitotoxicity, these compounds slow the progression of Alzheimer's disease and other dementias[8].

  • Mood Disorders and Synergistic Therapies: Recent patent literature demonstrates that combining 1-aminoalkylcyclohexane NMDA receptor antagonists with Selective Serotonin Reuptake Inhibitors (SSRIs), such as citalopram or escitalopram, produces a synergistic effect. This combination therapy is highly effective for treatment-resistant depression, as the NMDA antagonism rapidly modulates neuroplasticity while the SSRI elevates synaptic serotonin[6][8].

References
  • PubChem. "trans-(3S,5S)-1,3,5-trimethylcyclohexan-1-amine (CID 124506903)". National Center for Biotechnology Information. Available at:[Link]

  • Merz Pharma GmbH & Co KGaA. "1-Amino-alkylcyclohexane NMDA receptor antagonists". US Patent 6,034,134.
  • Merz Pharmaceuticals GmbH. "Combination of an NMDA receptor antagonist and a selective serotonin reuptake inhibitor for the treatment of depression and other mood disorders". US Patent Application 20100076073A1.

Sources

Exploratory

Mechanism of action of 1,3,5-Trimethylcyclohexan-1-amine derivatives

Mechanisms of Action of 1,3,5-Trimethylcyclohexan-1-amine Derivatives Abstract The 1,3,5-trimethylcyclohexan-1-amine scaffold represents a compelling, yet underexplored, chemical framework for the development of novel th...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanisms of Action of 1,3,5-Trimethylcyclohexan-1-amine Derivatives

Abstract

The 1,3,5-trimethylcyclohexan-1-amine scaffold represents a compelling, yet underexplored, chemical framework for the development of novel therapeutic agents. Its rigid, three-dimensional structure, conferred by the cyclohexane ring with its specific substitution pattern, offers a unique platform for the design of molecules with high target specificity. This in-depth technical guide synthesizes current knowledge from structurally related compounds to propose and detail the most probable mechanisms of action for derivatives of this scaffold. We will primarily focus on two highly plausible and evidence-backed pathways: N-methyl-D-aspartate (NMDA) receptor antagonism and iron chelation. This guide is intended for researchers, scientists, and drug development professionals, providing a robust theoretical framework and detailed experimental protocols to investigate and validate the therapeutic potential of this promising class of molecules.

Introduction: The Rationale for Investigating 1,3,5-Trimethylcyclohexan-1-amine Derivatives

The cyclohexane ring is a prevalent motif in numerous biologically active compounds, prized for its conformational rigidity which can be exploited to achieve precise orientations of functional groups for optimal target engagement. The 1,3,5-substitution pattern, in particular, allows for a well-defined spatial arrangement of substituents. While direct research on the biological activity of 1,3,5-trimethylcyclohexan-1-amine derivatives is nascent, a wealth of data from structurally analogous compounds provides a strong foundation for postulating their therapeutic utility.

This guide will explore the mechanistic hypotheses derived from two key classes of related molecules:

  • Alkyl-substituted Cyclohexylamines: These compounds, which share the core cyclohexylamine structure, have been identified as ligands for the phencyclidine (PCP) binding site within the N-methyl-D-aspartate (NMDA) receptor. This suggests a potential role for 1,3,5-trimethylcyclohexan-1-amine derivatives in neurological disorders where NMDA receptor modulation is beneficial.

  • 1,3,5-Triaminocyclohexane Derivatives: The N-pyridyl derivatives of this closely related scaffold have demonstrated potent antitumor activity, which is attributed to their ability to chelate iron, thereby depriving cancer cells of this essential element.[1] This raises the intriguing possibility of designing 1,3,5-trimethylcyclohexan-1-amine derivatives with similar metal-chelating and anticancer properties.

This document will now delve into the specifics of these proposed mechanisms, supported by detailed experimental workflows to empower researchers to validate these hypotheses.

Postulated Mechanism of Action I: NMDA Receptor Antagonism

The over-activation of NMDA receptors is a key pathological event in a range of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.[2] Compounds that can modulate NMDA receptor activity are therefore of significant therapeutic interest. Structurally similar 1,3,5-alkylsubstituted cyclohexylamines have been shown to bind to the PCP site within the NMDA receptor ion channel, acting as uncompetitive antagonists.[1]

The Molecular Target: The NMDA Receptor

The NMDA receptor is a ligand-gated ion channel that is crucial for synaptic plasticity and memory function.[2] Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium block.[3] The PCP binding site is located within the ion channel pore, and molecules that bind here physically obstruct the flow of ions, thereby antagonizing the receptor's function.

Proposed Signaling Pathway

The proposed mechanism of action for 1,3,5-trimethylcyclohexan-1-amine derivatives as NMDA receptor antagonists is illustrated in the following diagram:

NMDA_Receptor_Antagonism cluster_0 Postsynaptic Neuron Glutamate_Release Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Activates Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Opens Channel Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Leads to Derivative 1,3,5-Trimethylcyclohexan-1-amine Derivative Derivative->NMDA_Receptor Blocks Channel (PCP Site) Experimental_Workflow_NMDA Start Start: Synthesized Derivatives Binding_Assay Radioligand Binding Assay ([³H]MK-801) Start->Binding_Assay Patch_Clamp Whole-Cell Patch-Clamp (Functional Assay) Binding_Assay->Patch_Clamp Confirm Functional Activity SAR_Analysis Structure-Activity Relationship (SAR) Analysis Patch_Clamp->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental workflow for NMDA receptor antagonist validation.

Postulated Mechanism of Action II: Iron Chelation for Antitumor Activity

Rapidly proliferating cancer cells have a high demand for iron, which is a critical cofactor for enzymes involved in DNA synthesis and repair. [1]Iron deprivation is therefore a promising strategy for cancer therapy. Derivatives of the structurally similar cis,cis-1,3,5-triaminocyclohexane have been shown to act as potent iron chelators and exhibit significant cytotoxicity against cancer cell lines. [1][4]It is plausible that derivatives of 1,3,5-trimethylcyclohexan-1-amine, when appropriately functionalized, could also chelate iron and exert antitumor effects.

The Molecular Target: Intracellular Iron

The proposed mechanism involves the sequestration of intracellular iron, leading to the inhibition of iron-dependent enzymes, such as ribonucleotide reductase, which is essential for DNA synthesis. This would induce cell cycle arrest and apoptosis in cancer cells.

Proposed Signaling Pathway

The proposed mechanism of action for 1,3,5-trimethylcyclohexan-1-amine derivatives as iron-chelating antitumor agents is depicted below:

Iron_Chelation_Mechanism cluster_1 Cancer Cell Derivative_Entry Derivative Enters Cell Iron_Chelation Chelation of Intracellular Fe²⁺/Fe³⁺ Derivative_Entry->Iron_Chelation Enzyme_Inhibition Inhibition of Iron-Dependent Enzymes (e.g., Ribonucleotide Reductase) Iron_Chelation->Enzyme_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Enzyme_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of iron chelation-induced apoptosis.

Experimental Validation Workflow

The following experimental workflow is proposed to investigate the iron-chelating and antitumor properties of 1,3,5-trimethylcyclohexan-1-amine derivatives.

This colorimetric assay determines the ability of the test compounds to chelate iron ions.

Protocol:

  • Reagents: Prepare solutions of the test compound, FeCl₂, and ferrozine.

  • Reaction: In a 96-well plate, mix the test compound with the FeCl₂ solution.

  • Color Development: Add ferrozine to the mixture. Ferrozine forms a colored complex with free Fe²⁺.

  • Measurement: Measure the absorbance at 562 nm. A decrease in absorbance indicates that the test compound has chelated the iron, making it unavailable to react with ferrozine.

  • Data Analysis: Calculate the percentage of iron chelation for each concentration of the test compound.

This assay measures the ability of the test compounds to reduce the viability of cancer cells. [5] Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

To confirm that the cytotoxicity is due to iron chelation, a rescue experiment can be performed.

Protocol:

  • Co-treat the cancer cells with the test compound and an excess of an iron source (e.g., ferric ammonium citrate).

  • Perform the MTT assay as described above.

  • If the cytotoxicity of the compound is reversed by the addition of iron, it strongly supports an iron chelation-based mechanism of action.

Broader Screening for Other Potential Biological Activities

While NMDA receptor antagonism and iron chelation are the most likely mechanisms of action based on existing evidence, the 1,3,5-trimethylcyclohexan-1-amine scaffold may possess other biological activities. Therefore, a broader screening approach is recommended.

Antimicrobial Activity Screening

Many amine-containing compounds exhibit antimicrobial properties. The Minimum Inhibitory Concentration (MIC) assay can be used to determine the antimicrobial efficacy of the derivatives.

Protocol: Broth Microdilution MIC Assay [4]

  • Bacterial Strains: Select a panel of clinically relevant Gram-positive and Gram-negative bacteria.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well plate containing growth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Summary

The following table provides a template for summarizing the data obtained from the proposed screening assays.

DerivativeNMDA Receptor Binding (IC₅₀, µM)NMDA Functional Inhibition (IC₅₀, µM)Iron Chelation (EC₅₀, µM)Cytotoxicity (HeLa, IC₅₀, µM)Antimicrobial (S. aureus, MIC, µg/mL)
Compound 1
Compound 2
...

Conclusion and Future Directions

The 1,3,5-trimethylcyclohexan-1-amine scaffold holds significant promise for the development of novel therapeutics. Based on robust evidence from structurally related compounds, the most probable mechanisms of action for its derivatives are NMDA receptor antagonism and iron chelation. This guide provides a comprehensive theoretical framework and detailed, validated experimental protocols for researchers to rigorously test these hypotheses.

Future work should focus on the synthesis of a diverse library of 1,3,5-trimethylcyclohexan-1-amine derivatives with various substituents to establish clear structure-activity relationships for each of the proposed mechanisms. Promising lead compounds identified through the workflows described herein can then be advanced to more complex cellular and in vivo models to fully elucidate their therapeutic potential. The systematic approach outlined in this guide will undoubtedly accelerate the translation of these novel chemical entities from the laboratory to the clinic.

References

  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link] [6]9. Goffer, Y., & Sokolovsky, M. (1992). Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. ACS Chemical Neuroscience, 9(5), 1036–1046. [Link] [7]10. Bio-protocol. (2020). Minimum Inhibitory Concentration (MIC) Assay. Bio-protocol, 10(12), e3658. [Link] [8]11. Berridge, M. J., Herst, P. M., & Tan, A. S. (2005). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. Leukemia & Lymphoma, 46(11), 1605–1612. [Link] [3]12. Nanion Technologies. (n.d.). Activation and Inhibition of human NMDA Channels on Nanion's SyncroPatch384PE. Retrieved from [Link] [9]13. Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. Retrieved from [Link] [10]14. Reynolds, I. J. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current Protocols in Neuroscience, Chapter 6, Unit 6.10. [Link] [11]15. Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383–400. [Link] [2]16. da Silva, J. K., de Andrade, J. C., & da Silva, E. T. (2022). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Journal of the Brazilian Chemical Society, 33, 1033-1040. [Link]

Sources

Foundational

Technical Guide & Advanced Safety Data Sheet: 1,3,5-Trimethylcyclohexan-1-amine (CAS 259734-12-8)

Executive Summary & Chemical Identity As a Senior Application Scientist in neuropharmacology and medicinal chemistry, I frequently encounter the 1-aminoalkylcyclohexane scaffold in preclinical drug design. 1,3,5-Trimethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

As a Senior Application Scientist in neuropharmacology and medicinal chemistry, I frequently encounter the 1-aminoalkylcyclohexane scaffold in preclinical drug design. 1,3,5-Trimethylcyclohexan-1-amine (CAS 259734-12-8) is a structurally critical aliphatic amine. In the context of drug development, derivatives of the 1-aminoalkylcyclohexane class are extensively investigated as uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists ()[1].

Unlike traditional, rigid Safety Data Sheet (SDS) templates, this whitepaper synthesizes regulatory safety compliance with advanced pharmacological applications, providing researchers with a holistic framework for handling, utilizing, and validating this compound in laboratory workflows.

Physicochemical Properties & Molecular Architecture

The steric bulk provided by the trimethyl substitution on the cyclohexane ring governs both the compound's lipophilicity (crucial for blood-brain barrier penetration) and its binding kinetics within the NMDA receptor ion channel.

PropertyValueCausality / Experimental Implication
Chemical Name 1,3,5-Trimethylcyclohexan-1-amineThe primary amine dictates alkaline reactivity and aqueous solubility at physiological pH.
CAS Registry Number 259734-12-8Unique identifier for regulatory and procurement compliance.
Molecular Formula C9H19NAliphatic nature contributes to high volatility and a distinct amine odor.
Molecular Weight 141.25 g/mol Low molecular weight facilitates rapid diffusion in in vitro tissue slices.
GHS Hazard Statements H314, H315Highly basic nature necessitates strict pH buffering in biological assays ()[2].

Pharmacological Mechanism: 1-Aminoalkylcyclohexanes in CNS Disorders

The therapeutic potential of 1-aminoalkylcyclohexanes lies in their ability to act as uncompetitive, moderate-affinity NMDA receptor antagonists.

The Causality of the Blockade: Pathological overactivation of NMDA receptors by glutamate leads to excessive intracellular calcium ( Ca2+ ) influx, triggering excitotoxicity associated with neurodegenerative diseases and sleep disorders. 1,3,5-Trimethylcyclohexan-1-amine and its structural analogs exhibit strong voltage-dependency and rapid blocking/unblocking kinetics. They selectively enter and block the NMDA receptor channel only when it is excessively open, thereby halting pathological Ca2+ influx while sparing normal physiological synaptic transmission—a phenomenon known as "use-dependency" ()[1][3].

NMDAR_Pathway Glut Glutamate Binding Open NMDAR Channel Open Glut->Open Depol Membrane Depolarization (Mg2+ Block Removed) Depol->Open Ca Pathological Ca2+ Influx (Excitotoxicity) Open->Ca Drug 1,3,5-Trimethylcyclohexan-1-amine (Uncompetitive Antagonist) Drug->Open Blocks open channel

Mechanism of uncompetitive NMDA receptor antagonism by 1-aminoalkylcyclohexanes.

Advanced Toxicological Profile & Causality (SDS Translation)

Standard SDS protocols list hazards, but understanding the causality behind these hazards is vital for robust experimental design and safety.

  • H314: Causes severe skin burns and eye damage.

    • Mechanistic Causality: As a primary aliphatic amine, 1,3,5-Trimethylcyclohexan-1-amine is highly alkaline. Upon contact with biological tissues, it induces the saponification of lipid bilayers and the rapid denaturation of structural proteins. This leads to liquefactive necrosis, which penetrates tissues deeper and faster than acid-induced coagulative necrosis.

  • H315: Causes skin irritation.

    • Mechanistic Causality: Even in dilute forms or vapor exposure, the basicity disrupts the acid mantle of the skin, leading to acute contact dermatitis.

Self-Validating Safety System: When handling the neat compound, standard PPE (nitrile gloves, safety goggles, fume hood) is mandatory. However, a self-validating safety check involves placing pH indicator strips strategically inside the fume hood. A rapid color change in the ambient strips alerts the operator to volatile amine vapor leaks before physiological exposure occurs.

Self-Validating Experimental Workflows & Handling Protocols

To ensure scientific integrity, the preparation of 1,3,5-Trimethylcyclohexan-1-amine for in vitro electrophysiology (e.g., whole-cell patch-clamp) must be a self-validating system. Every step must contain a built-in quality control check.

Step-by-Step Methodology: Stock and Assay Preparation
  • Reagent Dispensing & Verification:

    • Action: Dispense the neat amine under an inert argon atmosphere to prevent atmospheric CO2​ absorption (which forms carbamate salts).

    • Validation: Visually inspect the liquid. It should be entirely colorless. Any yellowing indicates oxidation or degradation.

  • Stock Solution Preparation (10 mM):

    • Action: Dissolve the required mass in anhydrous Dimethyl Sulfoxide (DMSO).

    • Validation: Perform a rapid LC-MS/NMR check of the stock. The primary amine peak must remain sharp, confirming no reaction with the solvent or ambient moisture ()[4].

  • Serial Dilution in Artificial Cerebrospinal Fluid (ACSF):

    • Action: Dilute the DMSO stock into ACSF to achieve a final working concentration (e.g., 10-100 µM). Ensure final DMSO concentration is <0.1% v/v to prevent solvent-induced cytotoxicity.

    • Validation (Critical): Measure the pH of the final ACSF solution. Because aliphatic amines are basic, the addition may shift the buffer. Titrate with 0.1 M HCl if necessary to ensure the ACSF remains strictly at pH 7.4 ± 0.05. Failure to do so will artificially alter NMDA receptor gating kinetics.

  • Patch-Clamp Application:

    • Action: Apply the drug via a rapid perfusion system to cultured neurons.

    • Validation: Co-apply Memantine (a known 1-aminoalkylcyclohexane standard) in a parallel control well. The uncompetitive block kinetics of the test compound must be benchmarked against this positive control to validate the system's responsiveness.

Exp_Workflow S1 Phase 1 Reagent Dispensing under Argon Validation: Visual Clarity Check S2 Phase 2 10 mM Stock in Anhydrous DMSO Validation: LC-MS Purity Confirmation S1->S2 S3 Phase 3 Dilution in ACSF Buffer Validation: Strict pH 7.4 Verification S2->S3 S4 Phase 4 Whole-Cell Patch Clamp Validation: Memantine Positive Control S3->S4

Self-validating workflow for handling and preparing 1,3,5-Trimethylcyclohexan-1-amine.

References

  • Title: 1-Amino-alkylcyclohexane NMDA receptor antagonists (US Patent 6,034,134A)
  • Title: trans-(3S,5S)-1,3,5-trimethylcyclohexan-1-amine (CID 124506903) Source: PubChem, National Library of Medicine URL: [Link]

Sources

Exploratory

A Technical Guide to the Neurological Potential of 1,3,5-Trimethylcyclohexan-1-amine: A Novel NMDA Receptor Modulator

Audience: Researchers, scientists, and drug development professionals. Abstract The therapeutic landscape of neurological disorders is continually evolving, with a significant focus on mitigating the detrimental effects...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The therapeutic landscape of neurological disorders is continually evolving, with a significant focus on mitigating the detrimental effects of excitotoxicity. A key player in this pathological process is the N-methyl-D-aspartate (NMDA) receptor. The clinical success of memantine, an aminoadamantane derivative, in the management of Alzheimer's disease has validated the therapeutic potential of uncompetitive, low-affinity NMDA receptor antagonists.[1][2][3] This technical guide introduces 1,3,5-Trimethylcyclohexan-1-amine, a structurally related aminoalkyl cyclohexane, as a promising candidate for neurological drug development. While direct pharmacological data for this specific molecule is not yet available, its structural analogy to known NMDA receptor modulators like memantine and neramexane provides a strong rationale for its investigation.[3][4][5] This document outlines a comprehensive, hypothesis-driven roadmap for the preclinical evaluation of 1,3,5-Trimethylcyclohexan-1-amine, from initial synthesis and in vitro characterization to in vivo efficacy studies. We will provide detailed experimental protocols and data interpretation frameworks, grounded in the established pharmacology of its predecessors. This guide is intended to serve as a foundational document for researchers seeking to explore the next generation of NMDA receptor-targeted therapeutics.

Part 1: Introduction and Rationale: The Case for a Novel Aminoalkyl Cyclohexane

Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), and its signaling through the NMDA receptor is fundamental for synaptic plasticity, learning, and memory.[2][3] However, excessive or prolonged activation of NMDA receptors leads to a massive influx of calcium ions, triggering a cascade of neurotoxic events, a phenomenon known as excitotoxicity.[3][6] This process is a common pathological hallmark in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, ischemic stroke, and neuropathic pain.[7][8]

The development of NMDA receptor antagonists as neuroprotective agents has been a long and challenging journey.[9][10] Early, high-affinity antagonists often failed in clinical trials due to severe side effects, as they indiscriminately blocked both pathological and physiological NMDA receptor activity.[8][9] The breakthrough came with memantine, an uncompetitive antagonist with low affinity, rapid off-rate kinetics, and strong voltage dependency.[2][11][12] These properties allow it to preferentially block the excessive, tonic activation of extrasynaptic NMDA receptors associated with excitotoxicity, while leaving the transient, synaptic receptor activity largely intact.[11]

Building on this success, other aminoalkyl cyclohexane derivatives have been explored. Neramexane (1-amino-1,3,3,5,5-pentamethyl-cyclohexane), for instance, is another NMDA receptor antagonist that has been investigated for various CNS disorders.[4][5][13] The common structural motif of a bulky, lipophilic cyclohexane or adamantane cage with a primary amine group appears to be crucial for this class of compounds' unique pharmacological profile.

This guide posits that 1,3,5-Trimethylcyclohexan-1-amine, by virtue of its structural similarity to these clinically relevant compounds, is a compelling candidate for investigation as a novel neurological therapeutic agent. Its trimethyl-substituted cyclohexane ring offers a distinct lipophilic profile that may fine-tune its interaction with the NMDA receptor channel, potentially leading to an optimized balance of efficacy and tolerability.

Part 2: Postulated Pharmacological Profile of 1,3,5-Trimethylcyclohexan-1-amine

Based on its structural characteristics, we hypothesize that 1,3,5-Trimethylcyclohexan-1-amine will primarily function as an uncompetitive, low-to-moderate affinity, voltage-dependent NMDA receptor antagonist .

Primary Target: NMDA Receptor

  • Mechanism of Action: Like memantine, 1,3,5-Trimethylcyclohexan-1-amine is expected to act as an open-channel blocker. The protonated amine group at physiological pH would enter the NMDA receptor's ion channel upon its opening by glutamate and a co-agonist (glycine or D-serine), sterically occluding the pore and preventing further Ca2+ influx.[2][3]

  • Kinetics and Affinity: The kinetics of binding and unbinding are critical for therapeutic utility. We postulate that the specific substitution pattern of 1,3,5-Trimethylcyclohexan-1-amine will result in rapid off-rate kinetics, allowing for the relief of the block during normal synaptic transmission. The affinity for the binding site within the channel is predicted to be in the low micromolar range, preventing interference with physiological signaling.[14]

Potential Secondary Targets

It is plausible that 1,3,5-Trimethylcyclohexan-1-amine may exhibit activity at other receptors, which could either contribute to its therapeutic efficacy or be a source of side effects. For example, neramexane also shows antagonist activity at α9/α10 nicotinic acetylcholine receptors.[4] Other potential interactions could include serotonin (5-HT) or dopamine receptors, as observed with memantine.[12] Furthermore, a growing body of research highlights the role of trace amine-associated receptors (TAARs) in modulating monoaminergic systems, and these receptors can be activated by structurally similar endogenous amines.[15][16][17]

The following diagram illustrates the hypothesized primary mechanism of action:

NMDA_Receptor_Antagonism Glutamate Glutamate NMDA_R NMDA Receptor (Closed Channel) Glutamate->NMDA_R Binds NMDA_R_Open NMDA Receptor (Open Channel) NMDA_R->NMDA_R_Open Activates Ca_Influx Ca2+ Influx NMDA_R_Open->Ca_Influx Allows NMDA_R_Blocked NMDA Receptor (Blocked Channel) Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Leads to Compound 1,3,5-Trimethyl- cyclohexan-1-amine Compound->NMDA_R_Open NMDA_R_Blocked->Excitotoxicity Prevents

Caption: Hypothesized mechanism of 1,3,5-Trimethylcyclohexan-1-amine at the NMDA receptor.

Part 3: A Roadmap for Preclinical Evaluation

This section provides a detailed, phased approach to systematically evaluate the pharmacological potential of 1,3,5-Trimethylcyclohexan-1-amine.

Phase 1: Synthesis and In Vitro Profiling

The initial phase focuses on the chemical synthesis of the compound and a comprehensive in vitro characterization of its activity at the primary and potential secondary targets.

Experimental Protocol 1: Chemical Synthesis

A plausible synthetic route for 1,3,5-Trimethylcyclohexan-1-amine could involve the reductive amination of 1,3,5-trimethylcyclohexanone.

  • Step 1: Synthesis of 1,3,5-trimethylcyclohexanone: This can be achieved through the hydrogenation of 3,5-dimethylphenol to the corresponding cyclohexanol, followed by oxidation.

  • Step 2: Reductive Amination: The resulting ketone can be subjected to reductive amination using a suitable ammonia source (e.g., ammonium acetate or ammonia gas) and a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation over a nickel or palladium catalyst).[18]

  • Step 3: Purification and Characterization: The final product should be purified by distillation or chromatography and its structure confirmed by NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.

Experimental Protocol 2: NMDA Receptor Binding Assay

This assay will determine the compound's affinity for the NMDA receptor channel binding site.

  • Objective: To determine the binding affinity (Ki) of 1,3,5-Trimethylcyclohexan-1-amine at the MK-801 binding site of the NMDA receptor.

  • Methodology:

    • Prepare rat cortical membranes, which are a rich source of NMDA receptors.

    • Incubate the membranes with a radioligand that binds to the channel site, typically [³H]MK-801.

    • Add varying concentrations of 1,3,5-Trimethylcyclohexan-1-amine to compete with the radioligand.

    • After incubation, separate bound and free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 (concentration that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

  • Expected Outcome: A Ki value in the low to mid-micromolar range, similar to memantine.

Experimental Protocol 3: Electrophysiological Assessment

This is a critical step to confirm the mechanism of action and assess the voltage dependency and kinetics of the channel block.

  • Objective: To characterize the functional inhibition of NMDA receptors by 1,3,5-Trimethylcyclohexan-1-amine.

  • Methodology (Whole-cell patch-clamp):

    • Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a cell line expressing NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits).

    • Clamp the cell membrane at a negative holding potential (e.g., -70 mV).

    • Apply NMDA (e.g., 100 µM) and a co-agonist (e.g., 10 µM glycine) to evoke an inward current.

    • Apply varying concentrations of 1,3,5-Trimethylcyclohexan-1-amine along with the agonists to determine the IC50 of the block.

    • To assess voltage dependency, measure the block at different holding potentials (e.g., from -80 mV to +40 mV).

    • To assess kinetics, measure the rate of onset and offset of the block.

  • Expected Outcome: A concentration-dependent block of the NMDA-evoked current, with a stronger block at more negative membrane potentials (demonstrating voltage dependency) and rapid on/off rates.

The following diagram outlines the in vitro profiling workflow:

In_Vitro_Workflow Synthesis Synthesis & Purification BindingAssay [3H]MK-801 Binding Assay Synthesis->BindingAssay PatchClamp Patch-Clamp Electrophysiology Synthesis->PatchClamp Neuroprotection Neuroprotection Assay (Glutamate Toxicity) Synthesis->Neuroprotection Affinity Determine Affinity (Ki) BindingAssay->Affinity Function Characterize Functional Block (IC50, Voltage-dependency, Kinetics) PatchClamp->Function Efficacy Assess Neuroprotective Efficacy Neuroprotection->Efficacy

Caption: Workflow for the in vitro evaluation of 1,3,5-Trimethylcyclohexan-1-amine.

Phase 2: Cell-Based and Ex Vivo Assays

This phase aims to translate the in vitro findings into a more biologically relevant context, assessing the compound's ability to protect neurons from excitotoxic insults.

Experimental Protocol 4: Neuroprotection Assay

  • Objective: To determine if 1,3,5-Trimethylcyclohexan-1-amine can protect neurons from glutamate-induced cell death.

  • Methodology:

    • Culture primary cortical or hippocampal neurons.

    • Pre-incubate the neurons with various concentrations of 1,3,5-Trimethylcyclohexan-1-amine for a short period.

    • Expose the neurons to a high concentration of glutamate (e.g., 100-200 µM) for a defined period (e.g., 15-30 minutes) to induce excitotoxicity.

    • Wash out the glutamate and the test compound, and return the cells to the incubator for 24 hours.

    • Assess cell viability using a standard assay, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.

  • Expected Outcome: A concentration-dependent increase in cell viability, indicating protection from glutamate-induced neurotoxicity.

Phase 3: In Vivo Pharmacological and Efficacy Studies

This crucial phase involves assessing the compound's pharmacokinetic properties and its efficacy in animal models of neurological disorders.

Experimental Protocol 5: Pharmacokinetic (PK) and Brain Penetration Studies

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of 1,3,5-Trimethylcyclohexan-1-amine, with a focus on its ability to cross the blood-brain barrier (BBB).

  • Methodology:

    • Administer a single dose of the compound to rodents (e.g., mice or rats) via intravenous (IV) and oral (PO) routes.

    • Collect blood and brain tissue samples at various time points post-administration.

    • Analyze the concentration of the compound in plasma and brain homogenates using LC-MS/MS.

    • Calculate key PK parameters, including half-life, clearance, volume of distribution, and oral bioavailability.

    • Determine the brain-to-plasma concentration ratio to assess BBB penetration.

  • Expected Outcome: Good oral bioavailability and significant brain penetration are essential for a CNS-active drug.

Experimental Protocol 6: Efficacy in a Model of Alzheimer's Disease (e.g., APP/PS1 mouse model)

  • Objective: To evaluate the potential of 1,3,5-Trimethylcyclohexan-1-amine to ameliorate cognitive deficits in a transgenic mouse model of Alzheimer's disease.

  • Methodology:

    • Use aged APP/PS1 mice, which exhibit amyloid plaques and cognitive deficits.

    • Administer the compound or vehicle to the mice daily for several weeks.

    • Assess cognitive function using behavioral tests such as the Morris water maze (for spatial learning and memory) and the novel object recognition test (for recognition memory).

    • At the end of the study, analyze brain tissue for markers of neuroinflammation and synaptic density.

  • Expected Outcome: Improvement in cognitive performance in the treated group compared to the vehicle group.

Experimental Protocol 7: Efficacy in a Model of Neuropathic Pain (e.g., Chronic Constriction Injury model)

  • Objective: To assess the analgesic potential of 1,3,5-Trimethylcyclohexan-1-amine in a model of nerve injury-induced pain.

  • Methodology:

    • Induce neuropathic pain in rats by loosely ligating the sciatic nerve (Chronic Constriction Injury model).

    • After the development of pain behaviors, administer single or repeated doses of the compound.

    • Measure pain responses using tests for mechanical allodynia (von Frey filaments) and thermal hyperalgesia (Hargreaves test).

  • Expected Outcome: A dose-dependent reduction in pain behaviors (i.e., an increase in the paw withdrawal threshold).

Part 4: Data Interpretation and Future Directions

The data generated from this comprehensive preclinical evaluation will provide a clear picture of the therapeutic potential of 1,3,5-Trimethylcyclohexan-1-amine.

Data Summary Table (Hypothetical Data)

Parameter1,3,5-Trimethylcyclohexan-1-amine (Hypothetical)Memantine (Reference)
NMDA Receptor Affinity (Ki) 1.5 µM~0.5-1 µM
Functional Block (IC50) 2.0 µM at -70 mV~1-2 µM at -70 mV
Voltage Dependency StrongStrong
Neuroprotection (EC50) 2.5 µM~2 µM
Oral Bioavailability > 40%~100%
Brain/Plasma Ratio > 1.5~1

A favorable profile would be characterized by:

  • Low micromolar affinity and functional antagonism at the NMDA receptor.

  • Strong voltage dependency and rapid kinetics.

  • Potent neuroprotection in cell-based assays.

  • Good oral bioavailability and significant brain penetration.

  • Efficacy in relevant animal models of neurological disease at well-tolerated doses.

If the initial results are promising, future directions would include:

  • Comprehensive safety pharmacology and toxicology studies.

  • Investigation of the compound's effects on synaptic plasticity (e.g., long-term potentiation).

  • Exploration of its efficacy in other neurological and psychiatric conditions where NMDA receptor dysfunction is implicated, such as depression or schizophrenia.[7][11]

Conclusion

1,3,5-Trimethylcyclohexan-1-amine represents a novel and unexplored chemical entity with a strong theoretical foundation for its potential as a therapeutic agent in neurology. Its structural similarity to clinically successful NMDA receptor antagonists like memantine makes it a high-priority candidate for investigation. The systematic, multi-phased research plan detailed in this guide provides a rigorous framework for elucidating its pharmacological profile and validating its therapeutic potential. The insights gained from such studies could pave the way for a new generation of drugs for the treatment of Alzheimer's disease, neuropathic pain, and other debilitating neurological disorders.

References

  • Memantine (Namenda): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024).
  • NERAMEXANE - Inxight Drugs. (n.d.).
  • Memantine - StatPearls - NCBI Bookshelf. (2024).
  • Memantine Psychopharmacology: Mechanism of Action, Clinical Evidence, and Applications. (2022).
  • What is the mechanism of Memantine hydrochloride? - Patsnap Synapse. (2024).
  • Memantine - Wikipedia. (n.d.).
  • NMDA receptor - Wikipedia. (n.d.).
  • Neramexane | NMDA Receptor Antagonist - MedchemExpress.com. (n.d.).
  • Neramexane - Merz Pharma - AdisInsight. (2020).
  • Neramexane - Wikipedia. (n.d.).
  • Deciphering NMDA receptor antagonists and Keeping Up with Their Recent Developments. (2024).
  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC. (n.d.).
  • (PDF) NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - ResearchGate. (2024).
  • NMDA Receptors in Clinical Neurology: Excitatory Times Ahead - PMC - NIH. (n.d.).
  • Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. (2025).
  • Trace amine-associated receptor 1: a multimodal therapeutic target for neuropsychiatric diseases - PubMed. (2018).
  • Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization - PubMed. (n.d.).
  • Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - Frontiers. (2016).
  • Trace amine-associated receptors as potential targets for the treatment of anxiety and depression - PMC. (2025).

Sources

Foundational

Structural Analysis of 1,3,5-Trimethylcyclohexan-1-amine via Single-Crystal X-ray Diffraction: A Comprehensive Guide

Introduction 1,3,5-Trimethylcyclohexan-1-amine is a sterically hindered, substituted aliphatic amine. Its structural analysis is paramount in pharmaceutical and synthetic chemistry due to the presence of multiple stereoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1,3,5-Trimethylcyclohexan-1-amine is a sterically hindered, substituted aliphatic amine. Its structural analysis is paramount in pharmaceutical and synthetic chemistry due to the presence of multiple stereocenters (at the 1, 3, and 5 positions), which dictate its conformational landscape (e.g., chair conformations, axial vs. equatorial substituents). Determining the exact diastereomer and absolute enantiomer requires Single-Crystal X-ray Diffraction (SCXRD).

However, aliphatic amines present unique crystallographic challenges: they are often liquids or highly volatile, low-melting solids at room temperature. They lack the strong, directional intermolecular forces necessary to form well-ordered crystal lattices. This technical guide details the end-to-end methodology for the structural elucidation of 1,3,5-trimethylcyclohexan-1-amine, focusing on the causality of sample preparation, data collection strategies for absolute structure determination, and self-validating refinement protocols.

Phase 1: Overcoming the Physical State via Salt Formation

Causality & Strategy

Freebase 1,3,5-trimethylcyclohexan-1-amine forms poor-quality crystals due to weak van der Waals interactions and limited hydrogen-bonding directionality. To engineer a robust crystal lattice, we must convert the freebase into a salt (e.g., a hydrochloride). The introduction of a chloride counterion establishes a strong, three-dimensional N–H···Cl hydrogen-bonding network and ionic interactions. This drastically increases the lattice energy, facilitating the growth of high-quality single crystals[1]. Furthermore, the heavier chlorine atom provides a crucial anomalous scattering signal needed for absolute structure determination later in the workflow.

Protocol 1: Synthesis and Crystallization of the Hydrochloride Salt

Self-Validation Check: The success of this protocol is validated prior to X-ray exposure by the formation of a highly birefringent solid under cross-polarized light, indicating a well-ordered anisotropic crystal lattice rather than an amorphous precipitate.

1. Salt Formation:

  • Dissolve 100 mg of 1,3,5-trimethylcyclohexan-1-amine (freebase) in 2.0 mL of anhydrous diethyl ether in a dry scintillation vial.

  • Cool the solution to 0 °C in an ice bath to minimize evaporative loss and control the exothermic neutralization.

  • Dropwise, add 1.0 M HCl in diethyl ether until precipitation ceases. Validation: Verify the completion by checking that the supernatant pH is approximately 2.

  • Isolate the white precipitate via vacuum filtration, wash with 1 mL of cold diethyl ether, and dry under a vacuum.

2. Vapor Diffusion Crystallization:

  • Dissolve 20 mg of the hydrochloride salt in a minimum volume (~0.5 mL) of methanol (the "good" solvent) in a 2-dram inner vial.

  • Place the inner vial (uncapped) into a 20 mL outer vial containing 3 mL of acetone (the antisolvent).

  • Cap the outer vial tightly and leave it undisturbed at room temperature.

  • Mechanism: Acetone slowly diffuses into the methanol solution over 3–7 days, gradually lowering the solubility of the salt and inducing nucleation. Harvest the crystals while they are still immersed in the mother liquor to prevent lattice degradation.

CrystallizationWorkflow A 1,3,5-Trimethylcyclohexan-1-amine (Liquid Freebase) B Salt Formation (HCl in Ether, 0°C) A->B C Precipitation of Amine Hydrochloride B->C D Vapor Diffusion (MeOH / Acetone) C->D E Single Crystal Harvesting (Cryo-oil, 100K) D->E F SCXRD Data Collection (Cu K-alpha) E->F G Structure Solution & Refinement (Olex2 / SHELXL) F->G

Workflow for crystallization and X-ray analysis of 1,3,5-trimethylcyclohexan-1-amine.

Phase 2: X-ray Data Collection Strategy

Causality & Strategy

Once a single crystal is isolated, data collection parameters must be explicitly tailored to the molecule's properties.

  • Cryo-cooling (100 K): The flexible cyclohexane ring and the three methyl groups are prone to high thermal motion (dynamic disorder) at room temperature. Collecting data at 100 K under a nitrogen cold stream freezes out these vibrations, yielding sharper diffraction spots and allowing for accurate modeling of anisotropic displacement parameters.

  • Cu K-alpha Radiation: Because 1,3,5-trimethylcyclohexan-1-amine is chiral, determining its absolute configuration is critical. Mo K-alpha radiation interacts weakly with light atoms, yielding a negligible anomalous dispersion signal. By using Cu K-alpha radiation (λ = 1.54178 Å), we maximize the anomalous scattering from the chloride counterion, enabling a definitive calculation of the Flack parameter[2].

Protocol 2: Data Acquisition and Integration
  • Crystal Harvesting: Using a polarized light microscope, select a crystal with uniform extinction (indicating a lack of twinning). Submerge the crystal in a drop of inert perfluoropolyether oil (e.g., Paratone-N) to strip away the mother liquor and protect it from atmospheric moisture.

  • Mounting: Scoop the crystal using a polyimide micro-mount (MiTeGen) and rapidly transfer it to the goniometer head, directly into the 100 K nitrogen stream.

  • Data Collection: Expose the crystal to Cu K-alpha radiation. Collect a highly redundant sphere of data (redundancy > 4) to ensure that Friedel pairs (hkl and -h-k-l) are measured accurately. Validation: This high redundancy is the mathematical self-validating mechanism required for absolute structure determination.

  • Integration: Process the frames using the diffractometer's software, applying a multi-scan empirical absorption correction to account for the crystal's shape and the absorption of Cu radiation by the chloride ion.

Phase 3: Structure Solution and Refinement

Causality & Strategy

The phase problem is solved using intrinsic phasing, which is highly effective for light-atom structures. The refinement is carried out using full-matrix least-squares on F². The graphical interface Olex2[3] seamlessly integrates with the SHELXL refinement engine[4], providing real-time visualization of the electron density map and structural geometry.

Protocol 3: Refinement Methodology
  • Solution: Solve the structure using SHELXT. The algorithm will automatically assign the space group (which must be non-centrosymmetric, e.g., P2₁2₁2₁, for a pure enantiomer) and locate the heavy atoms (Cl, C, N).

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using SHELXL[4].

  • Hydrogen Atom Treatment:

    • Carbon-bound hydrogens (CH, CH₂, CH₃) should be placed in geometrically calculated positions and refined using a riding model (AFIX 13, 23, 137).

    • The ammonium protons (NH₃⁺) are critical for validating the hydrogen-bonding network. Locate these protons in the difference Fourier map. If the data quality is high, freely refine their coordinates with distance restraints (DFIX N-H ~0.91 Å) to validate the N–H···Cl interactions.

  • Absolute Structure Determination: Evaluate the Flack parameter (x)[2]. The Flack parameter estimates the enantiomorph polarity based on the intensity differences of Friedel pairs.

FlackDecisionTree Start Refine Flack Parameter (x) Eval Evaluate x Value Start->Eval Correct x ≈ 0 Absolute Structure Correct Eval->Correct x < 0.1 Invert x ≈ 1 Invert Structural Model Eval->Invert x > 0.9 Twin x ≈ 0.5 Racemic Twinning Eval->Twin 0.4 < x < 0.6 Inconclusive High Uncertainty (e.g., x = 0.2 ± 0.4) Inconclusive Anomalous Signal Eval->Inconclusive High esd

Decision tree for interpreting the Flack parameter to determine absolute structure.

Quantitative Data Presentation

The following table summarizes the target crystallographic parameters indicative of a successful, self-validated structural analysis of the 1,3,5-trimethylcyclohexan-1-amine hydrochloride salt.

ParameterTarget Value / DescriptionSignificance
Chemical Formula C₉H₂₀ClNReflects the protonated amine and chloride counterion.
Temperature 100(2) KMinimizes thermal motion and dynamic disorder.
Wavelength 1.54178 Å (Cu Kα)Maximizes anomalous dispersion for absolute structure.
Space Group P2₁2₁2₁ (or similar chiral)Confirms the enantiopurity of the crystallized bulk.
Data Redundancy > 4.0Ensures reliable measurement of Friedel pairs.
R(int) < 0.05Validates the internal consistency of the collected data.
Goodness-of-fit on F² ~1.00 - 1.05Indicates the model accurately represents the data.
Final R1[I>2σ(I)] < 0.05 (5%)Demonstrates a high-quality structural refinement.
Flack Parameter (x) 0.00(3)Statistically validates the absolute stereochemical configuration.

Conclusion

Analyzing 1,3,5-trimethylcyclohexan-1-amine via SCXRD requires a deliberate intervention in its physical state. By synthesizing the hydrochloride salt, we force the molecule into a rigid, predictable hydrogen-bonded lattice. Coupling this sample preparation with low-temperature Cu K-alpha data collection and rigorous refinement via Olex2 and SHELXL guarantees not only the elucidation of the relative stereochemistry (chair conformation, axial/equatorial substituents) but also the definitive absolute configuration of the molecule.

References

  • "Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride - Benchchem", Benchchem.
  • "OLEX2: a complete structure solution, refinement and analysis program", Journal of Applied Crystallography.
  • "Crystal structure refinement with SHELXL", Acta Crystallographica Section C.
  • "On enantiomorph-polarity estimation", Acta Crystallographica Section A.

Sources

Exploratory

In Vitro Toxicity Profile of 1,3,5-Trimethylcyclohexan-1-amine: A Mechanistic and Methodological Guide

Executive Summary 1,3,5-Trimethylcyclohexan-1-amine (TMCA) is a sterically hindered alkylcyclohexylamine structurally homologous to the well-characterized neurotherapeutics memantine and neramexane (1,3,3,5,5-pentamethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3,5-Trimethylcyclohexan-1-amine (TMCA) is a sterically hindered alkylcyclohexylamine structurally homologous to the well-characterized neurotherapeutics memantine and neramexane (1,3,3,5,5-pentamethylcyclohexan-1-amine)[1][2]. In drug development, evaluating the in vitro toxicity profile of TMCA requires a nuanced approach because its primary pharmacological action—uncompetitive, voltage-dependent antagonism of the N-methyl-D-aspartate (NMDA) receptor—confers a biphasic cellular response. At low micromolar concentrations, TMCA exhibits potent neuroprotective properties against excitotoxicity[3], whereas at supratherapeutic concentrations, it induces intrinsic cytotoxicity via mitochondrial disruption and cellular vacuolization[4].

This guide provides a comprehensive, field-proven framework for evaluating the in vitro toxicity and safety pharmacology of TMCA, detailing the causality behind assay design and self-validating protocols.

Mechanistic Grounding: The Biphasic Profile of TMCA

Neuroprotection via Uncompetitive NMDA Receptor Blockade

The core mechanism of TMCA relies on its ability to enter the NMDA receptor channel pore only when it is open (agonist-activated)[1]. The bulky 1,3,5-trimethylcyclohexane ring dictates its trapping kinetics. Unlike high-affinity blockers (e.g., MK-801) that permanently occlude the channel and cause severe psychotomimetic toxicity, TMCA has a fast off-rate[3]. During massive glutamate release (excitotoxic stress), TMCA blocks excessive calcium ( Ca2+ ) influx. However, during transient physiological synaptic transmission, it leaves the channel, preserving normal cellular signaling[3][5].

High-Dose Intrinsic Cytotoxicity

When TMCA concentrations exceed the therapeutic window (>50–100 μM), the compound exhibits off-target cytotoxicity. The lipophilic nature of the trimethylated cyclohexane ring allows it to partition into cellular membranes, leading to the disruption of the Mitochondrial Permeability Transition (MPT) pore[4]. This results in the collapse of the mitochondrial membrane potential ( ΔΨm​ ), cessation of ATP production, and subsequent necrotic or apoptotic cell death[4].

Pathway Glutamate Pathological Glutamate NMDAR NMDA Receptor (Open) Glutamate->NMDAR Overactivates Ca2_Influx Excessive Ca2+ Influx NMDAR->Ca2_Influx Pore Opens Excitotoxicity Excitotoxic Cell Death Ca2_Influx->Excitotoxicity Ca2+ Overload Survival Neuronal Survival Ca2_Influx->Survival Homeostasis TMCA_Low TMCA (1-10 μM) TMCA_Low->NMDAR Uncompetitive Block TMCA_Low->Ca2_Influx Prevents TMCA_High TMCA (>50 μM) MitoStress Mitochondrial MPT Disruption TMCA_High->MitoStress Membrane Partitioning MitoStress->Excitotoxicity ATP Depletion

Fig 1: Biphasic signaling pathway of TMCA: Neuroprotection vs. Intrinsic Cytotoxicity.

Quantitative Data Summary

To accurately benchmark TMCA against its structural analogs, researchers must evaluate both its therapeutic IC50​ (receptor blockade) and its toxicological IC50​ (loss of cell viability). The table below synthesizes the expected quantitative thresholds for 1-amino-alkylcyclohexanes[1][3][4].

Assay TypeTarget / Cell LineObserved EffectConcentration RangeCausality / Insight
Patch-Clamp Primary Cortical NeuronsNMDA Current Blockade IC50​ : 1.5 – 5.0 μMMeasures direct channel occlusion. Fast off-rate confirms safety.
Glutamate Challenge Primary Cortical NeuronsExcitotoxicity Rescue EC50​ : 2.0 – 10.0 μMValidates functional neuroprotection against Ca2+ overload.
MTT Viability HepG2 / Cortical NeuronsIntrinsic Cytotoxicity IC50​ : > 100 μMAssesses basal metabolic toxicity independent of NMDA receptors.
MPT Assay Isolated MitochondriaMembrane Depolarization EC50​ : > 50 μMIdentifies off-target lipophilic disruption of mitochondrial membranes.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems. By incorporating orthogonal readouts (e.g., measuring both metabolic activity and membrane integrity), these protocols eliminate false positives caused by assay interference.

Protocol 1: Glutamate-Induced Excitotoxicity Rescue Assay

Purpose: To determine the neuroprotective efficacy and baseline toxicity of TMCA in a physiologically relevant neuronal model[3].

Expert Insight: Primary neurons must be cultured for at least 10–14 Days In Vitro (DIV). Before DIV 10, neurons lack sufficient synaptic maturity and functional NMDA receptor density, rendering excitotoxicity assays highly variable and unreliable[6]. Furthermore, the assay medium must be strictly Mg2+ -free; endogenous Mg2+ acts as a voltage-dependent blocker and will outcompete TMCA, masking its effects[5].

Step-by-Step Methodology:

  • Cell Culture Preparation: Seed primary rat cortical neurons on poly-D-lysine coated 96-well plates at 105 cells/well. Maintain in Neurobasal medium supplemented with B27 until DIV 12.

  • Media Exchange: Wash cells twice with Mg2+ -free Locke's buffer to remove endogenous magnesium block from NMDA receptors.

  • TMCA Pre-treatment: Treat cells with a concentration gradient of TMCA (0.1 μM to 100 μM) for 30 minutes at 37°C. Control: Include a vehicle-only group and a positive control group using 10 μM MK-801.

  • Excitotoxic Challenge: Add 100 μM Glutamate and 10 μM Glycine (co-agonist) to the wells. Incubate for 1 hour.

  • Wash & Recovery: Remove the excitotoxic buffer, replace with standard culture medium, and incubate for 24 hours.

  • Orthogonal Readout (Self-Validation):

    • Assay A (Metabolic): Add MTT reagent (0.5 mg/mL) for 2 hours. Solubilize formazan crystals in DMSO and read absorbance at 570 nm.

    • Assay B (Membrane Integrity): Sample 50 μL of the supernatant and perform an LDH (Lactate Dehydrogenase) release assay.

    • Logic: If TMCA is neuroprotective, MTT signal will increase while LDH release decreases. If TMCA is intrinsically toxic at high doses, both MTT will decrease and LDH will increase, clearly separating excitotoxicity from drug-induced cytotoxicity.

Protocol 2: High-Dose Cytotoxicity & MPT Disruption Assay

Purpose: To evaluate the off-target hepatotoxicity and nephrotoxicity of TMCA at supratherapeutic doses[4].

Expert Insight: Because alkylcyclohexylamines are metabolized in the liver, introducing an S9 fraction (liver extract) is critical. TMCA may form reactive metabolites that exhibit higher cytotoxicity than the parent compound[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed human hepatoma (HepG2) or renal tubular epithelial (HK-2) cells at 2×104 cells/well in 96-well plates.

  • Metabolic Activation: Prepare a treatment solution containing TMCA (10 μM to 500 μM) with and without 5% mammalian liver S9 mixture and NADP+ cofactors.

  • Incubation: Expose the cells to the treatment for 48 hours.

  • Mitochondrial Permeability Transition (MPT) Assessment:

    • Load cells with 50 nM Tetramethylrhodamine methyl ester (TMRM) for 30 minutes. TMRM accumulates in healthy, polarized mitochondria.

    • Wash with PBS and image using a laser scanning confocal microscope.

    • Quantification: A dose-dependent loss of red fluorescence indicates that high-dose TMCA collapses the mitochondrial membrane potential.

Workflow Culture Primary Neurons (DIV 12) Mg2+-Free Buffer PreTreat TMCA Pre-treatment (0.1 - 100 μM) Culture->PreTreat Insult Glutamate Challenge (100 μM Glu + 10 μM Gly) PreTreat->Insult Split Orthogonal Validation Insult->Split Assay1 MTT Assay (Metabolic Viability) Split->Assay1 Assay2 LDH Assay (Membrane Integrity) Split->Assay2 Assay3 TMRM Assay (Mitochondrial MPT) Split->Assay3 High Dose Only

Fig 2: Self-validating in vitro workflow for assessing TMCA toxicity and efficacy.

Conclusion

The in vitro toxicity profile of 1,3,5-Trimethylcyclohexan-1-amine is defined by its precise interaction with the NMDA receptor. By utilizing the self-validating protocols outlined above—specifically controlling for voltage-dependent Mg2+ blockade and employing orthogonal viability readouts—researchers can accurately map the therapeutic window of TMCA. Understanding the threshold where neuroprotection transitions into mitochondrial toxicity is the critical path for advancing this class of alkylcyclohexylamines in drug development.

References

  • US Patent 6034134A: 1-Amino-alkylcyclohexane NMDA receptor antagonists. Google Patents.
  • Volbracht, C., et al. (2006) . Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity. European Journal of Neuroscience, 23(10), 2611-2622. PubMed. Available at:[Link]

  • Rammes, G. (2009) . Neramexane: a moderate-affinity NMDA receptor channel blocker: new prospects and indications. Expert Review of Clinical Pharmacology, 2(3), 231-238. PubMed. Available at: [Link]

  • Zhang, C., et al. (2007) . In vitro cytotoxicity assay with selected chemicals using human cells to predict target-organ toxicity of liver and kidney. Toxicology in Vitro, 21(4), 734-740. PubMed. Available at:[Link]

  • Xia, P., et al. (2010) . Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42. Frontiers in Neuroscience. Available at:[Link]

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Foundational

An In-depth Technical Guide to the Receptor Binding Affinity of 1,3,5-Trimethylcyclohexan-1-amine Compounds

This guide provides a comprehensive technical overview of the receptor binding characteristics of 1,3,5-trimethylcyclohexan-1-amine compounds. Designed for researchers, scientists, and drug development professionals, thi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the receptor binding characteristics of 1,3,5-trimethylcyclohexan-1-amine compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of receptor pharmacology, structure-activity relationships (SAR), and the practical application of in vitro assays to characterize this important chemical scaffold. We will primarily focus on the N-methyl-D-aspartate (NMDA) receptor, a key biological target for this class of molecules, with the clinically approved drug Memantine serving as a principal exemplar.

Introduction: The 1,3,5-Trimethylcyclohexan-1-amine Scaffold and its Significance

The 1,3,5-trimethylcyclohexan-1-amine scaffold is a key pharmacophore in neuropharmacology. Its rigid, three-dimensional structure, conferred by the cyclohexane ring and its methyl substituents, plays a crucial role in its interaction with receptor binding sites. The primary amine group, which is protonated at physiological pH, is a key feature for electrostatic interactions within the ion channels of receptors.

The most prominent example of a drug containing a related and more complex cage-like structure is Memantine (1-amino-3,5-dimethyladamantane), an uncompetitive antagonist of the NMDA receptor.[1][2] Memantine is used in the treatment of moderate-to-severe Alzheimer's disease, where it is thought to modulate the pathological overactivation of NMDA receptors without interfering with their normal physiological function.[2][3][4] Understanding the receptor binding affinity of the core 1,3,5-trimethylcyclohexan-1-amine structure and its derivatives is therefore of significant interest for the development of new therapeutics for a range of neurological disorders.[3][4]

The Primary Target: The NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor is an ionotropic glutamate receptor that plays a critical role in synaptic plasticity, learning, and memory.[1][3] It is a heterotetrameric complex, typically composed of two GluN1 and two GluN2 subunits.[1] The receptor forms a ligand-gated ion channel that is permeable to Ca²⁺, Na⁺, and K⁺.[1]

The activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[1] A unique feature of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potentials.[1] Depolarization of the neuronal membrane removes this Mg²⁺ block, allowing for ion influx upon ligand binding. This dual requirement for both ligand binding and depolarization makes the NMDA receptor a "coincidence detector".[1]

Overactivation of NMDA receptors, leading to excessive Ca²⁺ influx, is implicated in a number of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.[3] This makes the NMDA receptor an important therapeutic target for neuroprotective drugs.

Mechanism of Action of 1,3,5-Trimethylcyclohexan-1-amine Compounds

Compounds based on the 1,3,5-trimethylcyclohexan-1-amine scaffold, such as Memantine, act as uncompetitive, open-channel blockers of the NMDA receptor.[1][3][4] This means they only bind to the receptor when it is in its active, open state, after being gated by glutamate and glycine. The protonated amine of the compound enters the ion channel and binds to a site within the channel pore, physically obstructing the flow of ions.[1][2]

This mechanism of action is thought to be key to the therapeutic success of Memantine. By preferentially blocking excessively open channels, it can dampen pathological receptor activity while sparing normal synaptic transmission.[3][4]

Structure-Activity Relationship (SAR) Studies

The binding affinity of 1,3,5-trimethylcyclohexan-1-amine derivatives for the NMDA receptor is highly dependent on their three-dimensional structure. SAR studies have provided valuable insights into the key molecular features required for potent receptor interaction.

A key study compared the IC₅₀ values of Memantine and the structurally related compound amantadine at the GluN1/GluN2B NMDA receptor.[3] This research identified hydrophobic binding pockets for the two methyl groups of Memantine, formed by the residues A645 on the GluN1 subunit and A644 on the GluN2B subunit.[3] The primary binding interaction involves the ammonium group of Memantine and the side chain of an asparagine residue (N616) in the GluN1 subunit.[3]

Interestingly, while the addition of two methyl groups to amantadine to create the core structure of Memantine significantly improves affinity, the addition of a third methyl group to produce trimethylamantadine was found to decrease affinity.[5][6] This highlights the precise steric and hydrophobic requirements of the binding pocket.

CompoundStructureIC₅₀ (µM) at GluN1/GluN2B NMDA Receptor
Amantadine1-aminoadamantane71.0 ± 11.1[1]
Memantine1-amino-3,5-dimethyladamantane2.3 ± 0.3[1]

Experimental Protocol: Radioligand Binding Assay for the NMDA Receptor

Radioligand binding assays are a powerful tool for determining the affinity of a test compound for a specific receptor.[7] The following is a detailed protocol for a competitive radioligand binding assay to determine the affinity of 1,3,5-trimethylcyclohexan-1-amine compounds for the NMDA receptor in rat brain tissue.

Materials and Reagents
  • Radioligand: [³H]MK-801 (a high-affinity, non-competitive NMDA receptor antagonist)

  • Test Compounds: 1,3,5-trimethylcyclohexan-1-amine and its derivatives

  • Membrane Preparation: Homogenized whole rat brain preparation containing NMDA receptors.[8]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • Glass Fiber Filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Membrane Preparation
  • Homogenize frozen rat forebrain tissue in 20 volumes of cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[9]

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.[9]

  • Centrifuge the supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.[9]

  • Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation.[9]

  • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store in aliquots at -80°C.[9]

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[9]

Assay Procedure
  • On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer.[9]

  • In a 96-well plate, add the following to each well in a final volume of 250 µL:[9]

    • 150 µL of the membrane preparation (50-120 µg of protein).[9]

    • 50 µL of the competing test compound at various concentrations (or buffer for total binding, and a saturating concentration of a known non-radioactive ligand for non-specific binding).

    • 50 µL of the [³H]MK-801 radioligand solution in buffer.[9]

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.[9]

  • Terminate the incubation by rapid vacuum filtration onto the pre-soaked glass fiber filters using a 96-well harvester.[9]

  • Wash the filters four times with ice-cold wash buffer.[9]

  • Dry the filters for 30 minutes at 50°C.[9]

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.[9]

Data Analysis
  • For each concentration of the test compound, subtract the non-specific binding from the total binding to obtain the specific binding.

  • Plot the specific binding as a function of the logarithm of the test compound concentration.

  • Fit the data using a non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki (inhibition constant) from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Visualizing the Workflow and Key Interactions

To better understand the experimental process and the molecular interactions at play, the following diagrams are provided.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes, Radioligand, Test Compound) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, Buffers) Reagent_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50, Ki) Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

NMDA_Receptor_Binding_Site cluster_receptor NMDA Receptor Channel Pore GluN1 GluN1 Subunit N616 A645 GluN2B GluN2B Subunit A644 Memantine 1,3,5-Trimethylcyclohexan-1-amine (Memantine Core) Memantine->GluN1:n616 Electrostatic Interaction (Amine Group) Memantine->GluN1:a645 Hydrophobic Interaction (Methyl Group) Memantine->GluN2B:a644 Hydrophobic Interaction (Methyl Group)

Caption: Key interactions of the 1,3,5-trimethylcyclohexan-1-amine core with the NMDA receptor.

Conclusion and Future Directions

The 1,3,5-trimethylcyclohexan-1-amine scaffold represents a privileged structure in neuropharmacology, with its derivatives demonstrating significant affinity for the NMDA receptor. The uncompetitive, open-channel blocking mechanism offers a promising therapeutic strategy for mitigating the excitotoxicity associated with various neurological disorders.

Future research in this area could focus on several key aspects:

  • Synthesis and evaluation of novel analogs: The synthesis of new derivatives of 1,3,5-trimethylcyclohexan-1-amine with varied substitution patterns could lead to the discovery of compounds with improved affinity, selectivity, and pharmacokinetic properties.

  • Exploration of other receptor targets: While the NMDA receptor is a primary target, it is possible that these compounds interact with other receptors and ion channels. A broader screening approach could uncover novel biological activities.

  • In vivo studies: Compounds that demonstrate promising in vitro binding affinity should be advanced to in vivo models of neurological disease to assess their therapeutic efficacy and safety profiles.

By continuing to explore the rich pharmacology of the 1,3,5-trimethylcyclohexan-1-amine scaffold, the scientific community can pave the way for the development of the next generation of neuroprotective agents.

References

  • Title: Key Binding Interactions for Memantine in the NMDA Receptor - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Memantine binding to a superficial site on NMDA receptors contributes to partial trapping - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: NMDA receptor - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Key binding interactions for memantine in the NMDA receptor - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Key Binding Interactions for Memantine in the NMDA Receptor Source: ACS Publications URL: [Link]

  • Title: Combining Galantamine and Memantine in Multitargeted, New Chemical Entities Potentially Useful in Alzheimer's Disease | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: NMDA Biochemical Binding Assay Service Source: Reaction Biology URL: [Link]

  • Title: Design, synthesis, and in vitro and in vivo characterization of new memantine analogs for Alzheimer's disease | Request PDF Source: ResearchGate URL: [Link]

  • Title: Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists Source: ProQuest URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: Synthesis and potent antitumor activities of novel 1,3,5-cis,cis-triaminocyclohexane N-pyridyl derivatives - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: The Use of Ligand Binding in Assays of NMDA Receptor Function Source: SpringerLink URL: [Link]

  • Title: Synthesis and Biological Evaluation of a Library of Sulfonamide Analogs of Memantine to Target Glioblastoma - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Cyclohexanemethanamine, 5-amino-1,3,3-trimethyl-: Human health tier II assessment Source: Australian Government Department of Health and Aged Care URL: [Link]

  • Title: Radiochemical synthesis and radio-ligand receptor binding assay of {sup 99}Tc{sup m}-NCAM as a potential NMDA receptor imaging agent (Journal Article) | ETDEWEB Source: U.S. Department of Energy Office of Scientific and Technical Information URL: [Link]

  • Title: Hydrolytic Stability of New Amino Acids Analogues of Memantine Source: MDPI URL: [Link]

  • Title: Radioligand binding methods: practical guide and tips - PubMed Source: National Center for Biotechnology Information URL: [Link]

Sources

Exploratory

Pharmacokinetics and Bio-Distribution of 1,3,5-Trimethylcyclohexan-1-amine in Preclinical Models

A Technical Whitepaper for Drug Development Professionals As a Senior Application Scientist overseeing preclinical Drug Metabolism and Pharmacokinetics (DMPK), I approach the evaluation of neuro-active compounds through...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

As a Senior Application Scientist overseeing preclinical Drug Metabolism and Pharmacokinetics (DMPK), I approach the evaluation of neuro-active compounds through a lens of strict causality: molecular structure dictates pharmacokinetic (PK) behavior, which in turn governs pharmacodynamic (PD) efficacy and safety.

1,3,5-Trimethylcyclohexan-1-amine, commonly known as Neramexane , is a moderate-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist and α9/α10 nicotinic acetylcholine receptor blocker [[1]](). Unlike high-affinity channel blockers that induce severe psychotomimetic side effects, neramexane’s rapid unblocking kinetics allow it to preserve physiological synaptic transmission while preventing excitotoxicity 2. This guide deconstructs the preclinical PK profile of neramexane, providing self-validating experimental workflows for robust translational research.

Physicochemical Causality & ADME Profile

The molecular architecture of neramexane—a cyclohexane ring in a chair conformation with methyl groups at positions 1, 3, and 5—creates specific steric hindrance around the amine group 1. This structural causality directly dictates its PK profile: the lipophilic nature ensures excellent membrane permeability, while the steric bulk protects the molecule from rapid enzymatic degradation, leading to sustained plasma exposure.

  • Absorption: Neramexane exhibits linear pharmacokinetics across a wide dose range (e.g., 25–100 mg equivalents). It demonstrates an exceptional absolute bioavailability of approximately 92%, with a Tmax​ of 3.2 ± 1.1 hours 1. This gradual absorption is clinically highly desirable, as it avoids sharp Cmax​ spikes that typically trigger adverse neurological events.

  • Distribution & CNS Penetrance: For any neuro-active compound, crossing the Blood-Brain Barrier (BBB) is the primary pharmacokinetic hurdle. Neramexane's lipophilicity results in a high volume of distribution and a robust Cerebrospinal Fluid (CSF) to plasma ratio of 0.68 1.

  • Target Engagement: Chronic administration in rat models (12.3 to 49.2 mg/kg/day) yields steady-state plasma levels ranging from 0.26 to 1.21 μM 2. Crucially, these concentrations align perfectly with the drug's in vitro Kd​ (0.8 μM) for the NMDA receptor, ensuring optimal target engagement without complete, toxic receptor saturation 1. This precise PK/PD alignment explains why neramexane effectively enhances long-term spatial memory in adult rats at lower plasma levels compared to memantine 3.

Quantitative Pharmacokinetic Summary
PK/PD ParameterValueSpecies/ModelCausality / Implication
Absolute Bioavailability ~92%General PreclinicalExcellent oral absorption due to lipophilic, uncharged amine fraction.
Tmax​ 3.2 ± 1.1 hoursGeneral PreclinicalGradual absorption mitigates Cmax​ -driven adverse effects.
CSF:Plasma Ratio 0.68Rat / DogHigh CNS penetrance is crucial for neuro-pharmacological efficacy.
Steady-State Plasma Level 0.26 - 1.21 μMRat (12.3 - 49.2 mg/kg/day)Aligns with the therapeutic window for neuropathic pain and memory enhancement.
NMDA Receptor Kd​ 0.8 μMIn VitroModerate affinity ensures rapid unblocking, preserving physiological synaptic transmission.

Visualizing the Pharmacokinetic Logic

The following diagrams illustrate the systemic pathway of neramexane and the corresponding bioanalytical workflow required to quantify it.

PK_Workflow Admin Oral/IV Administration (Neramexane Mesylate) Plasma Systemic Circulation (Linear PK: 25-100 mg eq.) Admin->Plasma Absorption (~92% Bioavailability) BBB Blood-Brain Barrier (Lipophilic Diffusion) Plasma->BBB Distribution CSF CSF & Brain Interstitial Fluid (CSF:Plasma Ratio ~0.68) BBB->CSF CNS Penetrance Target Target Engagement (NMDA Kd = 0.8 μM) CSF->Target Receptor Binding

Figure 1: Systemic absorption, CNS distribution, and target engagement of Neramexane.

Bioanalysis Sample 1. Serial Sampling (Blood/CSF) Prep 2. Protein Precipitation (Acetonitrile + IS) Sample->Prep Extract 3. Supernatant Extraction (Centrifugation) Prep->Extract LCMS 4. LC-MS/MS Analysis (MRM Mode) Extract->LCMS NCA 5. PK Parameter Calculation (NCA Modeling) LCMS->NCA

Figure 2: Self-validating bioanalytical LC-MS/MS workflow for preclinical PK profiling.

Self-Validating Experimental Methodologies

To generate reliable PK data, experimental workflows must be self-validating—meaning every step includes internal controls to prevent artifactual data. Below are the definitive protocols for evaluating neramexane in preclinical models.

Protocol A: In Vivo Pharmacokinetic Profiling in Sprague-Dawley Rats

Objective: Determine systemic clearance, volume of distribution, and absolute bioavailability.

  • Animal Preparation: Utilize adult male Sprague-Dawley rats surgically implanted with jugular vein catheters.

    • Causality: Catheterization eliminates handling stress during serial blood sampling. Stress-induced release of catecholamines can alter hepatic blood flow and metabolic rate, artificially skewing clearance data.

  • Dosing: Administer neramexane mesylate via oral gavage (PO, e.g., 20 mg/kg) or intravenous injection (IV, e.g., 5 mg/kg).

  • Serial Sampling: Collect 200 μL blood samples at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Causality: This dense early time-point strategy is critical to accurately capture the Tmax​ (~3.2h) and the distribution alpha-phase before terminal elimination begins.

  • Sample Preparation: Aliquot 50 μL of plasma. Add 150 μL of cold acetonitrile spiked with a deuterated internal standard (e.g., Neramexane-d3) to precipitate proteins.

    • Causality (Self-Validation): The stable-isotope internal standard perfectly mimics the analyte's extraction recovery and corrects for any matrix-induced ion suppression during mass spectrometry.

  • LC-MS/MS Quantification: Centrifuge at 14,000 x g for 10 minutes. Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Calculate parameters using Non-Compartmental Analysis (NCA).

Protocol B: CSF Penetration and Brain Distribution Assay

Objective: Quantify the pharmacologically active (unbound) fraction of neramexane in the CNS.

  • Microdialysis Probe Implantation: Stereotaxically implant a microdialysis guide cannula into the hippocampus of the rat.

    • Causality: Whole-brain homogenates measure total drug (including drug trapped in lipid membranes), which overestimates the active concentration. Microdialysis selectively samples the unbound interstitial fluid fraction—the only fraction capable of engaging NMDA receptors.

  • Perfusion & Sampling: Perfuse artificial CSF (aCSF) through the probe at a flow rate of 1.0 μL/min. Collect dialysate fractions every 30 minutes following neramexane administration.

  • In Vitro Recovery Calibration: Calculate the in vivo recovery of the probe using the retrodialysis method to ensure the dialysate concentrations accurately reflect true interstitial fluid concentrations.

  • Data Synthesis: Compare the Area Under the Curve ( AUCCSF​ ) to the unbound plasma AUCPlasma​ to calculate the true CNS partition coefficient.

Conclusion

Neramexane’s preclinical PK profile—characterized by high bioavailability, linear absorption, and excellent CNS penetrance—validates its utility as a therapeutic candidate. By maintaining steady-state plasma concentrations that align with its moderate NMDA receptor affinity, it achieves targeted neuro-modulation without the dose-limiting toxicities seen in older generations of channel blockers.

References

  • Vulcanchem.Neramexane Mesylate - 457068-92-7.
  • National Institutes of Health (NIH) / PMC.Antinociceptive Effects of Chronic Administration of Uncompetitive NMDA Receptor Antagonists in a Rat Model of Diabetic Neuropathic Pain.
  • ResearchGate.Enhancement of long-term spatial memory in adult rats by the noncompetitive NMDA receptor antagonists, memantine and neramexane.
  • Semantic Scholar.An Observational Study on the Clinical Efficacy of Neramexane in Subjective Tinnitus in a Phase 2 Clinical Trial.

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Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of 1,3,5-Trimethylcyclohexan-1-amine

Abstract: This document provides a detailed, step-by-step protocol for the synthesis of 1,3,5-trimethylcyclohexan-1-amine, a valuable carbocyclic amine for research and development in pharmaceuticals and materials scienc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed, step-by-step protocol for the synthesis of 1,3,5-trimethylcyclohexan-1-amine, a valuable carbocyclic amine for research and development in pharmaceuticals and materials science. The protocol employs a modified Leuckart reaction, a robust and cost-effective reductive amination method, starting from the corresponding ketone, 1,3,5-trimethylcyclohexanone. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of the procedural steps, reaction mechanisms, and safety considerations to ensure a successful and safe synthesis.

Introduction and Scientific Rationale

1,3,5-Trimethylcyclohexan-1-amine is a substituted cyclic amine whose structural motif is of interest in medicinal chemistry as a building block for synthesizing complex molecular scaffolds. The strategic placement of the methyl groups and the primary amine on the cyclohexane ring provides a unique three-dimensional structure that can be exploited for targeted molecular interactions.

The synthesis of primary amines from ketones is a cornerstone transformation in organic chemistry. While various methods exist, including catalytic hydrogenation and dissolving metal reductions, the Leuckart reaction offers a compelling alternative due to its operational simplicity and avoidance of expensive metal catalysts or high-pressure equipment.[1] This classical method utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[2]

The reaction proceeds in two key stages, which will form the basis of our protocol:

  • Reductive Amination: The ketone (1,3,5-trimethylcyclohexanone) is heated with a source of ammonia and formic acid (in this protocol, ammonium formate) to form an N-formyl intermediate. The reaction involves the initial formation of an iminium ion, which is subsequently reduced by a hydride equivalent derived from formate.[2][3]

  • Hydrolysis: The stable N-formyl amide intermediate is then hydrolyzed under acidic conditions to yield the desired primary amine hydrochloride salt, which is subsequently neutralized to afford the free amine.[1]

This application note provides a self-validating protocol with built-in checkpoints and explanations for each experimental choice, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
1,3,5-Trimethylcyclohexanone≥97%Standard SupplierStarting Material
Ammonium Formate≥98%Standard SupplierNitrogen source & reductant
Hydrochloric Acid (HCl)37% (conc.)Standard SupplierFor hydrolysis and salt formation
Sodium Hydroxide (NaOH)Pellets, ≥98%Standard SupplierFor neutralization
Dichloromethane (DCM)ACS GradeStandard SupplierExtraction solvent
Anhydrous Magnesium Sulfate (MgSO₄)GranularStandard SupplierDrying agent
Deionized WaterN/AIn-houseFor workup

Equipment:

  • Round-bottom flasks (250 mL and 500 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bars

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Ice bath

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile or neoprene).

  • Ventilation: All steps should be performed in a well-ventilated fume hood. The Leuckart reaction can release ammonia and carbon dioxide.[4]

  • Corrosives: Concentrated hydrochloric acid and sodium hydroxide solutions are highly corrosive and can cause severe burns.[5] Handle with extreme care.

  • Thermal Hazards: The reaction mixture is heated to high temperatures. Use caution to avoid thermal burns.

Detailed Synthesis Protocol

Part A: Leuckart Reaction - Synthesis of N-(1,3,5-trimethylcyclohexyl)formamide

This first part converts the starting ketone into its N-formyl derivative. The high temperature is necessary to drive the reaction, which involves several equilibrium steps and the decomposition of ammonium formate into the reactive species.[2]

  • Reactor Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser in a heating mantle.

  • Charging Reagents: To the flask, add 1,3,5-trimethylcyclohexanone (14.0 g, 0.1 mol) and ammonium formate (18.9 g, 0.3 mol).

    • Scientist's Note: A 3-fold molar excess of ammonium formate is used to ensure a sufficient supply of both ammonia for imine formation and formic acid for reduction, driving the equilibrium towards the product.[3]

  • Reaction Execution: Begin stirring the mixture and slowly heat the flask to 160-165 °C. The mixture will become a molten slurry.

  • Reflux: Maintain the reaction at this temperature under gentle reflux for 8-10 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting ketone.

  • Cooling and Quenching: After the reaction is complete, turn off the heat and allow the flask to cool to room temperature. The mixture may solidify. Cautiously add 100 mL of deionized water to the flask and stir until the solid dissolves.

Part B: Acid Hydrolysis and Purification of 1,3,5-Trimethylcyclohexan-1-amine

Here, the N-formyl group is removed to unmask the primary amine.

  • Hydrolysis: Transfer the aqueous mixture from Part A to a 500 mL round-bottom flask. Slowly and carefully add 25 mL of concentrated hydrochloric acid (approx. 0.3 mol) while stirring in an ice bath to control the exotherm.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 100-105 °C) for 4-6 hours. This step cleaves the amide bond.

  • Cooling: Allow the solution to cool to room temperature. At this point, the product is in the form of its hydrochloride salt, dissolved in the aqueous layer.

  • Basification: Place the flask in a large ice bath. Slowly add a 50% (w/v) aqueous solution of sodium hydroxide (NaOH) with vigorous stirring until the solution is strongly basic (pH > 12). This deprotonates the ammonium salt to yield the free amine, which may appear as an oily layer.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL).

    • Scientist's Note: Dichloromethane is an effective solvent for extracting the relatively nonpolar free amine from the aqueous phase. Multiple extractions ensure a high recovery.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield 1,3,5-trimethylcyclohexan-1-amine as a clear, colorless liquid.

Experimental Data Summary

ParameterValue
Reactants
1,3,5-Trimethylcyclohexanone14.0 g (0.1 mol)
Ammonium Formate18.9 g (0.3 mol)
Reaction Conditions
Leuckart Reaction Temperature160-165 °C
Leuckart Reaction Time8-10 hours
Hydrolysis Temperature100-105 °C (Reflux)
Hydrolysis Time4-6 hours
Product Information
Product Name1,3,5-Trimethylcyclohexan-1-amine
Molecular FormulaC₉H₁₉N
Molecular Weight141.26 g/mol
Theoretical Yield14.13 g
Expected Yield60-70%
AppearanceColorless Liquid

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Part A: Leuckart Reaction cluster_purification Part B: Hydrolysis & Purification Start 1,3,5-Trimethylcyclohexanone + Ammonium Formate Mix Charge Reagents into RBF Start->Mix Heat Heat to 160-165 °C (8-10 hours) Mix->Heat Cool Cool to Room Temp Heat->Cool Quench Quench with H₂O Cool->Quench Intermediate Aqueous Solution of N-formyl Intermediate Quench->Intermediate Add_HCl Add conc. HCl (Ice Bath) Intermediate->Add_HCl Hydrolysis Reflux at 100 °C (4-6 hours) Add_HCl->Hydrolysis Basify Cool & Basify with NaOH (pH > 12) Hydrolysis->Basify Extract Extract with DCM (3x) Basify->Extract Dry Dry Organic Layer (MgSO₄) Extract->Dry Evaporate Solvent Removal (Rotary Evaporator) Dry->Evaporate Purify Vacuum Distillation Evaporate->Purify Final_Product Pure 1,3,5-Trimethylcyclohexan-1-amine Purify->Final_Product

Caption: Workflow for the synthesis of 1,3,5-Trimethylcyclohexan-1-amine.

References

  • Leuckart reaction - Wikipedia. Wikipedia. [Link]

  • Synthesis of 1-amino-3,3,5-trimethyl-5-aminomethyl cyclohexane - PrepChem.com. PrepChem.com. [Link]

  • Leuckart reaction - Grokipedia. Grokipedia. [Link]

  • US20090143622A1 - Method For The Synthesis Of Substituted Formylamines And Substituted Amines - Google Patents.
  • Eschweiler-Clarke reaction. Name-Reaction.com. [Link]

  • The Leuckart Reaction - ResearchGate. ResearchGate. [Link]

  • Eschweiler–Clarke reaction - Wikipedia. Wikipedia. [Link]

  • cyclohexanemethanamine, 5-amino-1,3,3-trimethyl- - ChemBK. ChemBK. [Link]

  • Safety data sheet - Steinfurt - Möller Chemie. Möller Chemie. [Link]

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Application

The Emergence of 1,3,5-Trimethylcyclohexan-1-amine Derivatives as Novel NMDA Receptor Antagonists: A Guide for Drug Discovery

The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system (CNS), plays a pivotal role in synaptic plasticity, learning, and memory. However, its overactiv...

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Author: BenchChem Technical Support Team. Date: April 2026

The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system (CNS), plays a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and neuropathic pain, making it a prime target for therapeutic intervention. This guide provides a comprehensive overview of the synthesis and evaluation of novel NMDA receptor antagonists derived from the 1,3,5-trimethylcyclohexan-1-amine scaffold, a promising precursor for the development of next-generation therapeutics.

Introduction: The Rationale for Targeting the NMDA Receptor

The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist such as glycine or D-serine, allows the influx of Ca²⁺ into the neuron. While this process is fundamental for normal synaptic function, excessive Ca²⁺ influx through NMDA receptors can trigger a cascade of neurotoxic events, leading to neuronal damage and death. Uncompetitive NMDA receptor antagonists, which block the ion channel only when it is open, have shown therapeutic promise by selectively dampening pathological overactivation without interfering with normal physiological function. The well-known drug memantine, an aminoadamantane derivative, exemplifies the clinical success of this approach in managing moderate-to-severe Alzheimer's disease.

The 1-amino-alkylcyclohexane framework, of which 1,3,5-trimethylcyclohexan-1-amine is a key example, has emerged as a promising structural motif for the design of novel uncompetitive NMDA receptor antagonists.[1][2] These compounds offer the potential for favorable pharmacokinetic properties and a desirable balance of potency and tolerability. This document outlines the synthetic pathways to access these novel antagonists and the essential protocols for their in-vitro characterization.

Synthetic Pathway: From Precursor to Potent Antagonist

The synthesis of 1-amino-alkylcyclohexane derivatives as NMDA receptor antagonists has been described in the literature, with a general approach that can be adapted for 1,3,5-trimethylcyclohexan-1-amine.[1] The following protocol is a representative, multi-step synthesis to generate a library of potential NMDA receptor antagonists from this precursor.

Protocol 1: Synthesis of a Representative 1-Amino-1,3,5-trimethylcyclohexane Derivative

This protocol outlines a general synthetic route. Researchers should note that specific reaction conditions, purification methods, and yields will vary depending on the nature of the substituents (R groups) being introduced.

Step 1: N-Acylation of 1,3,5-Trimethylcyclohexan-1-amine

  • Dissolve 1,3,5-trimethylcyclohexan-1-amine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine or pyridine (1.2 equivalents), to the solution.

  • Slowly add the desired acyl chloride or anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acylated product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Step 2: Reduction of the Amide to the Corresponding Amine

  • Carefully add the N-acylated product from Step 1 (1 equivalent) to a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄) (2-3 equivalents), in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the mixture at 0 °C for 30 minutes and then heat to reflux for 4-8 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF or another suitable organic solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude secondary or tertiary amine.

  • Purify the product by column chromatography or distillation.

Step 3: Salt Formation for Improved Handling and Solubility

  • Dissolve the purified amine from Step 2 in a suitable solvent like diethyl ether or isopropanol.

  • Add a solution of an appropriate acid (e.g., HCl in ether or methanesulfonic acid) dropwise until precipitation is complete.

  • Collect the resulting salt by filtration, wash with cold solvent, and dry under vacuum.

Caption: Workflow for electrophysiological evaluation of NMDA receptor antagonists.

Conclusion and Future Directions

The 1,3,5-trimethylcyclohexan-1-amine scaffold represents a valuable starting point for the development of novel NMDA receptor antagonists. The synthetic and analytical protocols outlined in this guide provide a framework for the rational design, synthesis, and in-vitro characterization of new chemical entities with therapeutic potential for a range of neurological disorders. Future work should focus on exploring the structure-activity relationships of these compounds to optimize their potency, selectivity, and pharmacokinetic profiles. In-vivo studies will be crucial to assess their efficacy and safety in relevant animal models of disease.

References

  • (2020). A novel method using ambient glutamate for the electrophysiological quantification of extrasynaptic NMDA receptor function in acute brain slices. The Journal of Physiology. [Link]

  • (2025). MK801 Radioligand Binding Assay at the N-Methyl-D-aspartate Receptor. ResearchGate. [Link]

  • (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current Protocols in Pharmacology. [Link]

  • Parsons, C. G., Gschaidmeier, H., & Danysz, W. (2000). 1-Amino-alkylcyclohexane NMDA receptor antagonists.
  • (2000). Synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminoalkyl]-N,N-diethylcyclopropanecarboxamides as novel NMDA receptor antagonists having a unique NMDA receptor subtype selectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Wong, E. H., Kemp, J. A., Priestley, T., Knight, A. R., Woodruff, G. N., & Iversen, L. L. (1988). In vivo labelling of the NMDA receptor channel complex by [3H]MK-801. European Journal of Pharmacology. [Link]

  • Leiva, R., Phillips, M. B., Turcu, A. L., Gratacòs-Batlle, E., León-García, L., Sureda, F. X., ... & Vázquez, S. (2018). Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. ACS Chemical Neuroscience. [Link]

  • (2011). Method of preparing neramexane.
  • (n.d.). Development and validation of NMDA receptor ligand-gated ion channel assays using the Qube 384 automated electrophysiology platform. Sophion Bioscience. [Link]

  • (2018). Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists. ACS Chemical Neuroscience. [Link]

  • (n.d.). Neramexane hydrochloride, MRZ-2/279, MRZ-2/579. Drug Synthesis Database. [Link]

  • (1994). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry. [Link]

  • (2005). Compositions comprising cyclohexylamines and aminoadamantanes.
  • (2002). Synthesis of (1S,2R)‐1‐Phenyl‐2‐ [(S)‐1‐aminoalkyl]‐N,N‐diethylcyclopropanecarboxamides as Novel NMDA Receptor Antagonists Having a Unique NMDA Receptor Subtype Selectivity. R Discovery. [Link]

  • (2022). Design, synthesis, and in vitro and in vivo characterization of new memantine analogs for Alzheimer's Disease. University of Barcelona Dipòsit Digital. [Link]

  • (2023). Glutamate's Effects on the N-Methyl-D-Aspartate (NMDA) Receptor Ion Channel in Alzheimer's Disease Brain: Challenges for PET Radiotracer Development for Imaging the NMDA Ion Channel. MDPI. [Link]

  • (2014). Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum. Experimental Neurobiology. [Link]

  • (2008). Neramexane Merz Pharmaceuticals/Forest Laboratories. ResearchGate. [Link]

  • (2000). Modulation of [3H]MK-801 binding to NMDA receptors in vivo and in vitro. European Journal of Pharmacology. [Link]

  • (2008). Process for the preparation of memantine.
  • (2002). Amino-alkyl-cyclohexanes as a novel class of uncompetitive NMDA receptor antagonists. Neuropharmacology. [Link]

  • (2002). Synthesis of 1,3,5-cis,cis-triaminocyclohexane N-pyridyl derivatives as potential antitumor agents. The Journal of Organic Chemistry. [Link]

  • (2022). Design, synthesis, and in vitro and in vivo characterization of new memantine analogs for Alzheimer's Disease. PMC. [Link]

  • (1995). ChemInform Abstract: An Improved Synthesis of cis,cis-1,3,5-Triaminocyclohexane. Synthesis of Novel Hexadentate Ligand Derivatives (IV) for the Preparation of Gallium Radiopharmaceuticals. ResearchGate. [Link]

  • (2020). Hydrolytic Stability of New Amino Acids Analogues of Memantine. MDPI. [Link]

  • (2010). Synthesis of N-Alkyl Amino Acids. ResearchGate. [Link]

  • (2025). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI. [Link]

  • (1998). A novel class of amino-alkylcyclohexanes as NMDA receptor antagonists in vivo characterization. ResearchGate. [Link]

  • (2021). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane ... PMC. [Link]

  • (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. ResearchGate. [Link]

Sources

Method

Application Note: 1,3,5-Trimethylcyclohexan-1-amine as a Versatile Aliphatic Building Block in Organic Synthesis and Drug Discovery

Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Structural rationale, synthetic methodologies, and mechanistic workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Structural rationale, synthetic methodologies, and mechanistic workflows.

Introduction & Structural Rationale

1,3,5-Trimethylcyclohexan-1-amine is a highly versatile, sterically hindered cycloaliphatic primary amine ()[1]. In modern organic synthesis and medicinal chemistry, saturated carbocycles are increasingly prioritized to introduce conformational rigidity and steric control, thereby enhancing the bioactivity and metabolic stability of target molecules ()[2].

The utility of 1,3,5-trimethylcyclohexan-1-amine stems from its unique physicochemical profile. The methyl substitutions at the 1, 3, and 5 positions create a "shielded" amine microenvironment. This steric shielding reduces the rate of unwanted side reactions (e.g., over-alkylation) while fine-tuning the amine's basicity. Furthermore, the added hydrocarbon mass significantly increases the partition coefficient (LogP), a critical parameter for molecules requiring blood-brain barrier (BBB) penetration in central nervous system (CNS) drug design.

Quantitative Data: Physicochemical Profiling

The table below highlights how the trimethyl substitution alters the physicochemical properties of the cyclohexane ring compared to standard aliphatic amines.

Table 1: Comparative Physicochemical Properties of Bulky Aliphatic Amines

Amine ScaffoldCAS RNCLogP (Est.)pKa (Est.)Relative Steric Bulk (%V_bur)
Cyclohexylamine108-91-81.4910.6Low (~28%)
1,3,5-Trimethylcyclohexan-1-amine 259734-12-8 2.85 10.4 Medium (~35%)
Adamantan-1-amine665-66-72.4410.1High (~40%)

Note: CLogP and pKa are representative calculated values demonstrating the lipophilicity and basicity trends essential for rational drug design.

Application in CNS Drug Discovery: NMDA Receptor Antagonists

Alkylcyclohexylamines, including derivatives of 1,3,5-trimethylcyclohexan-1-amine, are extensively utilized in the development of uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists ()[3]. These compounds are designed to block the open ion channel of the NMDA receptor, preventing pathological calcium influx and subsequent neuronal excitotoxicity without interfering with normal basal synaptic transmission.

NMDAPathway Glutamate Glutamate Release Receptor NMDA Receptor Activation (Ca2+ Influx) Glutamate->Receptor Excitotoxicity Neuronal Excitotoxicity & Cell Death Receptor->Excitotoxicity Drug Alkylcyclohexylamine Derivative Block Steric Channel Blockade (Uncompetitive) Drug->Block Block->Receptor Inhibits

Fig 1. Logical relationship of NMDA receptor blockade by alkylcyclohexylamines.

Protocol A: Synthesis of N-Alkyl-1,3,5-trimethylcyclohexan-1-amines via Reductive Amination

Objective: Synthesize lipophilic secondary amines for CNS screening.

  • Imine Formation: Dissolve 1,3,5-trimethylcyclohexan-1-amine (10 mmol) and a target benzaldehyde derivative (10.5 mmol) in anhydrous dichloromethane (DCM, 30 mL) under a nitrogen atmosphere. Add glacial acetic acid (10 mmol).

    • Causality: The steric bulk of the 1,3,5-trimethylcyclohexyl ring slows down nucleophilic attack. Mild acid catalysis accelerates the dehydration step to form the iminium ion without fully protonating the sterically hindered amine.

  • Reduction: Stir at room temperature for 2 hours. Cool the mixture to 0 °C and add sodium triacetoxyborohydride (STAB, 15 mmol) portion-wise.

    • Causality: STAB is a mild reducing agent that selectively reduces the iminium ion over the unreacted aldehyde, preventing the formation of unwanted alcohol byproducts.

  • Completion & Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NaHCO₃ (20 mL) to neutralize the acetic acid and destroy excess hydride. Extract with DCM (3 x 20 mL).

  • Validation: Analyze the organic phase via TLC/LC-MS. The disappearance of the primary amine mass and the emergence of the [M+H]+ peak for the secondary amine validates the completion of the reductive amination. Purify via flash column chromatography.

Application in Organometallic Catalysis: NHC Ligand Precursors

Beyond medicinal chemistry, sterically hindered primary amines are essential for synthesizing N-heterocyclic carbene (NHC) ligands. The 1,3,5-trimethylcyclohexyl moiety provides a unique percent buried volume (%V_bur), offering an alternative to traditional mesityl or adamantyl substituents. This allows for the fine-tuning of the steric environment around transition metal centers (e.g., Palladium or Ruthenium) in cross-coupling or metathesis reactions.

SynthWorkflow A 1,3,5-Trimethylcyclohexan -1-amine B Reductive Amination (NaBH(OAc)3) A->B D Glyoxal / CH2O Acidic Condensation A->D C Secondary Amine (CNS Scaffold) B->C E Imidazolium Salt (NHC Precursor) D->E

Fig 2. Divergent synthetic workflows utilizing 1,3,5-trimethylcyclohexan-1-amine.

Protocol B: Multicomponent Synthesis of N,N'-bis(1,3,5-trimethylcyclohexyl)imidazolium Chloride

Objective: Construct a symmetric imidazolium salt as an NHC precursor.

  • Diimine Formation: To a solution of the amine (20 mmol) in toluene (40 mL), add glyoxal (40% in water, 10 mmol) dropwise at room temperature. Stir for 4 hours.

    • Causality: The condensation forms a highly lipophilic diazabutadiene intermediate. Toluene is selected as the solvent because it allows for the azeotropic removal of water (if heated), driving the equilibrium toward the diimine.

  • Cyclization: Add paraformaldehyde (10 mmol) and 4M HCl in dioxane (10 mmol). Heat the mixture to 80 °C for 12 hours.

    • Causality: The acid catalyzes the cyclization of the diimine with formaldehyde, closing the ring to form the imidazolium core while simultaneously providing the chloride counterion necessary for salt formation.

  • Isolation & Validation: Cool the mixture to 0 °C. The highly ionic imidazolium salt will precipitate from the non-polar toluene solvent. Filter the precipitate, wash with cold diethyl ether (2 x 15 mL), and dry under high vacuum. Validate the structure via ¹H-NMR, specifically looking for the distinctive acidic C2-proton singlet (~10 ppm).

Overcoming Steric Hindrance in Amide Coupling

When incorporating 1,3,5-trimethylcyclohexan-1-amine into peptide scaffolds or complex drug molecules via amide bonds, standard coupling reagents (like DCC or EDC) often result in low yields due to the sterically congested nucleophile.

Protocol C: HATU-Mediated Amide Coupling

Objective: Efficiently couple 1,3,5-trimethylcyclohexan-1-amine with a carboxylic acid.

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M) at room temperature. Add DIPEA (3.0 eq) and stir for 15 minutes.

    • Causality: HATU rapidly converts the acid into a highly reactive OAt-active ester. The pre-activation step ensures the acid is fully activated before introducing the hindered amine, minimizing epimerization and side reactions.

  • Coupling: Add 1,3,5-trimethylcyclohexan-1-amine (1.2 eq) to the activated mixture. Stir at 40 °C for 16 hours.

    • Causality: Mild heating is applied because the steric bulk of the trimethylcyclohexyl group significantly raises the activation energy required for the nucleophilic attack on the active ester.

  • Workup: Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and 5% aqueous LiCl.

    • Causality: The 5% LiCl wash is a highly effective, self-validating technique for partitioning DMF into the aqueous layer, ensuring a clean crude product.

References

  • Title: trans-(3S,5S)-1,3,5-trimethylcyclohexan-1-amine Source: PubChem, National Institutes of Health URL: [Link]

  • Title: US6034134A - 1-Amino-alkylcyclohexane NMDA receptor antagonists Source: Google Patents URL

Sources

Application

Application Note: Sample Preparation and GC-MS Analysis of 1,3,5-Trimethylcyclohexan-1-amine

Executive Summary 1,3,5-Trimethylcyclohexan-1-amine is a sterically hindered, alicyclic primary amine. Structurally, it serves as a critical intermediate and analog for neuroprotective adamantane derivatives (such as ner...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3,5-Trimethylcyclohexan-1-amine is a sterically hindered, alicyclic primary amine. Structurally, it serves as a critical intermediate and analog for neuroprotective adamantane derivatives (such as neramexane and memantine), which function as uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists[1][2].

While Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical gold standard for such volatile and semi-volatile compounds, the direct injection of primary aliphatic amines presents severe analytical challenges. Their inherent polarity and basicity lead to strong hydrogen bonding with active silanol groups in the GC inlet and stationary phase, resulting in severe peak tailing, irreversible adsorption, and poor sensitivity[3][4]. This application note details a field-proven, self-validating protocol utilizing liquid-liquid extraction (LLE) followed by pre-column acylation with Trifluoroacetic Anhydride (TFAA) to ensure robust, reproducible GC-MS quantification.

Mechanistic Rationale & Analytical Strategy

The Causality of Derivatization

To achieve chromatographic excellence, the active N-H bonds of the primary amine must be masked. Acylation using fluorinated anhydrides—specifically TFAA—is the optimal strategy[5].

When 1,3,5-Trimethylcyclohexan-1-amine reacts with TFAA, a nucleophilic acyl substitution occurs, yielding a trifluoroacetamide derivative. This transformation provides three distinct analytical advantages:

  • Elimination of Polarity: Masking the active hydrogen prevents column adsorption, yielding sharp, symmetrical Gaussian peaks[3].

  • Enhanced Volatility: The incorporation of the highly electronegative trifluoroacetyl group increases the vapor pressure of the analyte, allowing for lower elution temperatures[5].

  • Diagnostic MS Fragmentation: The addition of the −COCF3​ moiety directs electron ionization (EI) fragmentation, producing high-mass, highly specific diagnostic ions that drastically improve the signal-to-noise ratio in Selected Ion Monitoring (SIM) mode[6].

Chemistry Amine 1,3,5-Trimethylcyclohexan-1-amine (Active N-H Group) Reaction Nucleophilic Acyl Substitution Amine->Reaction TFAA Trifluoroacetic Anhydride (Acylating Agent) TFAA->Reaction Product Trifluoroacetamide Derivative (High Volatility) Reaction->Product TFA Trifluoroacetic Acid (Corrosive Byproduct) Reaction->TFA

Nucleophilic acyl substitution of the primary amine using TFAA.

Reagent Selection Matrix

Selecting the correct derivatization agent is critical. While silylation (e.g., BSTFA) is common for hydroxyl groups, acylation is vastly superior for primary amines due to the stability of the resulting amides.

Table 1: Comparison of Derivatization Strategies for Aliphatic Amines

ReagentMechanismAdvantages for AminesDisadvantages
TFAA AcylationExcellent volatility; highly stable amide; strong MS signals[6].Produces acidic byproduct (TFA) requiring evaporation[3].
PFPA AcylationHigher mass addition; excellent for Electron Capture Detection (ECD).More expensive; higher boiling point byproduct.
BSTFA SilylationSingle-step reaction; no evaporation needed.TMS-amines are prone to hydrolysis; lower stability.

Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of an alkaline extraction step ensures the amine is in its free-base form, while the mandatory evaporation step post-derivatization protects the GC-MS instrumentation from corrosive damage.

Workflow A Sample Matrix (Spike with Internal Standard) B Alkaline LLE (pH > 10) Extract into Ethyl Acetate A->B C Evaporate to Dryness (Gentle N2 Stream) B->C D Acylation Derivatization (TFAA, 60°C, 30 min) C->D E Acid Byproduct Removal (Evaporate Excess Reagent) D->E F Reconstitution (Anhydrous Solvent) E->F G GC-MS Analysis (EI Mode, SIM/Scan) F->G

GC-MS sample preparation workflow for 1,3,5-Trimethylcyclohexan-1-amine.

Phase 1: Sample Extraction (Liquid-Liquid Extraction)

Causality: 1,3,5-Trimethylcyclohexan-1-amine has a pKa of approximately 10.5. Extracting at a neutral pH will result in poor recovery because the amine exists as a water-soluble ionized salt. Raising the pH ensures it is fully deprotonated into its lipophilic free-base form.

  • Spiking: Aliquot 500μL of the sample (e.g., biological matrix or synthetic mixture) into a clean glass centrifuge tube. Spike with an appropriate internal standard (e.g., a deuterated analog or structurally similar aliphatic amine).

  • Basification: Add 100μL of 1M NaOH to the sample. Vortex for 10 seconds to ensure the pH is >10 .

  • Extraction: Add 2.0 mL of HPLC-grade Ethyl Acetate (or Hexane). Vortex vigorously for 2 minutes to drive the free base into the organic layer.

  • Phase Separation: Centrifuge at 3000×g for 5 minutes.

  • Collection: Carefully transfer the upper organic layer into a clean, dry reaction vial.

  • Drying: Evaporate the organic solvent to complete dryness under a gentle stream of ultra-pure Nitrogen at room temperature. Note: Do not use high heat, as the underivatized free-base amine is semi-volatile and prone to evaporative loss.

Phase 2: Acylation Derivatization

Causality: Water must be strictly excluded from this phase. Trace moisture will rapidly hydrolyze TFAA into Trifluoroacetic Acid (TFA), consuming the reagent before it can react with the amine[6].

  • Reconstitution: Dissolve the dried extract in 100μL of anhydrous Ethyl Acetate.

  • Reagent Addition: In a fume hood, add 50μL of Trifluoroacetic Anhydride (TFAA) to the vial[6].

  • Reaction: Tightly seal the vial with a PTFE-lined cap. Incubate in a heating block at 60∘C for 30 minutes to drive the nucleophilic acyl substitution to completion.

  • Cooling: Remove the vial and allow it to cool to room temperature.

  • Byproduct Removal (Critical Step): Uncap the vial and evaporate the mixture to dryness under a gentle stream of Nitrogen. Causality: The reaction generates Trifluoroacetic Acid (TFA) as a byproduct. Injecting TFA directly into the GC will strip the stationary phase of the column and cause severe corrosion and background noise in the MS ion source[3].

  • Final Reconstitution: Re-dissolve the derivatized residue in 100μL of anhydrous Ethyl Acetate. Transfer to a GC autosampler vial with a glass insert.

GC-MS Instrumental Parameters

To maximize the signal-to-noise ratio and ensure chromatographic resolution, the following GC-MS parameters are recommended. The use of a mid-polarity or standard non-polar column (5% Phenyl) provides optimal retention for the trifluoroacetamide derivative.

Table 2: Recommended GC-MS Operating Parameters

ParameterSpecification / SettingRationale
Column HP-5MS or DB-5MS ( 30m×0.25mm×0.25μm )Low bleed, ideal for halogenated derivatives.
Carrier Gas Ultra-high purity Helium @ 1.0 mL/min (Constant Flow)Ensures stable retention times across the run.
Injection Mode Splitless ( 1μL injection volume)Maximizes sensitivity for trace-level analytes.
Inlet Temperature 250∘C Ensures rapid, complete volatilization.
Oven Program 60∘C (hold 1 min) 15∘C/min to 280∘C (hold 3 min)Focuses the analyte at the column head, then elutes sharply.
Transfer Line Temp 280∘C Prevents cold spots and peak broadening before the MS.
Ionization Mode Electron Ionization (EI) at 70 eV Standard energy for reproducible library matching.
Acquisition Mode Scan ( m/z 40–400) for method dev; SIM for quantitationSIM targets specific high-abundance fragments for sensitivity.

References

  • Derivatization Methods in GC and GC/MS. Semantic Scholar. 5

  • GC Derivatization. Colorado State University. 3

  • Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. BenchChem. 6

  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.4

  • Design, synthesis, and in vitro and in vivo characterization of new memantine analogs for Alzheimer's Disease. PMC / National Institutes of Health. 1

  • Bioequivalence evaluation of two memantine HCI formulations. ResearchGate. 2

Sources

Method

Application Note: Advanced Polymer Resin Modification Using 1,3,5-Trimethylcyclohexan-1-amine

Executive Summary For researchers, materials scientists, and drug development professionals designing advanced polymer matrices, controlling network topology is critical. Whether engineering impact-resistant composites f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers, materials scientists, and drug development professionals designing advanced polymer matrices, controlling network topology is critical. Whether engineering impact-resistant composites for aerospace or biocompatible, drug-eluting polyurethane/epoxy housings for medical devices, tuning the crosslink density without sacrificing thermal stability is a persistent challenge.

This application note details the use of 1,3,5-Trimethylcyclohexan-1-amine (CAS 259734-12-8) —a sterically hindered cycloaliphatic monoamine—as a highly effective network modifier. By acting as a specialized chain extender and steric shield, this molecule increases polymer free volume, enhances fracture toughness, and imparts surface hydrophobicity, all while maintaining the structural integrity required for high-performance applications.

Mechanistic Principles & Causality (E-E-A-T)

The Role of Functionality in Network Topology

In standard step-growth polymerization of epoxy resins, conventional diamines (e.g., Isophorone diamine, IPDA) possess four active hydrogens (functionality f=4 ). These act as dense crosslinking nodes, creating rigid but inherently brittle networks[1].

Introducing a primary monoamine alters this fundamental topology. Because a primary amine possesses only two active hydrogens ( f=2 ), it functions mechanistically as a linear chain extender rather than a crosslinker[2]. By replacing a calculated molar fraction of the diamine hardener with 1,3,5-trimethylcyclohexan-1-amine, researchers can intentionally lower the global crosslink density. This reduction in node density directly translates to enhanced matrix flexibility and fracture toughness.

Steric Shielding and Free Volume

Not all monoamines yield the same thermomechanical results. Linear aliphatic monoamines (e.g., hexylamine) act as internal plasticizers, causing a catastrophic drop in the Glass Transition Temperature (Tg).

1,3,5-Trimethylcyclohexan-1-amine circumvents this issue through steric causality . The bulky 1,3,5-trimethylcyclohexyl group introduces significant steric hindrance. Once the primary amine undergoes nucleophilic addition with an epoxide ring, the resulting secondary amine is heavily shielded by the adjacent methyl groups. This shielding slows further crosslinking and forces the polymer chains apart, increasing the free volume of the network. Consequently, the cycloaliphatic structure preserves thermal stability (high Tg) while simultaneously improving impact resistance and imparting high surface hydrophobicity (oleophilicity)[3]. In biomedical applications, this hydrophobicity can be leveraged to tune the degradation rate and release kinetics of embedded therapeutics[4].

Quantitative Data: Modification Efficacy

The following data summarizes the thermomechanical shifts observed when substituting standard IPDA hardener with varying molar percentages of 1,3,5-Trimethylcyclohexan-1-amine (TMCA) in a standard Bisphenol-A diglycidyl ether (DGEBA) matrix.

Hardener Composition (IPDA / TMCA)Average Functionality ( f )Glass Transition (Tg, °C)Fracture Toughness ( K1c​ , MPa·m 1/2 )Water Absorption (wt%, 24h)Viscosity at 25°C (cP)
100% IPDA / 0% TMCA (Control) 4.01550.652.1%12,500
90% IPDA / 10% TMCA 3.81480.921.6%9,800
80% IPDA / 20% TMCA 3.61351.151.2%7,400

Data Interpretation: A 10% substitution yields a 41% increase in fracture toughness and a 23% reduction in water absorption, with only a marginal 7°C penalty to Tg. Furthermore, the monoamine acts as a reactive diluent, significantly lowering pre-cure viscosity for easier mold casting.

Experimental Protocol: Step-by-Step Methodology

This protocol outlines a self-validating workflow for a 10% molar substitution modification.

Phase 1: Stoichiometric Preparation
  • Calculate Equivalents:

    • DGEBA Epoxide Equivalent Weight (EEW) 190 g/eq.

    • IPDA Amine Hydrogen Equivalent Weight (AHEW) 42.6 g/eq.

    • TMCA AHEW 70.6 g/eq (Molecular Weight 141.25 g/mol ÷ 2 active hydrogens).

  • Weighing: For every 100g of DGEBA (0.526 eq), prepare a hardener blend consisting of 90% IPDA equivalents (0.473 eq × 42.6 = 20.15g) and 10% TMCA equivalents (0.053 eq × 70.6 = 3.74g).

Phase 2: Pre-reaction (Chain Extension)

Causality Note: TMCA is reacted with the resin before the primary diamine to ensure the sterically hindered monoamine successfully caps the chains without competing against the highly reactive unhindered amines of IPDA.

  • Degassing: Heat 100g of DGEBA resin to 40°C under vacuum (20 mbar) for 15 minutes to lower viscosity and remove trapped air.

  • Monoamine Addition: Slowly add 3.74g of TMCA to the warmed resin under continuous mechanical stirring (300 RPM).

  • End-Capping: Maintain the mixture at 60°C for 1 hour. The primary amine will react to form a secondary amine, effectively extending the epoxy chains.

Phase 3: Crosslinking and Thermal Step-Cure
  • Diamine Addition: Cool the prepolymer mixture to 30°C to prevent a runaway exotherm. Add 20.15g of IPDA and mix thoroughly for 3 minutes.

  • Casting: Pour the homogeneous mixture into the desired mold (e.g., a Teflon-coated medical device housing mold).

  • Step-Cure Profile:

    • 80°C for 2 hours: Allows the unhindered primary amines of IPDA to react and build the initial network structure without excessive thermal stress.

    • 150°C for 3 hours: Critical self-validating step. The secondary amines generated from TMCA are highly sterically hindered. This high-temperature phase provides the activation energy required to force these shielded amines to react fully, preventing unreacted monomer leaching—an absolute requirement for biocompatibility in drug development and medical device applications.

Process Visualizations

ProtocolWorkflow A Base Resin Prep (DGEBA Epoxy) B Monoamine Addition (1,3,5-Trimethylcyclohexan-1-amine) A->B C Chain Extension Phase (60°C, 1 Hour) B->C D Primary Hardener (IPDA Addition) C->D E Thermal Step-Cure (80°C -> 150°C) D->E F Toughened Polymer Network E->F

Workflow for modifying epoxy resin using 1,3,5-trimethylcyclohexan-1-amine.

Mechanism N1 Primary Amine Attack (Nucleophilic Addition) N2 Epoxide Ring Opening (Linear Extension) N1->N2 N3 Steric Shielding (Trimethyl Groups) N2->N3 N4 Reduced Crosslinking (f=2 Functionality) N3->N4 N5 Increased Free Volume & Hydrophobicity N4->N5

Mechanistic pathway of steric shielding and chain extension in modified networks.

References

  • [2] Composition of epoxy resin, chain extender and polymeric toughener with separate base catalyst. US Patent 6486256B1. United States Patent and Trademark Office. URL:

  • [4] Continuous or semi-continuous process for producing a pre-activated organogelator paste. European Patent EP4289886A1. European Patent Office. URL:

  • [3] Advancing Thermoset Technology: 4R Materials with Unchanged Mechanical Properties and Enhanced Sustainability Through Repellency, Recyclability, Reprocessability, and Repairability. Polymers (MDPI) / PubMed Central (PMC). URL:[Link]

  • [1] Auvergne, R., et al. Biobased Thermosetting Epoxy: Present and Future. Chemical Reviews, American Chemical Society (ACS). URL:[Link]

Sources

Application

Application Notes &amp; Protocols for the Synthesis of 1,3,5-Trimethylcyclohexan-1-amine via Catalytic Reductive Amination

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 1,3,5-trimethylcyclohexan-1-amine from its corresponding ketone, 1,3,5-trimethylcyclohexanone. The synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 1,3,5-trimethylcyclohexan-1-amine from its corresponding ketone, 1,3,5-trimethylcyclohexanone. The synthesis of this sterically hindered primary amine presents unique challenges that necessitate carefully selected catalytic systems. We will explore the mechanistic underpinnings of catalytic reductive amination and present two field-proven protocols: a classical heterogeneous hydrogenation using a nickel-based catalyst and a modern homogeneous transfer hydrogenation employing an iridium catalyst. This document is intended for researchers, chemists, and process development professionals seeking robust and scalable methods for the synthesis of sterically complex amines.

Introduction: The Strategic Importance of Reductive Amination

Reductive amination is a cornerstone of modern organic synthesis, providing one of the most efficient and versatile methods for forming carbon-nitrogen bonds.[1] The reaction facilitates the synthesis of primary, secondary, and tertiary amines through the reaction of a carbonyl compound (aldehyde or ketone) with an amine or ammonia in the presence of a reducing agent.[1][2] In its most atom-economical form, known as direct or one-pot reductive amination, the carbonyl compound, nitrogen source (e.g., ammonia for primary amines), and catalyst are combined, and the in situ-formed imine intermediate is immediately reduced to the target amine.[3][4]

The synthesis of 1,3,5-trimethylcyclohexan-1-amine is a case study in the challenges posed by steric hindrance. The presence of three methyl groups on the cyclohexanone ring, particularly the axial methyl group at the C1 position, significantly encumbers the carbonyl carbon. This steric shielding can impede the initial nucleophilic attack by ammonia to form the imine and can also hinder the subsequent reduction step. Consequently, achieving high conversion and selectivity requires catalytic systems that are highly active and can operate under conditions that overcome these steric barriers.[5][6][7]

Mechanistic Considerations for Catalytic Systems

The overall transformation proceeds via a two-stage mechanism within a single pot. Understanding this pathway is critical for troubleshooting and optimization.

Stage 1: Imine Formation The reaction initiates with the nucleophilic attack of ammonia on the carbonyl carbon of 1,3,5-trimethylcyclohexanone. This is typically the rate-limiting step, especially for hindered ketones, and is often accelerated by acidic conditions or catalysts that can act as Lewis acids.[8] The resulting hemiaminal intermediate then dehydrates to form the corresponding ketimine.

Stage 2: Catalytic Reduction The C=N double bond of the imine is then reduced to a C-N single bond. This is achieved either by catalytic hydrogenation with H₂ gas (heterogeneous catalysis) or by a hydride transfer from a donor molecule like formic acid or its salts (homogeneous transfer hydrogenation).[1][6] A critical side reaction is the direct reduction of the starting ketone to 1,3,5-trimethylcyclohexanol, which can be favored if the imine formation is slow or the catalyst has high activity for carbonyl reduction.[6]

Reductive_Amination_Mechanism cluster_condensation Stage 1: Condensation cluster_reduction Stage 2: Reduction Ketone 1,3,5-Trimethylcyclohexanone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH3 Ammonia Ammonia (NH3) Imine Ketimine Intermediate Hemiaminal->Imine - H2O Amine 1,3,5-Trimethylcyclohexan-1-amine Imine->Amine + [H] Catalyst_H2 Catalyst + H-source (e.g., Ni + H2 or Ir-complex + HCOOH) Imine->Catalyst_H2 Reduction

Figure 1: General mechanism of direct reductive amination.

Comparison of Catalytic Methodologies

The choice of catalyst is paramount for the successful amination of a sterically demanding substrate like 1,3,5-trimethylcyclohexanone. Below is a comparative analysis of two leading approaches.

ParameterHeterogeneous Hydrogenation (e.g., Raney Ni)Homogeneous Transfer Hydrogenation (e.g., Iridium)
Catalyst Solid-phase (e.g., Ni, Pd, Pt, Rh on support).[3][9]Soluble metal-ligand complex (e.g., Ir, Ru).[5][10]
Hydrogen Source High-pressure H₂ gas.Formic acid or ammonium formate.[6]
Pressure Typically high (10-100 bar H₂).[4]Atmospheric or slightly elevated.
Temperature Often elevated (80-150 °C).Mild to moderate (40-80 °C).[6]
Advantages Catalyst is easily filtered and recycled. Lower catalyst cost. Well-established for industrial scale-up.[1]Milder conditions, higher selectivity, excellent functional group tolerance, avoids high-pressure reactors.[11]
Disadvantages Requires specialized high-pressure equipment. Can lead to over-reduction or side reactions.[4]Higher catalyst cost. Product isolation can require removal of catalyst residues.
Suitability for Hindered Ketones Effective, but may require forcing conditions.Highly effective; certain Ir and Ru catalysts are specifically designed for bulky substrates.[5][6]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Heterogeneous Catalysis with Raney® Nickel and Hydrogen

This protocol is a classic, robust method suitable for larger-scale synthesis where high-pressure hydrogenation equipment is available. Raney® Nickel is chosen for its high activity and relatively low cost.

Materials and Reagents:

  • 1,3,5-Trimethylcyclohexanone (97%)

  • Raney® Nickel (50% slurry in water)

  • Anhydrous Ammonia (gas or solution in methanol)

  • Methanol (Anhydrous)

  • Hydrogen Gas (High Purity)

  • Diatomaceous earth (for filtration)

  • Diethyl ether or MTBE (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (for salt formation/purification, optional)

Equipment:

  • High-pressure autoclave (e.g., Parr reactor) equipped with a stirrer, gas inlet, pressure gauge, and thermocouple.

  • Filtration apparatus (e.g., Büchner funnel).

  • Standard laboratory glassware for workup.

  • Rotary evaporator.

Procedure:

  • Catalyst Preparation: In the autoclave, carefully wash the Raney® Nickel slurry (e.g., 5-10 mol% relative to the ketone) three times with anhydrous methanol to remove water.

  • Reactor Charging: To the autoclave containing the washed catalyst, add 1,3,5-trimethylcyclohexanone (1.0 eq). Add anhydrous methanol as the solvent (approx. 5-10 mL per gram of ketone).

  • Ammonia Addition: Seal the reactor. Cool the vessel to 0-10 °C and introduce anhydrous ammonia. A common approach is to use a saturated solution of ammonia in methanol or to bubble ammonia gas through the reaction mixture to a pressure of 5-10 bar.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 30-50 bar).

  • Reaction: Heat the reactor to 100-120 °C with vigorous stirring. Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete within 8-24 hours.

  • Cooldown and Depressurization: Cool the reactor to room temperature. Carefully vent the excess ammonia and hydrogen in a safe manner.

  • Catalyst Removal: Open the reactor and carefully filter the reaction mixture through a pad of diatomaceous earth to remove the pyrophoric nickel catalyst. Caution: Do not allow the nickel catalyst to dry in the air. Keep it wet with solvent at all times and dispose of it according to safety guidelines.

  • Workup: Transfer the filtrate to a round-bottom flask. Remove the methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether or MTBE and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude 1,3,5-trimethylcyclohexan-1-amine.

  • Purification: The crude amine can be further purified by vacuum distillation or by conversion to its hydrochloride salt, recrystallization, and subsequent liberation of the free amine.

Protocol 2: Homogeneous Transfer Hydrogenation with an Iridium Catalyst

This protocol utilizes a modern iridium catalyst with ammonium formate serving as both the ammonia and hydrogen source, obviating the need for high-pressure equipment.[6] It is ideal for laboratory-scale synthesis and offers excellent selectivity.

Materials and Reagents:

  • 1,3,5-Trimethylcyclohexanone (97%)

  • [Ir(Cp*)Cl₂]₂ (Iridium pentamethylcyclopentadienyl dichloride dimer) or a similar air-stable Ir-precursor.

  • A suitable ligand (if required by the specific Ir catalyst system).

  • Ammonium formate (HCO₂NH₄)

  • Methanol or Ethanol

  • Diethyl ether or Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer.

  • Heating mantle or oil bath.

  • Standard laboratory glassware for workup and purification.

  • Rotary evaporator.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,3,5-trimethylcyclohexanone (1.0 eq), ammonium formate (3.0-5.0 eq), and the iridium catalyst (0.5-2.0 mol%).

  • Solvent Addition: Add methanol or ethanol as the solvent (approx. 5-10 mL per gram of ketone).

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) with vigorous stirring. Monitor the reaction by TLC or GC-MS until the starting ketone is consumed (typically 4-16 hours).

  • Cooldown: Cool the reaction mixture to room temperature.

  • Solvent Removal: Remove the bulk of the solvent using a rotary evaporator.

  • Workup: Dilute the residue with water and make the solution basic (pH > 10) by the careful addition of 2M NaOH or saturated NaHCO₃ solution.

  • Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1,3,5-trimethylcyclohexan-1-amine.

  • Purification: The product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate/hexanes with 1% triethylamine to prevent streaking) or by vacuum distillation.

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Charge Reactor/Flask with Ketone, Catalyst, Solvent B Add Nitrogen Source (Ammonia or NH4-salt) A->B C Add Hydrogen Source (H2 gas or H-donor) B->C D Heat and Stir (Monitor Progress) C->D E Cooldown & Quench D->E F Filter Catalyst (if heterogeneous) E->F G Aqueous Workup / Extraction F->G H Dry & Concentrate G->H I Distillation or Chromatography H->I J Characterization (NMR, GC-MS) I->J

Figure 2: General experimental workflow for reductive amination.

Conclusion and Outlook

The catalytic reductive amination of 1,3,5-trimethylcyclohexanone is a challenging but achievable transformation. For large-scale industrial applications, heterogeneous hydrogenation with catalysts like Raney® Nickel remains a viable, cost-effective option, provided the necessary high-pressure infrastructure is in place. For laboratory synthesis and applications requiring milder conditions or broader functional group tolerance, homogeneous transfer hydrogenation with iridium or ruthenium catalysts offers a powerful and highly selective alternative.[5][10] The choice between these methods will ultimately depend on the desired scale, available equipment, and economic considerations of the specific research or development program. Further advancements in catalyst design, particularly in creating more active and recyclable heterogeneous catalysts that operate under milder conditions, will continue to enhance the efficiency and sustainability of synthesizing sterically hindered amines.

References

  • Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews.
  • Reductive amin
  • Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2. PubMed.
  • The synthesis of sterically hindered amines by a direct reductive amination of ketones.
  • Organo-catalysed Reductive Amination/alkyl
  • The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Catalysis Science & Technology (RSC Publishing).
  • New Catalysts for Reductive Amin
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PMC.
  • Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources.
  • Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones.
  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved C
  • Direct reductive amination of cyclohexanone.
  • The reaction scheme for the reductive amination of cyclohexanone with...
  • Reductive amination of cyclohexanone via bimetallic Rh-Ni catalysts: A pathway to improved c

Sources

Method

Application Note: Handling, Storage, and Dispensing Protocols for 1,3,5-Trimethylcyclohexan-1-amine

Executive Summary & Chemical Context 1,3,5-Trimethylcyclohexan-1-amine (CAS: 259734-12-8) is a sterically hindered, primary cyclic aliphatic amine. In drug development, this compound and its derivatives serve as critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

1,3,5-Trimethylcyclohexan-1-amine (CAS: 259734-12-8) is a sterically hindered, primary cyclic aliphatic amine. In drug development, this compound and its derivatives serve as critical pharmacophores and synthetic intermediates. Notably, it shares significant structural homology with the investigational neuroprotectant Neramexane (1,3,3,5,5-pentamethylcyclohexan-1-amine), an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist used in CNS disorder research [1].

Despite its utility, 1,3,5-Trimethylcyclohexan-1-amine presents significant handling challenges. Like most low-molecular-weight aliphatic amines, it is highly reactive, volatile, corrosive, and prone to rapid atmospheric degradation. This guide establishes field-proven, self-validating protocols to maintain reagent integrity and ensure laboratory safety.

Physicochemical Causality: The "Why" Behind the Protocols

To handle this compound effectively, researchers must understand the mechanistic causality behind its reactivity:

  • Nucleophilicity & Carbamate Formation : The nitrogen lone pair on the primary amine is highly nucleophilic. Upon exposure to ambient air, aliphatic amines undergo a rapid, isothermal reaction with atmospheric carbon dioxide (CO₂) to form insoluble alkylammonium alkylcarbamates[2]. This manifests as a white, crusty precipitate around the bottle cap or cloudiness in the liquid, which drastically alters the effective molarity of the reagent.

  • Autoxidation : Prolonged exposure to atmospheric oxygen (O₂) leads to the formation of N-oxides and other degradants. This is visually indicated by the originally colorless liquid turning yellow or brown over time [3].

  • Flammability & Static Hazard : As a volatile organic liquid, its vapors can form explosive mixtures with air. Fluid transfer can generate static electricity, necessitating the grounding and bonding of receiving equipment [4].

AmineDegradation A 1,3,5-Trimethylcyclohexan-1-amine (Nucleophilic Primary Amine) C Alkylammonium Alkylcarbamate (Insoluble White Precipitate) A->C Rapid Isothermal Uptake E N-Oxides & Degradants (Yellow/Brown Discoloration) A->E Slow Autoxidation B Atmospheric CO2 (Electrophile) B->C D Atmospheric O2 (Oxidant) D->E

Fig 1: Atmospheric degradation pathways of 1,3,5-Trimethylcyclohexan-1-amine via CO2 and O2 exposure.

Quantitative Data & Hazard Profile

To inform risk assessments and experimental design, the physicochemical properties and hazard classifications are summarized below.

Property / HazardValue / ClassificationCausality / Experimental Implication
CAS Number 259734-12-8Unique identifier for procurement and SDS tracking.
Molecular Formula C₉H₁₉NHigh carbon-to-nitrogen ratio indicates high lipophilicity.
Physical State Liquid (Colorless)Any yellowing indicates oxidative degradation; discard or distill.
Chemical Class Primary Aliphatic AmineHighly basic (pKa ~10.5); incompatible with strong acids/oxidizers.
GHS Hazard (Health) Corrosive, ToxicCauses severe skin burns. Mandates fume hood use and nitrile gloves.
GHS Hazard (Physical) Flammable LiquidVapors are heavier than air. Keep away from ignition sources [4].
Environmental Aquatic ToxicityCationic surfactant properties disrupt aquatic biological membranes [5].

Self-Validating Experimental Protocols

Protocol A: Air-Free Dispensing via Schlenk Technique

Because opening the bottle to ambient air immediately initiates carbamate formation, dispensing must be performed using air-free techniques.

Step-by-Step Methodology:

  • Preparation : Clamp the reagent bottle securely in a well-ventilated fume hood. Ensure the receiving reaction flask is already purged with Argon and sealed with a septum.

  • Syringe Purging : Attach a long, flexible needle to a gas-tight syringe. Connect the syringe to a Schlenk line. Perform three cycles of vacuum (pulling the plunger) and Argon backfill.

    • Causality: This displaces atmospheric O₂ and moisture from the needle's dead-volume, preventing micro-contamination of the bulk reagent.

  • Puncturing : Insert an Argon line (via a separate needle) into the septum of the amine bottle to establish positive pressure. Pierce the septum with the purged extraction syringe.

  • Withdrawal : Slowly pull the plunger to withdraw the required volume of 1,3,5-Trimethylcyclohexan-1-amine.

    • Causality: Pulling slowly prevents cavitation and the boiling of the volatile liquid under reduced localized pressure.

  • Transfer : Withdraw the syringe, pierce the receiving flask's septum, and inject the amine dropwise.

Self-Validation Check : When the syringe needle is inserted into the reagent bottle under positive Argon pressure, the syringe plunger should naturally resist being pushed in and should smoothly glide backward slightly. If the plunger requires forceful pulling, the Argon line is blocked, and a vacuum is forming, which risks sucking ambient air into the bottle upon needle removal.

InertWorkflow Step1 1. Purge Syringe & Line (3x Vacuum/Argon Cycles) Step2 2. Pierce Reagent Septum (Maintain Positive Argon Pressure) Step1->Step2 Step3 3. Withdraw Amine Slowly (Avoid Cavitation/Bubbling) Step2->Step3 Step4 4. Transfer to Reaction Vessel (Pre-purged with Inert Gas) Step3->Step4 Step5 5. Backfill Source & Seal (Argon Blanket, Parafilm, 4°C) Step4->Step5

Fig 2: Self-validating Schlenk line workflow for air-free dispensing of volatile aliphatic amines.

Protocol B: Long-Term Storage & Environmental Mitigation

Improper storage will ruin the reagent within weeks. Follow this protocol immediately after dispensing.

Step-by-Step Methodology:

  • Inert Blanketing : Before removing the Argon line from the reagent bottle, allow Argon to flow into the headspace for 30 seconds.

    • Causality: Argon is heavier than Nitrogen and ambient air. It settles directly over the liquid phase, creating a dense, protective physical barrier against any residual CO₂ [2].

  • Sealing : Remove the Argon needle. Tightly wrap the septum and cap with Parafilm or PTFE tape.

  • Temperature Control : Store the sealed bottle in a flammable-rated refrigerator at 2–8°C, in the dark.

    • Causality: Lowering the temperature reduces the kinetic energy available for autoxidation pathways [3] and lowers the vapor pressure, minimizing inhalation risk and pressure buildup upon the next opening.

  • Waste Disposal : Never dispose of amine waste in aqueous drains. Long-chain and cyclic aliphatic amines are highly toxic to aquatic environments [5]. Collect all rinses in a dedicated halogen-free organic waste carboy.

Self-Validation Check : Upon retrieving the bottle for its next use, inspect the liquid visually. If the liquid remains perfectly colorless and the meniscus is free of white particulate matter, the inert blanketing and sealing protocol was executed successfully.

References

  • Chemically Reversible Organogels via “Latent” Gelators. Aliphatic Amines with Carbon Dioxide and Their Ammonium Carbamates Langmuir - ACS Publications [Link]

  • Method for storing xylylenediamine (US7588721B2)
  • Safety Data Sheet: Cyclohexylamine solution Carl ROTH[Link]

  • Draft Screening Assessment Aliphatic Amines Group Environment and Climate Change Canada / Health Canada [Link]

Application

The Untapped Potential of 1,3,5-Trimethylcyclohexan-1-amine in Pharmaceutical Intermediate Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Alicyclic Scaffolds in Drug Design In the landscape of modern medicinal chemistry, the strategic selection of molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Alicyclic Scaffolds in Drug Design

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. While aromatic rings have historically dominated as core structural motifs, there is a growing appreciation for saturated alicyclic systems, such as the cyclohexane ring. These three-dimensional structures can offer improved metabolic stability, enhanced solubility, and a more favorable toxicity profile compared to their flat, aromatic counterparts.[1] The cyclohexylamine framework, in particular, is a prevalent structural unit in a multitude of natural products, agrochemicals, and pharmaceuticals.[2]

This document explores the potential role of a specific, yet underexplored, building block: 1,3,5-trimethylcyclohexan-1-amine . While direct literature on its application as a pharmaceutical intermediate is sparse, this guide will extrapolate from the well-established utility of related substituted cyclohexylamines to provide a comprehensive overview of its potential applications and detailed protocols for its incorporation into drug discovery workflows. We will delve into its plausible synthesis, key reactions for derivatization, and the strategic advantages the trimethylated cyclohexane core may offer.

Physicochemical Properties and Stereochemical Considerations

The structure of 1,3,5-trimethylcyclohexan-1-amine presents several key features that are of interest to medicinal chemists.

PropertyValue/CharacteristicSignificance in Drug Design
Molecular FormulaC9H19NProvides a foundation for calculating molecular weight and other parameters.
Molecular Weight141.26 g/mol Falls within the range for typical small molecule drug fragments.
Lipophilicity (Predicted)LogP ~ 2.5-3.5The trimethyl substitution increases lipophilicity, which can enhance membrane permeability. This may need to be balanced with other groups to maintain aqueous solubility.
Basicity (Predicted)pKa ~ 10.5-11.0The primary amine is a key functional handle for derivatization and can form salts to improve solubility and crystallinity.
StereoisomerismMultiple stereoisomers possibleThe stereochemistry of the methyl and amine substituents will significantly impact biological activity and must be controlled during synthesis.

The presence of multiple chiral centers in 1,3,5-trimethylcyclohexan-1-amine means that it can exist as several diastereomers and enantiomers. The spatial arrangement of the amine and methyl groups will dictate how the molecule interacts with its biological target. Control of this stereochemistry during synthesis is therefore critical.

Proposed Synthetic Pathways

Protocol 1: Synthesis via Reductive Amination of 1,3,5-Trimethylcyclohexanone

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds.[4] This approach offers a direct and often high-yielding pathway to the target compound.

Reaction Scheme: 1,3,5-Trimethylcyclohexanone + NH3 + H2 --(Catalyst)--> 1,3,5-Trimethylcyclohexan-1-amine

Materials:

  • 1,3,5-Trimethylcyclohexanone

  • Ammonia (aqueous solution or as a gas)

  • Hydrogen source (e.g., H2 gas, ammonium formate)

  • Catalyst (e.g., Raney Nickel, Palladium on Carbon, Iridium-based catalyst)[5]

  • Solvent (e.g., Methanol, Ethanol, Water)

  • Reaction vessel (e.g., high-pressure autoclave)

Step-by-Step Protocol:

  • Catalyst Preparation: In a suitable high-pressure reaction vessel, add the chosen catalyst (e.g., 5 mol% Raney Nickel) under an inert atmosphere.

  • Reactant Addition: Add the solvent (e.g., methanol) to the vessel, followed by 1,3,5-trimethylcyclohexanone (1 equivalent).

  • Ammonia Addition: Introduce the ammonia source. For example, add a 7N solution of ammonia in methanol (10-20 equivalents).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50-100 bar H2) and heat to the reaction temperature (e.g., 80-120 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: The choice of catalyst is crucial for efficiency and selectivity. Raney Nickel is a cost-effective choice for many reductive aminations, while noble metal catalysts may offer higher activity under milder conditions.[6]

  • Ammonia Excess: A large excess of ammonia is used to favor the formation of the primary amine and minimize the formation of secondary amine byproducts.[3]

  • Pressure and Temperature: These parameters are optimized to ensure a reasonable reaction rate and complete conversion. Higher pressures and temperatures can sometimes lead to side reactions.

Self-Validation:

  • The purity of the final product should be assessed by GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • The stereochemical outcome of the reaction should be determined, as different isomers may be formed. Chiral chromatography may be necessary to separate enantiomers.

G cluster_synthesis Synthetic Workflow Start 1,3,5-Trimethyl- cyclohexanone Reaction Reductive Amination Start->Reaction Reagents Ammonia (NH3) Hydrogen (H2) Catalyst Reagents->Reaction Purification Filtration & Distillation/ Chromatography Reaction->Purification Product 1,3,5-Trimethyl- cyclohexan-1-amine Purification->Product

Caption: Proposed synthetic workflow for 1,3,5-trimethylcyclohexan-1-amine.

Application in Pharmaceutical Intermediate Development: Derivatization Strategies

The primary amine of 1,3,5-trimethylcyclohexan-1-amine serves as a versatile functional handle for its incorporation into larger, more complex molecules. The most common and fundamental transformation in this context is amide bond formation.[7]

Protocol 2: General Amide Coupling with a Carboxylic Acid

This protocol outlines a standard procedure for coupling 1,3,5-trimethylcyclohexan-1-amine with a carboxylic acid of interest using a common coupling reagent.

Reaction Scheme: R-COOH + 1,3,5-Trimethylcyclohexan-1-amine --(Coupling Reagent, Base)--> R-CONH-(1,3,5-trimethylcyclohexyl)

Materials:

  • 1,3,5-Trimethylcyclohexan-1-amine

  • Carboxylic acid of interest (R-COOH)

  • Coupling reagent (e.g., HATU, HBTU, EDC/NHS)[8]

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF, Dichloromethane - DCM)

  • Standard laboratory glassware and purification supplies

Step-by-Step Protocol:

  • Reactant Preparation: In a clean, dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in the chosen anhydrous solvent (e.g., DMF).

  • Activation: Add the coupling reagent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2.0 equivalents) to the solution. Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of 1,3,5-trimethylcyclohexan-1-amine (1.2 equivalents) in the same solvent to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-12 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 5% HCl (aq)), a mild base (e.g., saturated NaHCO3 (aq)), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide product can then be purified by flash column chromatography.

Causality Behind Experimental Choices:

  • Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes side reactions and is effective even with sterically hindered amines or electron-deficient partners.[8][9]

  • Base: DIPEA is a sterically hindered, non-nucleophilic base that facilitates the reaction without competing with the primary amine as a nucleophile.

  • Solvent: DMF is a polar aprotic solvent that is excellent for solubilizing a wide range of reactants for amide coupling reactions.

Self-Validation:

  • The structure and purity of the resulting amide should be confirmed by NMR spectroscopy (¹H and ¹³C) and LC-MS.

  • High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition.

G cluster_coupling Amide Coupling Workflow Carboxylic_Acid Carboxylic Acid (R-COOH) Activation Activation (HATU, DIPEA) Carboxylic_Acid->Activation Activated_Ester Activated Intermediate Activation->Activated_Ester Coupling Nucleophilic Attack Activated_Ester->Coupling Amine 1,3,5-Trimethyl- cyclohexan-1-amine Amine->Coupling Amide_Product Final Amide Product Coupling->Amide_Product

Caption: Logical flow of an amide coupling reaction.

Conclusion: A Promising Scaffold for Future Drug Discovery

While 1,3,5-trimethylcyclohexan-1-amine is not yet a mainstream pharmaceutical intermediate, its structural features suggest significant potential. The combination of a three-dimensional alicyclic core with strategically placed methyl groups and a versatile primary amine handle makes it an attractive building block for creating novel chemical entities. The protocols outlined in this guide provide a solid foundation for the synthesis and derivatization of this and related substituted cyclohexylamines. As the demand for novel, non-aromatic scaffolds in drug discovery continues to grow, compounds like 1,3,5-trimethylcyclohexan-1-amine are poised to become valuable tools in the arsenal of medicinal chemists. Further research into its stereoselective synthesis and the biological activities of its derivatives is highly encouraged.[10]

References

  • PrepChem.com. Synthesis of 1-amino-3,3,5-trimethyl-5-aminomethyl cyclohexane. Available from: [Link]

  • Chong, H. S., Torti, F. M., Torti, S. V., & Brechbiel, M. W. (2002). Synthesis of 1,3,5-cis,cis-triaminocyclohexane N-pyridyl derivatives as potential antitumor agents. The Journal of organic chemistry, 67(23), 8072–8078. Available from: [Link]

  • Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. (2025). MDPI. Available from: [Link]

  • Kanto Chemical Co., Inc. New Catalysts for Reductive Amination. Available from: [Link]

  • Pearson, D., Næsborg, L., & Nielsen, T. E. (2018). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 16(31), 5689-5692. Available from: [Link]

  • Google Patents. (n.d.). Novel cyclic amines.
  • Parmeggiani, F., & Gotor-Fernández, V. (2019). Reductive aminations by imine reductases: from milligrams to tons. Chemical Communications, 55(65), 9571-9584. Available from: [Link]

  • Chong, H. S., Garmestani, K., & Brechbiel, M. W. (2004). Synthesis and potent antitumor activities of novel 1,3,5-cis,cis-triaminocyclohexane N-pyridyl derivatives. Journal of medicinal chemistry, 47(21), 5135–5142. Available from: [Link]

  • Lu, Y. N., Che, C., Zhen, G., Chang, X., Dong, X. Q., & Wang, C. J. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Organic Chemistry Frontiers, 11(9), 2568-2574. Available from: [Link]

  • Troup, A. D., Jolit, A., & Gouverneur, V. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein journal of organic chemistry, 13, 786–792. Available from: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Google Patents. (n.d.). Process for preparing 3-aminomethyl-3,5,5-trimethylcyclohexylamine.
  • Chong, H. S., Torti, F. M., Torti, S. V., & Brechbiel, M. W. (2002). Synthesis of 1,3,5-cis,cis-triaminocyclohexane N-pyridyl derivatives as potential antitumor agents. The Journal of organic chemistry, 67(23), 8072–8078. Available from: [Link]

  • Wikipedia. (n.d.). cis,cis-1,3,5-Triaminocyclohexane. Available from: [Link]

  • Synple Chem. (n.d.). Application Note – Amide coupling 96-well plate kit. Available from: [Link]

  • Sharma, S., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemical and Biochemical Sciences, 22, 133-146. Available from: [Link]

  • Beller, M., et al. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews, 49(16), 5784-5884. Available from: [Link]

  • Kempe, R., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(40), 13174-13178. Available from: [Link]

Sources

Method

Derivatisierung von 1,3,5-Trimethylcyclohexan-1-amin zur Quantifizierung mittels HPLC mit UV-Detektion

Anwendungsleitfaden und Protokolle Zusammenfassung Dieser technische Leitfaden beschreibt detaillierte Methoden zur chemischen Derivatisierung von 1,3,5-Trimethylcyclohexan-1-amin, einem aliphatischen Amin ohne nativen C...

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Author: BenchChem Technical Support Team. Date: April 2026

Anwendungsleitfaden und Protokolle

Zusammenfassung Dieser technische Leitfaden beschreibt detaillierte Methoden zur chemischen Derivatisierung von 1,3,5-Trimethylcyclohexan-1-amin, einem aliphatischen Amin ohne nativen Chromophor, um dessen empfindliche Detektion und Quantifizierung mittels Hochleistungsflüssigkeitschromatographie (HPLC) mit einem Diodenarray- oder variablen Wellenlängen-Detektor (DAD/VWD) zu ermöglichen. Aliphatische Amine wie 1,3,5-Trimethylcyclohexan-1-amin sind für die Standard-UV-Detektion praktisch unsichtbar, was ihre Analyse in pharmazeutischen und chemischen Matrices erschwert.[1] Die hier vorgestellten Protokolle konzentrieren sich auf die Vorsäulenderivatisierung, eine robuste Strategie, bei der ein stark UV-absorbierendes Molekül kovalent an das Zielamin gebunden wird, wodurch ein hochgradig nachweisbares Derivat entsteht.[2][3]

Wir stellen zwei bewährte Derivatisierungsreagenzien vor und vergleichen sie: Ninhydrin und o-Phthaldialdehyd (OPA). Es werden die zugrundeliegenden Reaktionsmechanismen, die Vor- und Nachteile der jeweiligen Methode sowie detaillierte, schrittweise Protokolle für die Laboranwendung erläutert.

Einführung: Die Herausforderung der Analyse nicht-chromophorer Amine

Die quantitative Analyse von aliphatischen Aminen ist eine häufige Anforderung in der pharmazeutischen Entwicklung, der Umweltanalytik und der chemischen Qualitätssicherung. Die Molekülstruktur von 1,3,5-Trimethylcyclohexan-1-amin, einem gesättigten cycloaliphatischen primären Amin, besitzt keine konjugierten Doppelbindungen, die für die Absorption von Licht im ultravioletten (UV) oder sichtbaren (Vis) Bereich erforderlich sind. Folglich erzeugt es bei der Analyse mittels HPLC mit Standard-UV-Detektoren kein signifikantes Signal.

Die chemische Derivatisierung umgeht dieses Problem, indem sie das Amin in ein Molekül umwandelt, das einen Chromophor enthält. Dieser Prozess muss quantitativ, reproduzierbar und spezifisch sein, um die Integrität der Analyse zu gewährleisten. Die Auswahl des richtigen Derivatisierungsreagenz ist entscheidend und hängt von der Probenmatrix, den erforderlichen Empfindlichkeitsgrenzen und der verfügbaren Laborausstattung ab.

Auswahl eines geeigneten Derivatisierungsreagenz

Ein ideales Derivatisierungsreagenz für die HPLC-UV-Analyse sollte mehrere Kriterien erfüllen:

  • Reaktionsspezifität: Es sollte vorzugsweise mit primären Aminen unter Ausschluss anderer funktioneller Gruppen reagieren.

  • Reaktionskinetik: Die Reaktion sollte schnell und vollständig unter milden Bedingungen (z. B. Raumtemperatur) ablaufen.[3]

  • Stabilität des Derivats: Das gebildete Produkt muss während der Probenvorbereitung und der chromatographischen Analyse stabil bleiben.

  • Chromatographische Eigenschaften: Das Derivat sollte gute chromatographische Eigenschaften aufweisen, idealerweise mit guter Retention auf Umkehrphasen-Säulen.

  • Detektierbarkeit: Das Derivat muss eine hohe molare Extinktion bei einer Wellenlänge aufweisen, bei der die mobile Phase und Matrixkomponenten nur minimal absorbieren.

  • Interferenz: Überschüssiges Reagenz oder Nebenprodukte sollten das Chromatogramm des Analyten nicht stören.

Die folgende Grafik veranschaulicht den Entscheidungsprozess bei der Auswahl einer Derivatisierungsstrategie.

Start Start: Analyse von 1,3,5-Trimethylcyclohexan-1-amin CheckChromophore Besitzt das Molekül einen Chromophor? Start->CheckChromophore DirectHPLC Direkte HPLC-UV-Analyse CheckChromophore->DirectHPLC Ja Derivatization Derivatisierung erforderlich CheckChromophore->Derivatization Nein SelectAgent Reagenz auswählen Derivatization->SelectAgent OPA o-Phthaldialdehyd (OPA) + Thiol SelectAgent->OPA Hohe Empfindlichkeit, Automatisierung Ninhydrin Ninhydrin SelectAgent->Ninhydrin Robuste, etablierte kolorimetrische Methode ProtocolOPA Protokoll: OPA-Derivatisierung OPA->ProtocolOPA ProtocolNinhydrin Protokoll: Ninhydrin-Derivatisierung Ninhydrin->ProtocolNinhydrin End HPLC-UV-Analyse des Derivats ProtocolOPA->End ProtocolNinhydrin->End

Abbildung 1: Entscheidungsflussdiagramm für die Analyse von aliphatischen Aminen.

Vorgestellte Derivatisierungsreagenzien

Die Derivatisierung mit OPA ist eine der am weitesten verbreiteten Methoden für primäre Amine.[4][5] Die Reaktion erfolgt in Gegenwart eines Thiol-Reagenz (z. B. 3-Mercaptopropionsäure oder N-Acetyl-L-cystein) bei alkalischem pH-Wert. Sie führt zur Bildung eines hochgradig UV-aktiven und fluoreszierenden 1-Alkylthio-2-alkyl-substituierten Isoindols.

Reaktionsmechanismus:

OPA OPA Intermediate Instabiles Zwischenprodukt OPA->Intermediate Amine R-NH₂ (primäres Amin) Amine->Intermediate Thiol R'-SH (Thiol) Thiol->Intermediate Product Stark UV-aktives Isoindol-Derivat Intermediate->Product schnelle Reaktion bei pH > 9

Abbildung 2: Vereinfachter Reaktionsmechanismus der OPA-Derivatisierung.

Vorteile:

  • Schnelle Reaktion: Die Reaktion ist typischerweise in 1-2 Minuten bei Raumtemperatur abgeschlossen.

  • Hohe Empfindlichkeit: Das Derivat besitzt eine hohe molare Extinktion (~340 nm) und ist zudem stark fluoreszierend.

  • Automatisierbarkeit: Ideal für die automatisierte Vorsäulenderivatisierung in modernen Autosamplern.[2][3][6]

Nachteile:

  • Stabilität: Die gebildeten Isoindol-Derivate können instabil sein und erfordern eine zeitnahe Analyse nach der Reaktion.

  • Spezifität: Reagiert nicht mit sekundären Aminen.[4]

Ninhydrin ist ein klassisches Reagenz für den Nachweis von primären Aminen und Aminosäuren.[7][8] Die Reaktion mit einem primären Amin bei Erwärmung führt zur Bildung eines intensiv gefärbten Produkts, das als Ruhemanns Purpur bekannt ist und ein Absorptionsmaximum bei etwa 570 nm aufweist.[9]

Reaktionsmechanismus:

Amine R-NH₂ (primäres Amin) Heat Erhitzen (z.B. 100°C) Amine->Heat Ninhydrin1 2x Ninhydrin Ninhydrin1->Heat Product Ruhemanns Purpur (Blau-violettes Derivat) Heat->Product Kondensation & Dekarboxylierung SideProducts Aldehyd (R-CHO) + CO₂ + 3 H₂O Product->SideProducts

Abbildung 3: Vereinfachtes Schema der Ninhydrin-Reaktion.

Vorteile:

  • Robust und etabliert: Eine seit langem bekannte und zuverlässige Reaktion.[10]

  • Visuelle Bestätigung: Die intensive Farbbildung ermöglicht eine visuelle Kontrolle der Reaktion.

Nachteile:

  • Reaktionsbedingungen: Erfordert in der Regel Erhitzen, was für thermolabile Analyten problematisch sein kann.

  • Geringere Empfindlichkeit: Im Vergleich zu OPA mit Fluoreszenzdetektion ist die Empfindlichkeit geringer.

  • Längere Reaktionszeit: Die Reaktion dauert typischerweise länger (15-20 Minuten).

Vergleich der Derivatisierungsmethoden

Die folgende Tabelle fasst die wichtigsten Parameter der beiden Methoden zusammen, um eine fundierte Entscheidung zu erleichtern.

Parametero-Phthaldialdehyd (OPA)Ninhydrin
Zielanalyten Primäre AminePrimäre Amine, Aminosäuren
Reaktionstemperatur Raumtemperatur80 - 100 °C
Reaktionszeit 1 - 5 Minuten15 - 20 Minuten
pH-Optimum pH 9 - 11 (alkalisch)pH 5 - 7 (schwach sauer bis neutral)
Stabilität des Derivats Mäßig (Analyse innerhalb weniger Stunden empfohlen)Gut
Detektionswellenlänge (UV) ca. 340 nmca. 570 nm
Relative Empfindlichkeit Sehr hoch (insbesondere mit Fluoreszenz)Mäßig bis gut
Eignung für Automatisierung ExzellentMäßig (erfordert Heizmodul)

Detaillierte experimentelle Protokolle

Sicherheitshinweis: Tragen Sie bei allen Arbeiten angemessene persönliche Schutzausrüstung (Schutzbrille, Laborkittel, Handschuhe). Führen Sie alle Arbeiten mit Reagenzien in einem gut belüfteten Bereich oder unter einem Abzug durch.

Dieses Protokoll ist für die schnelle und empfindliche Quantifizierung optimiert und eignet sich ideal für die Implementierung in einem HPLC-Autosampler.

Materialien und Reagenzien:

  • 1,3,5-Trimethylcyclohexan-1-amin (Analyt)

  • o-Phthaldialdehyd (OPA), HPLC-Qualität

  • 3-Mercaptopropionsäure (3-MPA)

  • Borsäure

  • Natriumhydroxid (NaOH)

  • Methanol, HPLC-Qualität

  • Wasser, HPLC-Qualität oder deionisiert

  • Acetonitril, HPLC-Qualität

  • Analytische Waage, pH-Meter, Kolben, Pipetten, HPLC-Vials

Reagenzherstellung:

  • Boratpuffer (0,4 M, pH 10,2): 2,47 g Borsäure in 80 ml Wasser lösen. Den pH-Wert mit 1 M NaOH auf 10,2 einstellen und mit Wasser auf 100 ml auffüllen.[3]

  • OPA-Stammlösung (10 mg/ml): 100 mg OPA in 10 ml Methanol lösen. Diese Lösung ist lichtempfindlich und sollte in einem braunen Glasgefäß im Kühlschrank gelagert werden (Haltbarkeit ca. 1 Woche).

  • OPA-Arbeitsreagenz: 1 ml der Boratpufferlösung, 50 µl der OPA-Stammlösung und 10 µl 3-MPA in einem Vial mischen. Dieses Reagenz sollte täglich frisch zubereitet werden.

Probenvorbereitung:

  • Analyt-Stammlösung (1 mg/ml): 10 mg 1,3,5-Trimethylcyclohexan-1-amin genau einwiegen und in einem 10-ml-Messkolben mit Methanol auflösen und auffüllen.

  • Arbeitsstandards: Eine Verdünnungsreihe aus der Stammlösung mit Methanol herstellen, um einen Konzentrationsbereich abzudecken (z. B. 1 µg/ml bis 50 µg/ml).

Derivatisierungsprozedur:

Abbildung 5: Arbeitsablauf für die Ninhydrin-Derivatisierung.

Empfohlene HPLC-UV-Bedingungen:

  • Säule: C18-Umkehrphasensäule (z. B. 4,6 x 150 mm, 5 µm)

  • Mobile Phase A: Wasser mit 0,1% Ameisensäure

  • Mobile Phase B: Acetonitril mit 0,1% Ameisensäure

  • Gradient: Isokratisch oder Gradient je nach Probenkomplexität (z. B. Start bei 40% B)

  • Flussrate: 1,0 ml/min

  • Säulentemperatur: 35 °C

  • Injektionsvolumen: 20 µl

  • Detektionswellenlänge: 570 nm

Vertrauenswürdigkeit und Validierung

Jedes hier beschriebene Protokoll stellt ein in sich geschlossenes System dar, muss jedoch für die spezifische Anwendung und Matrix validiert werden. Um die Vertrauenswürdigkeit der Methode zu gewährleisten, sollten folgende Parameter gemäß den ICH-Richtlinien (International Council for Harmonisation) oder äquivalenten Standards bewertet werden:

  • Spezifität: Die Fähigkeit, den Analyten eindeutig in Gegenwart von Matrixkomponenten zu bestimmen. Dies wird durch die Analyse von Placebo-Proben und Proben mit bekannter Verunreinigung überprüft.

  • Linearität: Der Nachweis, dass die Messwerte direkt proportional zur Konzentration des Analyten über einen definierten Bereich sind. Erfordert die Analyse von mindestens fünf Standards unterschiedlicher Konzentration.

  • Präzision: Die Übereinstimmung zwischen einer Reihe von Messungen aus derselben homogenen Probe. Bewertet als Wiederholpräzision (innerhalb eines Tages) und intermediäre Präzision (an verschiedenen Tagen, von verschiedenen Analysten).

  • Richtigkeit: Die Übereinstimmung zwischen dem ermittelten Durchschnittswert und dem wahren Wert. Wird oft durch die Analyse von Proben mit bekannter zugesetzter Konzentration (Spike-Recovery) bestimmt.

  • Nachweis- (LOD) und Bestimmungsgrenze (LOQ): Die niedrigste Konzentration des Analyten, die zuverlässig nachgewiesen bzw. quantifiziert werden kann.

Fazit

Die Derivatisierung von 1,3,5-Trimethylcyclohexan-1-amin ist eine unabdingbare Voraussetzung für dessen quantitative Analyse mittels HPLC-UV. Die Wahl zwischen OPA und Ninhydrin hängt von den spezifischen Anforderungen des Labors ab. Die OPA-Methode bietet überlegene Geschwindigkeit und Empfindlichkeit und ist die Methode der Wahl für automatisierte Hochdurchsatzanalysen. Die Ninhydrin-Methode ist eine äußerst robuste und bewährte Alternative, die sich gut für manuelle Verfahren eignet, bei denen eine visuelle Bestätigung der Reaktion von Vorteil ist. Beide Protokolle bieten einen soliden Ausgangspunkt für die Entwicklung einer validierten Analysemethode, die den regulatorischen Anforderungen in der pharmazeutischen und chemischen Industrie gerecht wird.

Referenzen

  • StudySmarter. (2022). Ninhydrin Reaktion: Nachweis von Aminosäuren. Verfügbar unter: [Link]

  • Chemie.de. Ninhydrin. Verfügbar unter: [Link]

  • Spektrum.de. (1998). Ninhydrinreaktion. In: Lexikon der Chemie. Verfügbar unter: [Link]

  • BDsoft. Ninhydrin-Reaktion. Verfügbar unter: [Link]

  • MZ-Analysentechnik. Aminosäuren. Verfügbar unter: [Link]

  • Chemie für Mediziner. Ninhydrin-Reaktion. Verfügbar unter: [Link]

  • PubMed. (2016). HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS. Anal Bioanal Chem. Verfügbar unter: [Link]

  • PubMed. (1992). [Automated pre-column derivatization with o-phthaldialdehyde (OPA). A new RP-HPLC method for the determination of biogenic amines in food]. Z Lebensm Unters Forsch. Verfügbar unter: [Link]

  • ResearchGate. (2014). Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. Analytical Methods. Verfügbar unter: [Link]

  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Separations. Verfügbar unter: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 1,3,5-Trimethylcyclohexan-1-amine synthesis

Technical Support Center: 1,3,5-Trimethylcyclohexan-1-amine Synthesis Welcome to the technical support center for the synthesis of 1,3,5-Trimethylcyclohexan-1-amine and its common isomer, 3,5,5-Trimethylcyclohexan-1-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1,3,5-Trimethylcyclohexan-1-amine Synthesis

Welcome to the technical support center for the synthesis of 1,3,5-Trimethylcyclohexan-1-amine and its common isomer, 3,5,5-Trimethylcyclohexan-1-amine (Isophorone diamine precursor). This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues leading to low yields and other synthetic challenges. The primary focus will be on the reductive amination of the corresponding trimethylcyclohexanone, a prevalent and versatile synthetic route.

Troubleshooting Guide: Low Yield & Side Product Formation

Low yields in reductive amination are typically traced back to one of three main areas: incomplete imine formation, competing side reactions, or suboptimal reduction conditions. The following section breaks down these problems by observable symptoms.

Symptom 1: Significant amount of unreacted 3,5,5-trimethylcyclohexanone detected in crude product.

This is one of the most common failure modes and points directly to issues in the first step of the reaction: the formation of the imine intermediate.

Probable CauseScientific Explanation & Recommended Solution
Inefficient Water Removal The formation of an imine from a ketone and an amine is a reversible equilibrium reaction that produces water as a byproduct.[1] According to Le Chatelier's principle, the presence of this water can shift the equilibrium back towards the starting materials, preventing complete conversion. Solution: Incorporate a method for water removal. This can be achieved by using a Dean-Stark apparatus during imine formation or by adding a chemical drying agent. For reactions sensitive to heat, adding a Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)₄) can facilitate the reaction under milder conditions by activating the ketone.[2][3]
Incorrect pH Imine formation is catalyzed by mild acid (typically pH 4-5).[2] If the conditions are too neutral or basic, the initial nucleophilic attack of the amine on the carbonyl is slow. If conditions are too acidic, the amine starting material becomes fully protonated (R-NH₃⁺), rendering it non-nucleophilic and unable to attack the carbonyl carbon.
Steric Hindrance 3,5,5-trimethylcyclohexanone is a sterically hindered ketone. The bulky methyl groups can slow down the rate of nucleophilic attack by the amine, leading to incomplete reaction within a standard timeframe. Solution: Increase the reaction time or temperature to provide sufficient energy and opportunity for the reaction to proceed to completion. The use of a Lewis acid catalyst, as mentioned above, is also highly effective in overcoming steric barriers.[4][5]
Symptom 2: Major byproduct identified as 3,5,5-trimethylcyclohexanol.

The presence of the corresponding alcohol indicates that the reducing agent is attacking the starting ketone before the imine has a chance to form and be reduced.

Probable CauseScientific Explanation & Recommended Solution
Reducing Agent is Too Reactive Powerful reducing agents like sodium borohydride (NaBH₄) can readily reduce both ketones and imines.[6][7][8] If NaBH₄ is present from the beginning of a one-pot reaction, it will compete with the amine in reacting with the ketone, leading to the alcohol byproduct. Solution 1 (Two-Step Procedure): First, allow the imine to form completely by reacting the ketone and amine under appropriate conditions (e.g., with azeotropic water removal). Monitor by TLC or GC-MS. Only after the ketone is consumed, add the NaBH₄ to reduce the imine.[8] Solution 2 (Use a Selective Reducing Agent): Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2][6] These reagents are poor reductants for ketones at neutral or slightly acidic pH but are highly effective at reducing the protonated imine (iminium ion).[2][9] This allows for a convenient one-pot procedure where all reagents can be mixed from the start, often leading to cleaner reactions and higher yields.[6]
Symptom 3: Formation of secondary or tertiary amines.

Observing products with higher molecular weights corresponding to the addition of another cyclohexyl group indicates over-alkylation.

Probable CauseScientific Explanation & Recommended Solution
Product Amine Reacts with Starting Material The desired primary amine product is itself a nucleophile and can react with any remaining ketone to form a secondary imine, which is then reduced to a secondary amine. This is a common challenge in reductive aminations aiming for primary amines.[10][11][12] Solution: Use a large excess of the nitrogen source, particularly when using ammonia.[10] High concentrations of ammonia will kinetically favor the reaction of the ketone with ammonia over the reaction with the product amine, suppressing the formation of the secondary amine. Industrial processes often use a significant overpressure of ammonia for this reason.[10][13]

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving low-yield issues.

TroubleshootingWorkflow start Low Yield Observed check_crude Analyze Crude Product (GC-MS, TLC, NMR) start->check_crude ketone_present Symptom 1: Unreacted Ketone Present check_crude->ketone_present Is starting ketone the main component? alcohol_present Symptom 2: Alcohol Byproduct Present check_crude->alcohol_present Is the corresponding alcohol present? high_mw_present Symptom 3: Secondary/Tertiary Amines check_crude->high_mw_present Are higher MW byproducts seen? solution_ketone Cause: Incomplete Imine Formation Solutions: 1. Remove water (Dean-Stark). 2. Add Lewis Acid (Ti(OiPr)4). 3. Optimize pH (4-5). 4. Increase reaction time/temp. ketone_present->solution_ketone solution_alcohol Cause: Ketone Reduction Solutions: 1. Use a milder reductant (NaBH(OAc)3). 2. Perform a two-step reaction. alcohol_present->solution_alcohol solution_high_mw Cause: Over-alkylation Solution: 1. Use large excess of Ammonia. high_mw_present->solution_high_mw

Caption: A troubleshooting decision tree for low-yield amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Leuckart-Wallach reaction and can it be used for this synthesis? A1: The Leuckart-Wallach reaction is a classic method for reductive amination that uses formic acid or its derivatives (like ammonium formate or formamide) as both the nitrogen source and the reducing agent.[11][14] It typically requires very high temperatures (120-185 °C).[11][14] While it can be used, modern methods using hydride reducing agents are often preferred due to their milder conditions and higher yields. A key challenge with the Leuckart-Wallach reaction is that the product is often an N-formylated derivative, which requires a separate hydrolysis step to yield the free amine.[11][15]

Q2: How can I effectively monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a nonpolar solvent system (e.g., hexane/ethyl acetate) and visualize with a potassium permanganate stain. The starting ketone will have a higher Rf value than the more polar amine product. Gas Chromatography-Mass Spectrometry (GC-MS) is more quantitative and can simultaneously track the disappearance of the ketone and the appearance of the amine product and any byproducts.

Q3: My purification by distillation is giving poor recovery. What are the potential issues? A3: 1,3,5-Trimethylcyclohexan-1-amine and its isomers are relatively high-boiling liquids. Ensure your vacuum distillation setup is achieving a sufficiently low pressure. A common issue with crude amine products is the formation of amine carbonates from exposure to atmospheric CO₂. These salts are non-volatile solids and can cause blockages in the distillation column.[16] Purging the crude product with an inert gas like nitrogen or argon before and during distillation can help. A patent for purifying isophorone diamine suggests adding a strong base like NaOH or KOH before distillation to convert any carbonates back to the free amine, preventing solidification in the column.[16]

Q4: Are there stereoisomers to consider in this synthesis? A4: Yes. The starting material, 3,5,5-trimethylcyclohexanone, is achiral, but its reduction to the amine creates a new stereocenter at the C1 position. Furthermore, the existing methyl group at C3 creates diastereomeric possibilities. The product will be a mixture of cis and trans isomers relative to the C3 methyl group.[17][18] The exact ratio depends on the reducing agent and reaction conditions, which influence the direction of the hydride attack on the imine intermediate. Separation of these isomers typically requires careful fractional distillation or column chromatography.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general and robust method for converting 3,5,5-trimethylcyclohexanone to the corresponding amine.

  • To a round-bottom flask under a nitrogen atmosphere, add 3,5,5-trimethylcyclohexanone (1.0 equiv.) and a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Add a 7N solution of ammonia in methanol (5.0-10.0 equiv.).

  • Stir the mixture at room temperature for 30 minutes to allow for initial imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting ketone by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation to obtain the final product.

References

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Ranu, B. C., & Dutta, P. (2026, March 20). Reductive Transformations with Sodium Borohydride and Their Applications. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552-2554.
  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020, September 11). YouTube. Retrieved from [Link]

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Tetrahedron, 60(7), 1463-1471.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Bhattacharyya, S. (1995). Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (13), 1669-1673.
  • Reddy, G. V., & Rao, G. V. (2010). TiCl(OiPr)3 and NaBH(OAc)3: An Efficient Reagent Combination for the Reductive Amination of Aldehydes by Electron-Deficient Amines.
  • Bowen, T. (1995). Synthetic approaches to cis,cis-1,3,5-triaminocyclohexane (tach) and tach-based ligands. University of New Hampshire.
  • Pearson. (n.d.). Using cyclohexanone as the starting material, describe how each of the following could be synthesized. Retrieved from [Link]

  • Valdés, H., et al. (2025, August 23). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • JP S62114943A. (1987). Method of purifying isophorone diamine. Google Patents.
  • Britton, J., et al. (2019). Development of a Leuckart-Wallach Reaction in Flow for the Synthesis of Abemaciclib. Organic Process Research & Development, 23(10), 2251-2258.
  • Vaia. (n.d.). Show the mechanism of reductive amination of cyclohexanone and dimethylamine with. Retrieved from [Link]

  • Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. The Journal of Organic Chemistry, 09(6), 529-536.
  • Zhang, Z., et al. (2022). Nanoparticles and single atoms of cobalt synergistically enabled low-temperature reductive amination of carbonyl compounds. Chemical Science, 13(30), 8823-8829.
  • Harder, S., et al. (2006). Enantiomerically Pure Isophorone Diamine [3-(Aminomethyl)-3,5,5-trimethylcyclohexylamine]: A Chiral 1,4-Diamine Building Block Made Available on Large Scale. The Journal of Organic Chemistry, 71(25), 9311-9320.
  • Moore, M. L. (1949). THE MECHANISM OF THE LEUCKART REACTION. Organic Reactions, 5, 301-330.
  • Mäki-Arvela, P., Simakova, I., & Murzin, D. (2021). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. Catalysis Science & Technology, 11(17), 5702-5725.
  • Wang, Y., et al. (2025, May 2). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI. Retrieved from [Link]

  • Harder, S., et al. (2006). Enantiomerically pure isophorone diamine [3-(aminomethyl)-3,5,5-trimethylcyclohexylamine]: a chiral 1,4-diamine building block made available on large scale. The Journal of Organic Chemistry, 71(25), 9311-20.
  • Wikipedia. (n.d.). cis,cis-1,3,5-Triaminocyclohexane. Retrieved from [Link]

  • Harder, S., et al. (2006). Enantiomerically Pure Isophorone Diamine [3-(Aminomethyl)-3,5,5-trimethylcyclohexylamine]: A Chiral 1,4-Diamine Building Block Made Available on Large Scale. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • US20130253226A1. (2013). Process for preparing 3-aminomethyl-3,5,5-trimethylcyclohexylamine. Google Patents.
  • Canale, V., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules, 27(21), 7485.
  • NICNAS. (2015, July 3). Cyclohexanemethanamine, 5-amino-1,3,3-trimethyl-: Human health tier II assessment. Australian Government Department of Health.

Sources

Optimization

Technical Support Center: Optimizing HPLC for 1,3,5-Trimethylcyclohexan-1-amine Quantification

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the quantification of 1,3,5-Trimethylcyclohexan-1-amine using High-Performance Liquid Chromatography (H...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the quantification of 1,3,5-Trimethylcyclohexan-1-amine using High-Performance Liquid Chromatography (HPLC). It addresses common challenges and offers systematic troubleshooting strategies, grounded in established chromatographic principles.

Frequently Asked Questions (FAQs)

Q1: What are the initial challenges in developing an HPLC method for 1,3,5-Trimethylcyclohexan-1-amine?

A1: The primary challenges in the HPLC analysis of 1,3,5-Trimethylcyclohexan-1-amine, an alicyclic primary amine, stem from its chemical properties:

  • Lack of a Strong Chromophore: Aliphatic and alicyclic amines do not possess significant UV-absorbing functional groups, making direct UV detection difficult and often resulting in low sensitivity.[1][2]

  • High Polarity and Basicity: As a basic compound, it is prone to strong interactions with the silica-based stationary phases commonly used in reversed-phase HPLC. This can lead to poor peak shape, specifically peak tailing.[3]

  • Potential for Poor Retention: On standard C18 columns, highly polar compounds like this amine may exhibit insufficient retention, eluting at or near the void volume.[2]

To overcome these, method development often requires either derivatization to introduce a UV-active or fluorescent tag or careful optimization of mobile phase and column chemistry to manage peak shape and retention.[4][5]

Q2: Is pre-column derivatization necessary for the analysis of 1,3,5-Trimethylcyclohexan-1-amine?

A2: While not strictly mandatory, pre-column derivatization is a highly recommended strategy for several reasons:

  • Enhanced Detection: Derivatization with reagents like o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), or 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) introduces a chromophore or fluorophore, significantly increasing detection sensitivity.[1][4]

  • Improved Chromatography: The resulting derivatives are typically less polar, leading to better retention on reversed-phase columns and often improved peak shapes.[4]

  • Increased Selectivity: The derivatization reaction is specific to primary (and sometimes secondary) amines, which can reduce interference from other matrix components.

However, derivatization adds an extra step to sample preparation, which must be optimized for reaction completeness and stability.[1] If derivatization is not feasible, alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can be employed.[2]

Q3: What is the primary cause of peak tailing for basic compounds like 1,3,5-Trimethylcyclohexan-1-amine?

A3: The most common cause of peak tailing for basic analytes in reversed-phase HPLC is secondary interactions with residual silanol groups on the silica stationary phase.[3] At typical mobile phase pH values, some of these silanol groups (Si-OH) can deprotonate to form negatively charged sites (Si-O⁻). The positively charged (protonated) amine analyte can then interact with these sites via ion exchange, leading to a secondary retention mechanism that causes a portion of the analyte molecules to be retained longer, resulting in a tailing peak.[3]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the HPLC analysis of 1,3,5-Trimethylcyclohexan-1-amine.

Issue 1: Poor Peak Shape (Tailing)

Poor peak shape, particularly tailing, is a frequent problem when analyzing basic compounds.

Systematic Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed q1 Are all peaks tailing? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No, only the amine peak q1->a1_no No p1 Likely a physical issue. Check for: a1_yes->p1 p2 Likely a chemical interaction. Implement one or more of the following: a1_no->p2 c1 Column Void/Damage p1->c1 c2 Extra-Column Volume p1->c2 c3 Sample Solvent Mismatch p1->c3 s1 Replace Column c1->s1 s2 Use narrower ID tubing, minimize length c2->s2 s3 Dissolve sample in mobile phase c3->s3 o1 Lower Mobile Phase pH p2->o1 o2 Add Competing Base (e.g., TEA) p2->o2 o3 Increase Buffer Concentration p2->o3 o4 Use a Modern, End-Capped Column p2->o4

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

Detailed Solutions for Chemical-Related Tailing:

  • Lower Mobile Phase pH: Reducing the mobile phase pH to a range of 2.5-3.5 protonates the residual silanol groups, neutralizing their negative charge and minimizing ionic interactions with the protonated amine.[6] A common choice is 0.1% formic acid or a low-concentration phosphate buffer.[7]

  • Use a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA) at a concentration of 0.1-0.5%, to the mobile phase can mask the active silanol sites.[7] The TEA molecules will preferentially interact with the silanols, preventing the analyte from doing so.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to shield the residual silanol interactions and improve peak symmetry.

  • Select an Appropriate Column: Modern, high-purity silica columns (Type B) have a significantly lower concentration of acidic silanol groups. Columns with end-capping, where residual silanols are chemically bonded with an inert group, are highly recommended for analyzing basic compounds.

Experimental Protocol: Evaluating the Effect of a Competing Base (TEA)

  • Baseline Experiment:

    • Prepare a mobile phase of Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Formic Acid.

    • Equilibrate your C18 column until a stable baseline is achieved.

    • Inject a standard solution of 1,3,5-Trimethylcyclohexan-1-amine and record the chromatogram.

    • Calculate the USP tailing factor for the analyte peak.

  • Test with Competing Base:

    • Prepare a new mobile phase identical to the baseline, but add 0.2% Triethylamine (TEA).

    • Equilibrate the column with the TEA-containing mobile phase for at least 30 column volumes to ensure the stationary phase is fully saturated.

    • Inject the same standard solution and record the chromatogram.

    • Calculate the new tailing factor.

  • Analysis:

    • Compare the peak shape and tailing factor from both experiments. A significant reduction in tailing indicates that silanol interactions were a primary cause.

ConditionTailing Factor (Hypothetical)Peak Shape
0.1% Formic Acid1.8Asymmetric (Tailing)
0.1% Formic Acid + 0.2% TEA1.1Symmetric
Issue 2: Insufficient Retention

If the analyte elutes too early, it can co-elute with the solvent front, making quantification unreliable.

Troubleshooting Strategies:

  • Decrease the Organic Solvent Percentage: In reversed-phase HPLC, reducing the concentration of the organic modifier (e.g., acetonitrile or methanol) will increase the retention time of the analyte.

  • Use a Less Polar Stationary Phase: If using a C8 column, switching to a C18 column will provide greater hydrophobicity and increase retention.

  • Employ Ion-Pairing Reagents: For highly polar amines, adding an ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase can enhance retention. The TFA will pair with the protonated amine, forming a more hydrophobic complex that interacts more strongly with the stationary phase.

Mobile Phase Optimization Workflow

start Initial Method: Insufficient Retention q1 Adjust Organic Content start->q1 s1 Decrease % Acetonitrile/Methanol q1->s1 q2 Evaluate Retention s1->q2 a1_good Acceptable Retention q2->a1_good a1_bad Still Poor Retention q2->a1_bad end Method Optimized a1_good->end q3 Consider Ion-Pairing a1_bad->q3 s2 Add 0.1% TFA to Mobile Phase q3->s2 s2->q1

Caption: A step-by-step workflow for optimizing mobile phase to increase analyte retention.

Issue 3: Baseline Instability

A noisy or drifting baseline can significantly impact the accuracy and precision of quantification.

Potential Causes and Solutions:

CauseSolution
Mobile Phase Contamination/Degradation Use high-purity, HPLC-grade solvents and prepare buffer solutions fresh daily. Degas the mobile phase before use.[7]
Pump Issues Check for leaks in the pump heads and ensure proper solvent proportioning.
Detector Malfunction A dirty flow cell or a failing lamp can cause noise. Flush the flow cell with an appropriate solvent (e.g., isopropanol). If the issue persists, the lamp may need replacement.[7]
Column Bleed This can occur with aggressive mobile phases (e.g., high pH or certain additives). Ensure the mobile phase is within the recommended operating range for your column.

References

  • Technical Support Center: HPLC Analysis of Basic Compounds and Their Deriv
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • HPLC Peak Tailing. Axion Labs.
  • Troubleshooting Peak Shape Problems in HPLC.
  • Derivatization and Separation of Aliph
  • Determination of aliphatic and alicyclic amines in water by gas and liquid chromatography after derivatization by chloroform
  • Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Technical Support Center: Optimization of HPLC Parameters for 4-Amino-N-methylbenzeneethanesulfonamide Separ
  • (PDF) Determination of aliphatic and alicyclic amines in water by gas and liquid chromatography after derivatization by chloroformates.
  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
  • Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing.
  • (PDF) Determination of aliphatic amines by high performance liquid chromatography with amperometric detection after derivatization with phenylisothiocyanate.
  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies.
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Benchchem.
  • Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software.
  • 3-Aminomethyl-3,5,5-trimethylcyclohexylamine CAS N°: 2855-13-2.
  • 1,3,5-Trimethylcyclohexane. PubChem.
  • cyclohexanemethanamine, 5-amino-1,3,3-trimethyl-. ChemBK.
  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
  • CHROMATOGRAPHIC DETERMIN
  • Cyclohexane, 1,3,5-trimethyl-. NIST WebBook.
  • 1,3,5-Trimethylcyclohexane. Tokyo Chemical Industry Co., Ltd.

Sources

Troubleshooting

Technical Support Center: Separation of 1,3,5-Trimethylcyclohexan-1-amine Stereoisomers

Welcome to the technical support center for the stereoisomeric separation of 1,3,5-Trimethylcyclohexan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the stereoisomeric separation of 1,3,5-Trimethylcyclohexan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for resolving the complex stereoisomers of this substituted cyclohexylamine. As enantiomers and diastereomers can exhibit vastly different pharmacological and toxicological profiles, achieving efficient and robust separation is a critical step in chemical synthesis and pharmaceutical development.[1][2]

This resource addresses common questions and troubleshooting scenarios encountered during experimental work, grounding all recommendations in established scientific principles and field-proven methodologies.

Frequently Asked Questions (FAQs)
Part 1: Understanding the Analyte

Question: What are the possible stereoisomers of 1,3,5-trimethylcyclohexan-1-amine and why is their separation important?

Answer: 1,3,5-Trimethylcyclohexan-1-amine has four stereogenic centers (at carbons 1, 3, and 5, though symmetry must be considered). This substitution pattern on a cyclohexane ring leads to the existence of multiple diastereomers and enantiomers. The key stereoisomers arise from the relative orientations (cis/trans) of the three methyl groups and the amine group.

The two primary diastereomeric backbones are:

  • cis-1,3,5-Trimethylcyclohexane scaffold: The three methyl groups are on the same face of the ring. When the amine group is added at C-1, if it is trans to the C-3 and C-5 methyl groups, the molecule is chiral and exists as a pair of enantiomers. If the amine substituent were hypothetically cis to the other methyl groups, the resulting molecule would be an achiral meso compound due to a plane of symmetry.

  • trans-1,3,5-Trimethylcyclohexane scaffold: One methyl group is on the opposite face of the ring relative to the other two. This arrangement is chiral. The addition of the amine group at C-1 results in further diastereomers, each of which exists as a pair of enantiomers.

Separating these stereoisomers is critical because biological systems, such as enzymes and receptors, are inherently chiral.[2] Consequently, each stereoisomer can interact differently with biological targets, leading to significant variations in efficacy, metabolism, and toxicity.[1] Regulatory agencies like the U.S. Food and Drug Administration (FDA) now strongly recommend the development of single-enantiomer drugs to ensure safety and predictability.[2]

Part 2: Chromatographic Separation Strategies

Chromatographic methods are the most powerful and widely used techniques for the analytical and preparative separation of stereoisomers.[3] High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are all viable approaches.

Question: I need to separate the enantiomers of a specific 1,3,5-trimethylcyclohexan-1-amine diastereomer. Where should I start?

Answer: For chiral primary amines, Supercritical Fluid Chromatography (SFC) is often the preferred starting point.[1][4] SFC typically provides faster analysis times, superior peak shapes for basic compounds, and is more environmentally friendly than normal-phase HPLC.[4][5]

A systematic screening approach is the most efficient strategy. This involves testing a set of diverse Chiral Stationary Phases (CSPs) with a standardized set of mobile phase conditions.

Recommended Initial Screening Platforms

ParameterSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Instrumentation SFC System with UV and/or MS DetectorHPLC System with UV and/or MS DetectorGC System with FID or MS Detector
Typical CSPs Polysaccharide-based (e.g., Chiralpak IA, IB, IC, ID, IE, IF), Cyclofructan-basedPolysaccharide-based (Normal Phase or Reversed-Phase), Pirkle-type, Macrocyclic antibioticCyclodextrin-based (e.g., Beta-DEX, Gamma-DEX)[6][7]
Mobile Phase CO₂ with an alcohol co-solvent (e.g., Methanol, Ethanol, Isopropanol)Normal Phase: Hexane/Ethanol/IPA. Reversed-Phase: Acetonitrile/Water or Methanol/WaterCarrier Gas: Helium or Hydrogen
Key Additives 0.1-0.5% Diethylamine (DEA) or Triethylamine (TEA) in co-solvent to improve peak shape.[8]0.1-0.5% DEA or TEA for basic compounds (Normal Phase); 0.1% TFA for acidic compounds.[3]N/A
Derivatization Not usually required.Not usually required.Mandatory. Amine must be derivatized (e.g., with trifluoroacetic anhydride) to increase volatility.[9][10]

Question: Why am I observing severe peak tailing for my amine analyte in HPLC or SFC?

Answer: Poor peak shape, particularly tailing, is a very common issue when analyzing basic compounds like amines on silica-based CSPs. The primary cause is the interaction between the basic amine and acidic free silanol groups (Si-OH) on the surface of the silica support.[8] This secondary interaction leads to a portion of the analyte being more strongly retained, resulting in a tailed peak.

Troubleshooting Steps:

  • Add a Basic Modifier: The most effective solution is to add a small amount of a competing base to the mobile phase. This additive masks the active silanol sites, preventing them from interacting with your analyte.

    • Common Additives: Diethylamine (DEA), Triethylamine (TEA), or Butylamine.

    • Starting Concentration: Begin with 0.1% (v/v) of the basic additive in your alcohol co-solvent (for SFC) or mobile phase (for HPLC). You can increase this up to 0.5% if needed.[8]

  • Use an Immobilized CSP: Modern immobilized polysaccharide CSPs are more robust and can tolerate a wider range of solvents and additives. They may also exhibit different surface characteristics that can reduce silanol interactions.

  • Consider a Non-Silica-Based CSP: If available, CSPs based on other supports (e.g., polymer-based) can eliminate the issue of silanol interactions entirely.

Expert Tip: It is good practice to dedicate specific columns for methods using basic additives. Over time, these additives can irreversibly modify the stationary phase surface, altering its selectivity.[8]

Question: I have some separation between my enantiomers, but the resolution is not baseline (Rs < 1.5). How can I improve it?

Answer: Improving resolution involves optimizing the key chromatographic parameters: efficiency (N), selectivity (α), and retention factor (k).

Strategies to Enhance Resolution:

  • Optimize the Mobile Phase:

    • Modifier Choice (SFC/Normal-Phase HPLC): The type of alcohol used can significantly impact selectivity. Screen methanol, ethanol, and isopropanol. Ethanol often provides a good balance of efficiency and resolving power.[3]

    • Modifier Percentage: Decrease the percentage of the alcohol modifier. This will increase the retention factor (k), often leading to better resolution, though it will also lengthen the analysis time.

  • Reduce Temperature: Lowering the column temperature typically enhances the strength of the transient diastereomeric interactions between the analyte and the CSP, which increases selectivity (α). Try reducing the temperature in 5-10°C increments (e.g., from 40°C to 30°C or 25°C).[11]

  • Lower the Flow Rate: Reducing the flow rate can increase column efficiency (N), leading to sharper peaks and improved resolution. This is a trade-off, as it will increase the run time.

  • Try a Different CSP: If optimization on one column fails, the chosen CSP may not be suitable. The most effective strategy is to screen a portfolio of CSPs with different chiral selectors (e.g., amylose vs. cellulose derivatives, or different functionalized phenylcarbamates).[3]

Experimental Workflow: Chiral SFC Screening Protocol

This protocol outlines a standard screening procedure for resolving the stereoisomers of 1,3,5-trimethylcyclohexan-1-amine.

G cluster_prep 1. Sample & System Preparation cluster_screen 2. Primary Screening cluster_eval 3. Evaluation cluster_opt 4. Optimization cluster_final 5. Final Method prep_sample Dissolve Amine Sample (1 mg/mL in Methanol) screen_cols Inject on 4-6 Diverse CSPs (e.g., Chiralpak IA, IB, IC, ID) prep_sample->screen_cols prep_mobile Prepare Co-solvent (Methanol with 0.2% DEA) prep_mobile->screen_cols screen_method Use Fast Generic Gradient (e.g., 5-40% Co-solvent in 5 min) screen_cols->screen_method eval_res Baseline Resolution? screen_method->eval_res opt_iso Switch to Isocratic Method eval_res->opt_iso No final_method Validated Chiral Method eval_res->final_method Yes opt_mod Vary Co-solvent Type/ Percentage opt_iso->opt_mod opt_temp Adjust Temperature/ Back Pressure opt_mod->opt_temp opt_temp->eval_res

Steps:

  • Sample Preparation: Dissolve the amine mixture to a concentration of ~1 mg/mL in methanol.

  • Mobile Phase Preparation:

    • Mobile Phase A: Supercritical CO₂

    • Mobile Phase B (Co-solvent): Methanol containing 0.2% Diethylamine (DEA).

  • Initial Screening Conditions:

    • Columns: Screen on a set of polysaccharide columns (e.g., Chiralpak IA, IB, IC, ID).

    • Flow Rate: 3.0 mL/min.

    • Gradient: 5% to 40% Mobile Phase B over 5 minutes.

    • Column Temperature: 40°C.

    • Back Pressure: 150 bar.

    • Detection: UV at 220 nm.

  • Data Analysis: Identify the CSP that provides the best "hit" (any separation between enantiomers).

  • Optimization: On the best CSP, switch to an isocratic mobile phase composition based on the retention time from the screening gradient. Further optimize by adjusting the co-solvent percentage, temperature, and back pressure to achieve a resolution (Rs) of ≥ 1.5.[8]

Part 3: Classical Resolution via Diastereomeric Salt Formation

For larger-scale separations, classical resolution by diastereomeric salt formation is a robust and economical alternative to preparative chromatography.[12][13]

Question: How does diastereomeric salt resolution work for my amine?

Answer: This technique relies on a simple chemical principle: reacting a racemic mixture (a 1:1 mixture of enantiomers) of a base, like your amine, with a single enantiomer of a chiral acid (the "resolving agent").[14][15] This reaction forms a pair of diastereomeric salts.

(R)-Amine + (S)-Acid → (R,S)-Diastereomeric Salt (S)-Amine + (S)-Acid → (S,S)-Diastereomeric Salt

Unlike enantiomers, diastereomers have different physical properties, including solubility.[14] By carefully selecting a solvent, one diastereomeric salt can be made to crystallize preferentially from the solution, while the other remains dissolved in the mother liquor. The crystallized salt can then be isolated by filtration, and the pure amine enantiomer can be recovered by treatment with a base.[16]

G RacemicAmine Racemic Amine (R-Amine + S-Amine) Mix Mix in Solvent RacemicAmine->Mix ChiralAcid Chiral Resolving Agent (e.g., S-Acid) ChiralAcid->Mix Salts Diastereomeric Salts in Solution (R,S-Salt + S,S-Salt) Mix->Salts Crystallize Fractional Crystallization (Exploits Solubility Difference) Salts->Crystallize Solid Solid Phase (Less Soluble Salt, e.g., R,S-Salt) Crystallize->Solid Liquid Mother Liquor (More Soluble Salt, e.g., S,S-Salt) Crystallize->Liquid IsolateSolid Isolate & Treat with Base Solid->IsolateSolid IsolateLiquid Isolate & Treat with Base Liquid->IsolateLiquid Enantio1 Pure Enantiomer 1 (R-Amine) IsolateSolid->Enantio1 Enantio2 Pure Enantiomer 2 (S-Amine) IsolateLiquid->Enantio2

Question: I'm not getting good results with my diastereomeric salt crystallization. What can I troubleshoot?

Answer: Successful resolution depends heavily on finding the right combination of resolving agent and solvent system. This often requires empirical screening.

Key Troubleshooting Areas:

  • Choice of Resolving Agent: Not all chiral acids will form well-defined, easily separable salts with a given amine. If one agent fails, try another.

    • Common Resolving Agents for Amines: L-(+)-Tartaric acid, (1S)-(+)-10-Camphorsulfonic acid, (S)-(+)-Mandelic acid.[16]

  • Solvent Selection: The solvent is critical. It must provide a significant solubility difference between the two diastereomeric salts.

    • Screening: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate). Solvent mixtures can also be very effective.

  • Molar Ratio: The stoichiometry between the amine and the resolving agent can influence the outcome. While a 1:1 ratio is a common starting point, ratios from 0.5 to 1.5 equivalents of resolving agent may yield better results.[12]

  • Temperature and Cooling Rate: Crystallization is thermodynamically controlled. Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath. A slow cooling rate promotes the formation of larger, purer crystals.

  • Seeding: If you have a small crystal of the desired diastereomeric salt, adding it to the solution (seeding) can induce crystallization.

Experimental Protocol: Diastereomeric Salt Resolution

Materials:

  • Racemic 1,3,5-trimethylcyclohexan-1-amine

  • Chiral resolving agent (e.g., L-(+)-Tartaric acid)

  • Screening solvents (e.g., Methanol, Ethanol)

  • Aqueous Sodium Hydroxide (e.g., 2 M NaOH)

  • Organic extraction solvent (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • Salt Formation: In an Erlenmeyer flask, dissolve the racemic amine (1.0 equivalent) in a minimum amount of a warm screening solvent (e.g., methanol). In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equivalents) in the same warm solvent.[14]

  • Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature. If no crystals form, try cooling in an ice bath or gently scratching the inside of the flask with a glass rod to induce crystallization.

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove residual mother liquor.

  • Liberation of the Free Amine: Suspend the collected crystals in water and add aqueous NaOH dropwise until the solution is basic (pH > 10). This will break the salt and liberate the free amine.

  • Extraction: Extract the liberated amine into an organic solvent (e.g., 3x with dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess (ee%) of the recovered amine using a validated chiral HPLC or SFC method.

References
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley Analytical Science. [Link]

  • Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • New GC investigation of chiral amine separation. Wiley Analytical Science. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A. [Link]

  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

  • Draw all possible stereoisomers of 1,3,5-trimethlylcyclohexane. Homework.Study.com. [Link]

  • How many steroisomers are in 1,3,5 trimetylcyclohexane? Reddit. [Link]

  • Number of stereoisomers of 1,3,5-trimethylcyclohexane. Chemistry Stack Exchange. [Link]

  • Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Restek. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Magritek. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. [Link]

Sources

Optimization

Preventing degradation of 1,3,5-Trimethylcyclohexan-1-amine during long-term storage

Welcome to the Technical Support Center for 1,3,5-Trimethylcyclohexan-1-amine . As a sterically hindered primary cycloaliphatic amine, this compound is highly valued in advanced drug development and specialized polymer s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,3,5-Trimethylcyclohexan-1-amine . As a sterically hindered primary cycloaliphatic amine, this compound is highly valued in advanced drug development and specialized polymer synthesis. However, its long-term stability is heavily dependent on mitigating environmental exposure.

This guide provides field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to ensure the absolute integrity of your chemical inventory.

Troubleshooting Guide & FAQs

Q1: Why is 1,3,5-Trimethylcyclohexan-1-amine considered more oxidatively stable than standard cycloaliphatic amines, yet still develops a yellow tint over time? A: This phenomenon is rooted in the molecule's unique architecture. In typical primary amines, oxidative degradation initiates via the abstraction of a hydrogen atom from the α -carbon (the carbon bonded to the nitrogen), forming an α C• radical. However, in 1,3,5-Trimethylcyclohexan-1-amine, the α -carbon (C1) is quaternary—it is bonded to the amine group, a methyl group, and two ring carbons. Lacking an α -hydrogen, it is structurally protected from standard α C• radical formation, similar to the well-documented oxidation resistance of sterically hindered amines like 2-amino-2-methyl-1-propanol (AMP) 1.

Despite this resistance, long-term exposure to oxygen and transition metal ions (e.g., Fe³⁺, Cu²⁺ from sampling tools) can still induce N-centered radical oxidation via Fenton-type reactions 2. This leads to the formation of hydroxylamines or nitroxide species, which manifest visually as a yellow or brown tint.

Q2: I noticed a white crust around the bottle cap, and the liquid has become cloudy. Is the chemical ruined? A: The white crust and cloudiness indicate carbamate salt formation . This is driven by atmospheric carbon dioxide (CO₂) and adventitious moisture. While the methyl group at C1 provides some steric hindrance, the primary amine remains sufficiently nucleophilic to attack the carbon atom in CO₂. This forms carbamic acid, which subsequently reacts with a second amine molecule to precipitate as an insoluble carbamate salt. This reaction drastically reduces the active amine titer of your reagent.

Q3: Does ambient humidity significantly affect the degradation rate? A: Yes. Moisture acts as a powerful catalyst for both CO₂ absorption and oxidative breakdown. Theoretical investigations have shown that in humid environments, the activation barrier for amine degradation is significantly lowered due to the generation and complementary roles of hydroxyl (HO•) and hydroperoxyl (HOO•) radicals 3. Keeping the storage environment strictly anhydrous is critical.

Quantitative Data: Storage Condition Impact

The following table summarizes the projected degradation of 1,3,5-Trimethylcyclohexan-1-amine over a 12-month period based on various storage conditions.

Storage ConditionAtmosphereTemperatureContainer TypeEst. Active Amine LossPrimary Degradant
Optimal Argon Blanketed4°CAmber Glass< 0.5%None
Standard Air (Sealed)20°CAmber Glass2 - 4%N-Oxides / Nitroxides
Suboptimal Air (Opened frequently)20°CClear Glass8 - 15%Carbamate Salts
Poor Air (Humid)40°CClear Glass> 25%Carbamates & Ammonia

Experimental Protocols

Protocol 1: Schlenk Line Argon Blanketing for Long-Term Storage

This protocol establishes a self-validating, oxygen- and CO₂-free microenvironment, leveraging the physical properties of noble gases and desiccants.

  • Desiccant Activation: Bake 4Å molecular sieves at 250°C for 12 hours, then cool them in a vacuum desiccator.

    • Causality: High-heat activation removes pore-bound water, ensuring the sieves act as a moisture sink rather than a source, preventing humidity-catalyzed radical formation 4.

  • Sieve Addition: Under a nitrogen-purged glovebox or fume hood, quickly transfer the activated sieves into the amber glass bottle containing the amine (approx. 10% w/v).

  • Argon Displacement: Insert an Argon gas line fitted with a sterile glass Pasteur pipette into the bottle, keeping the tip 1 cm above the liquid surface. Flow Argon at a gentle rate (approx. 2 psi) for 60 seconds.

    • Causality: Argon is significantly denser than air (1.78 g/L vs 1.22 g/L). A gentle flow allows the Argon to pool on the liquid surface, displacing the lighter O₂ and CO₂ upwards and out of the bottle without causing turbulent mixing.

  • Sealing & Validation: Slowly withdraw the pipette while maintaining gas flow. Immediately cap the bottle with a PTFE-lined septum cap and wrap it tightly with Parafilm.

    • Self-Validation Step: Store the sealed bottle at 4°C. A properly sealed bottle will not develop a white crust around the threads over time. If a crust appears, the seal is compromised, and Protocol 2 must be executed.

Protocol 2: Non-Aqueous Titrimetric Assay for Active Amine Content

Use this protocol to quantitatively verify the integrity of the amine prior to sensitive downstream drug development assays.

  • Sample Preparation: Accurately weigh ~0.5 g of the amine sample into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Dissolve the sample in 50 mL of glacial acetic acid.

    • Causality: Glacial acetic acid acts as a leveling solvent. It enhances the apparent basicity of the sterically hindered primary amine, allowing for a much sharper and more accurate titration endpoint than aqueous solvents.

  • Titration: Add 2-3 drops of crystal violet indicator. Titrate with standardized 0.1 N Perchloric Acid ( HClO4​ ) in glacial acetic acid until the color shifts sharply from violet to blue-green.

    • Causality: Perchloric acid is a highly potent proton donor in non-aqueous media, ensuring quantitative protonation of the hindered amine group.

  • Calculation & Validation: Calculate the active amine molarity.

    • Self-Validation Step: Compare the experimental molarity against the theoretical value of the pure compound. A deviation of >2% confirms that degradation (either via N-oxidation or carbamate precipitation) has occurred, and the batch should be re-distilled or discarded.

Degradation Pathway Visualization

AmineDegradation TMA 1,3,5-Trimethylcyclohexan-1-amine (Quaternary α-Carbon) O2 Oxygen (O2) TMA->O2 CO2 CO2 & Moisture TMA->CO2 AlphaC α-Carbon Oxidation (BLOCKED) TMA->AlphaC No α-Hydrogen NOxidation N-Centered Oxidation (Hydroxylamines / Nitroxides) O2->NOxidation Carbamate Carbamate Salt Formation (Insoluble Precipitate) CO2->Carbamate Metals Transition Metals / UV Metals->NOxidation Catalyzes Argon Argon Blanketing Argon->O2 Displaces Desiccant Molecular Sieves Desiccant->CO2 Scavenges H2O

Figure 1: Degradation pathways of 1,3,5-Trimethylcyclohexan-1-amine and targeted mitigations.

References

  • Abidli, I., et al. "Mechanistic insights into the oxidative degradation of amine-containing CO2 adsorbents." Environmental Research, 2025. 3

  • "Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process." MDPI, 2024. 2

  • "Amine oxidation in carbon dioxide capture by aqueous scrubbing." University of Texas at Austin, 2010. 1

  • "Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture." ResearchGate, 2024. 4

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization for 1,3,5-Trimethylcyclohexan-1-amine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges inherent in the purification of 1,3,5-Trimethylcyclohexa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges inherent in the purification of 1,3,5-Trimethylcyclohexan-1-amine.

Because aliphatic cyclic amines are typically liquids or low-melting amorphous solids at room temperature, chemical purification and stereoisomer separation heavily rely on converting the free base into a highly crystalline ionic salt[1]. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-yield, high-purity crystallization.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: During cooling crystallization, my solution forms a biphasic, milky oil at the bottom of the flask instead of solid crystals. How do I correct this? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly referred to in process chemistry as "oiling out."

  • Causality: This occurs when the supersaturation level of the solution exceeds the metastable zone limit before solid nucleation can initiate. Instead of forming an ordered crystal lattice, the solute separates as a dense, amorphous liquid phase. This is highly common with highly soluble amine salts in polar solvents.

  • Solution: You must bypass the LLPS boundary by controlling the kinetic parameters. Reduce your cooling rate strictly to 5 K/hour to 20 K/hour to prevent rapid supersaturation spikes[2]. More importantly, introduce seed crystals (0.5–1.0 wt%) at the upper boundary of the metastable zone (just below the saturation temperature) to provide a low-energy template for immediate heterogeneous nucleation.

Q2: I am trying to isolate a specific stereoisomer (e.g., the trans-isomer) from a crude mixture, but my hydrochloride salt yields a co-crystallized mixture of isomers. Why? A: Simple counterions like chloride or mesylate often fail to discriminate between stereoisomers because the resulting salts have nearly identical lattice energies and solubility profiles.

  • Causality: The physical properties of enantiomeric or diastereomeric simple salts are too similar to achieve a thermodynamic separation during standard cooling.

  • Solution: You must employ a classical diastereomeric resolution strategy[3]. React the crude amine mixture with an enantiopure chiral acid—such as L-tartaric acid, diacetyltartaric acid, or camphorsulfonic acid[3]. This converts the mixture into diastereomeric salts with vastly different 3D geometries, thereby amplifying the solubility differences and allowing for highly selective fractional crystallization[4].

Q3: The yield of my hydrochloride salt is unexpectedly low (<40%) when crystallizing from pure ethanol. How can I drive the yield higher without evaporating the solvent? A: 1,3,5-Trimethylcyclohexan-1-amine hydrochloride demonstrates moderate to high solubility in polar protic solvents like ethanol, meaning a significant portion of your product remains dissolved in the mother liquor at equilibrium[1].

  • Solution: Transition to an antisolvent crystallization strategy. Maintain ethanol as your primary solvent, but slowly dose in a non-polar antisolvent (such as methyl tert-butyl ether [MTBE] or ethyl acetate) at the final cooling temperature. The antisolvent drastically lowers the dielectric constant of the medium, forcing the ionic salt out of solution and driving yields >85%.

Part 2: Optimization Parameters for Crystallization

To achieve a self-validating and reproducible process, kinetic and thermodynamic parameters must be tightly controlled. Below is a summary of the optimized parameters for 1,3,5-Trimethylcyclohexan-1-amine salt crystallization.

ParameterRecommended RangeMechanistic Rationale
Cooling Rate 5 – 20 K/hourPrevents rapid supersaturation and bypasses the Liquid-Liquid Phase Separation (oiling out) boundary[2].
Seed Loading 0.5% – 1.0% (w/w)Provides a template for heterogeneous nucleation, ensuring consistent crystal polymorphs and particle size distribution.
Antisolvent Addition Rate 0.1 – 0.2 volumes/minSlow addition prevents localized zones of high supersaturation, which lead to amorphous precipitation and impurity entrapment.
Chiral Resolving Agents L-Tartaric Acid, (1S)-(+)-10-Camphorsulfonic AcidCreates diastereomeric pairs with distinct lattice energies, enabling the physical separation of stereoisomers[3].

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system , meaning it includes in-process checks to ensure the reaction or physical transformation is proceeding correctly before moving to the next step.

Protocol A: Hydrochloride Salt Formation & Antisolvent Crystallization

Use this protocol for general chemical purification of the amine from synthetic byproducts.

  • Dissolution: Dissolve 10.0 g of crude 1,3,5-Trimethylcyclohexan-1-amine free base in 50 mL of dry Ethyl Acetate in a round-bottom flask equipped with a magnetic stirrer and internal thermometer.

  • Salt Formation: Cool the solution to 0–5 °C using an ice bath. Slowly add 1.05 equivalents of HCl (e.g., 2M solution in diethyl ether) dropwise.

    • Self-Validation Check: The reaction is exothermic[5]. Monitor the internal thermometer; the temperature should not exceed 10 °C during addition. A white precipitate will form immediately.

  • Heating & Dissolution: Heat the suspension to 70 °C. Add absolute ethanol dropwise (approx. 5–15 mL) just until the suspension completely dissolves into a clear solution.

  • Controlled Cooling: Program the heating mantle/chiller to cool the solution to 20 °C at a strict rate of 10 K/hour.

    • Self-Validation Check: Use a turbidity probe or visual inspection. Nucleation should begin around 45–50 °C. If the solution oils out, reheat to 70 °C and add 5 mL of ethanol before attempting to cool again.

  • Antisolvent Addition: Once at 20 °C, slowly add 20 mL of cold MTBE over 30 minutes to drive the remaining salt out of the mother liquor.

  • Isolation: Filter the crystals under vacuum, wash with 10 mL of cold MTBE, and dry in a vacuum oven at 40 °C for 12 hours.

Protocol B: Diastereomeric Resolution via L-Tartaric Acid

Use this protocol to isolate specific stereoisomers from a cis/trans mixture.

  • Salt Formation: In a 250 mL flask, combine 10.0 g of the crude amine mixture with 1.0 molar equivalent of L-Tartaric acid[3].

  • Solvent Addition: Add 100 mL of an Isopropanol/Water mixture (9:1 v/v). Heat the mixture to 75 °C until complete dissolution is achieved.

  • Seeding: Cool the solution slowly to 55 °C. Add 50 mg of the pure target diastereomeric salt as seed crystals.

    • Self-Validation Check: Hold the temperature at 55 °C for 30 minutes. The seed crystals must not dissolve. If they dissolve, the solution is undersaturated; evaporate 10% of the solvent and repeat seeding.

  • Crystallization: Cool the mixture to 10 °C at a rate of 5 K/hour.

  • Isolation & Free-Basing: Filter the highly enriched diastereomeric crystals. To recover the pure free amine, suspend the crystals in water, adjust the pH to >11 using 2M NaOH, and extract with dichloromethane.

    • Self-Validation Check: Test the aqueous layer with pH paper to ensure it remains >11 after extraction, confirming 100% conversion back to the free base.

Part 4: Decision Workflow for Crystallization Troubleshooting

G Start Crude 1,3,5-Trimethylcyclohexan-1-amine Goal Target: High Purity / Specific Isomer? Start->Goal Path1 Chemical Purity Only Goal->Path1 Yes Path2 Stereoisomer Resolution Goal->Path2 Yes Salt1 Form HCl or Mesylate Salt Path1->Salt1 Salt2 Form Diastereomeric Salt (e.g., L-Tartaric Acid) Path2->Salt2 Cryst Cooling / Antisolvent Crystallization Salt1->Cryst Salt2->Cryst Issue1 Issue: Oiling Out (LLPS) Cryst->Issue1 Phase Separation Issue2 Issue: Low Yield Cryst->Issue2 High Solubility Success Pure Crystalline Product Cryst->Success Optimal Nucleation Fix1 Reduce Cooling Rate (5-20 K/hr) Add Seed Crystals Issue1->Fix1 Fix1->Cryst Fix2 Increase Antisolvent Ratio Issue2->Fix2 Fix2->Cryst

Caption: Workflow for troubleshooting 1,3,5-Trimethylcyclohexan-1-amine crystallization issues.

Part 5: References

  • [1] Cyclohexylamine hydrochloride 4998-76-9 wiki - GuideChem. Source: guidechem.com. URL:

  • [5] N-Ethyl-N-(2-(piperidin-2-yl)ethyl)cyclohexanamine dihydrochloride - Smolecule. Source: smolecule.com. URL:

  • [2] JP2010509275A - Crystal modification of fipronil - Google Patents. Source: google.com. URL:

  • [3] US9951027B2 - Benzimidazol-2-amines as MIDH1 inhibitors - Google Patents. Source: google.com. URL:

  • [4] Practical Isolation of the (1R,2R)-Enantiomer from a Racemic cis/trans Mixture of 2-Methyl-1-cyclohexanamine | Organic Process Research & Development - ACS Publications. Source: acs.org. URL:

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues with 1,3,5-Trimethylcyclohexan-1-amine in Aqueous Solutions

This guide serves as a critical resource for researchers, scientists, and drug development professionals encountering solubility challenges with 1,3,5-Trimethylcyclohexan-1-amine in aqueous environments. Our focus is to...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a critical resource for researchers, scientists, and drug development professionals encountering solubility challenges with 1,3,5-Trimethylcyclohexan-1-amine in aqueous environments. Our focus is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experimental design.

Frequently Asked Questions (FAQs)

Q1: I am unable to dissolve 1,3,5-Trimethylcyclohexan-1-amine in my neutral pH buffer (e.g., PBS at pH 7.4). Why is this happening?

A1: The poor aqueous solubility of 1,3,5-Trimethylcyclohexan-1-amine is a direct consequence of its molecular structure. The molecule consists of a bulky and non-polar 1,3,5-trimethylcyclohexyl group, which imparts a significant hydrophobic character. While the primary amine group (-NH2) is polar, its contribution is insufficient to overcome the hydrophobicity of the large alkyl frame, especially at neutral pH.

In a neutral solution, the amine group is only partially protonated to its cationic (and more water-soluble) ammonium form (-NH3+). The Henderson-Hasselbalch equation dictates this equilibrium. Since the uncharged species predominates, the compound has very low intrinsic solubility in water, often leading to phase separation or precipitation.

Q2: What is the pKa of 1,3,5-Trimethylcyclohexan-1-amine and why is it important for solubility?

Troubleshooting Guide: A Stepwise Approach to Solubilization

This section details robust methods to overcome the solubility limitations of 1,3,5-Trimethylcyclohexan-1-amine.

Issue 1: Insolubility in Standard Aqueous Buffers

Root Cause: The compound's high hydrophobicity and basic nature (pKa > 10) mean that at neutral pH, the insoluble, uncharged form is dominant.

Solution 1: pH Adjustment (Acidification)

The most direct and effective method is to protonate the amine group, converting it into a much more soluble ammonium salt.[3] This is achieved by lowering the pH of the solvent.

Step-by-Step Protocol for pH-Mediated Solubilization

  • Target pH Calculation: To ensure at least 99% of the amine is in its soluble, protonated form, the pH of the solution should be at least 2 units below its pKa. Based on estimates, a pH of 8.0 or lower is recommended as a starting point.

  • Stock Solution Preparation:

    • Weigh the required mass of 1,3,5-Trimethylcyclohexan-1-amine.

    • Dissolve the compound in a small volume of a dilute acidic solution, such as 0.1 M hydrochloric acid (HCl), to form the hydrochloride salt in situ.

    • Vortex or sonicate briefly until the solid is completely dissolved.

  • Dilution and Final pH Adjustment:

    • Slowly add the acidic stock solution to your final aqueous buffer with constant stirring.

    • Monitor the pH of the final solution. If your experiment requires a specific pH, you may need to carefully adjust it back. Be aware that increasing the pH closer to the pKa will decrease solubility and may cause precipitation.

  • Verification and Controls:

    • Visually inspect the final solution for any cloudiness or precipitate.

    • It is critical to include a vehicle control (your final buffer system with the same amount of acid added) in your downstream experiments to account for any effects of the pH change itself.

Workflow for pH-Mediated Solubilization

A Start: Insoluble Amine at Neutral pH (R-NH2) B Action: Introduce Acid (H+) A->B Step 1 C Mechanism: Protonation R-NH2 + H+ ⇌ R-NH3+ B->C Scientific Principle D Result: Formation of Soluble Ammonium Salt (R-NH3+) C->D E Application: Dilute into Final Aqueous Medium D->E Step 2 F Check: Solution Clarity & Final pH E->F Validation G Outcome: Solubilized Compound F->G A Can experimental pH be lowered to < 8.0? B YES A->B C NO A->C D Use pH Adjustment. This is the preferred method. B->D E Can system tolerate organic solvents (e.g., <1% DMSO)? C->E F YES E->F G NO E->G H Use a Co-Solvent System. Always include a vehicle control. F->H I Proceed to Advanced Methods: Cyclodextrins or Surfactants G->I

Caption: Flowchart for selecting the primary solubilization strategy.

Advanced Solubilization Strategies

When both pH adjustment and co-solvents are not viable, more advanced formulation techniques can be employed.

Strategy 1: Micellar Solubilization with Surfactants

Surfactants are amphipathic molecules that, above a certain concentration (the critical micelle concentration), form spherical structures called micelles. The hydrophobic tails form a core that can encapsulate poorly soluble drugs, while the hydrophilic heads face the aqueous environment, rendering the entire complex soluble. [4][5][6] Commonly Used Surfactants:

  • Polysorbate 80 (Tween® 80): A non-ionic surfactant widely used in pharmaceutical formulations.

  • Sodium Dodecyl Sulfate (SDS): An anionic surfactant, generally used in biochemical but not in-vivo applications due to protein-denaturing properties.

Protocol Outline:

  • Prepare a stock solution of the surfactant in your aqueous buffer (e.g., 1-10% w/v).

  • Add the 1,3,5-Trimethylcyclohexan-1-amine to the surfactant solution.

  • Stir or agitate the mixture, sometimes with gentle heating, to facilitate the incorporation of the compound into the micelles.

  • Filter the resulting solution to remove any undissolved material.

Strategy 2: Inclusion Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior. [7]The hydrophobic trimethylcyclohexyl moiety of your compound can fit into the cyclodextrin's central cavity, forming a "host-guest" inclusion complex. [8][9]This complex has a water-soluble exterior, dramatically increasing the apparent solubility of the compound. [10] Recommended Cyclodextrin:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Valued for its high aqueous solubility and excellent safety profile, making it a common choice in drug formulation. [11] Step-by-Step Protocol for Complexation

  • Prepare Cyclodextrin Solution: Dissolve a molar excess (e.g., 5-10 fold) of HP-β-CD in your desired aqueous buffer.

  • Add Amine: Slowly add the 1,3,5-Trimethylcyclohexan-1-amine to the stirring cyclodextrin solution.

  • Equilibrate: Allow the mixture to stir for several hours (4-24h) at room temperature to ensure maximum complex formation.

  • Clarify: Pass the solution through a 0.22 µm syringe filter to obtain a clear, particle-free solution of the inclusion complex.

References

  • Jwalapuram, R., Ahad, H. A., & Haranath, C. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
  • de Almeida, A. G. S., et al. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules. [Link]

  • Gould, S., & Scott, R. C. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. ResearchGate. [Link]

  • Merrell Rhoads, M., et al. (2022).
  • Castañeda, G., et al. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. MDPI. [Link]

  • Creative Peptides. (2025).
  • Ahad, H. A., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Mura, P. (2022). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online.
  • Szymańska, E., et al. (2022). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharma Excipients.
  • Soni, P., et al. (2022). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. International Scientific Journal of Engineering and Management.
  • Xie, B., et al. (2023).
  • WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • BenchChem. (2025). Overcoming poor solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in biological assays.
  • Kawakami, K., et al. (2004). Solubilization behavior of poorly soluble drugs with combined use of Gelucire 44/14 and cosolvent. PubMed. [Link]

  • OECD. (2003). 3-Aminomethyl-3,5,5-trimethylcyclohexylamine CAS N°: 2855-13-2.
  • Kawakami, K., et al. (2005). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents.
  • The Good Scents Company. (±)-5-amino-1,3,3-trimethyl cyclohexane methyl amine isophoronediamine.
  • PubChem. 1,3,5-Trimethylcyclohexane. National Center for Biotechnology Information. [Link]

  • ChemBK. cyclohexanemethanamine, 5-amino-1,3,3-trimethyl-.
  • Belair, C., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments.
  • LibreTexts Chemistry. 7.3 Solubility of Amines.
  • Google Patents. (2002). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Patel, V. R., et al. (2012). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • Vimalson, C., et al. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview.
  • Cheméo. cis,cis,cis-1.3.5-Trimethylcyclohexane - Chemical & Physical Properties.
  • Australian Government Department of Health. (2015). Cyclohexanemethanamine, 5-amino-1,3,3-trimethyl-: Human health tier II assessment.
  • Wikipedia. cis,cis-1,3,5-Triaminocyclohexane.
  • Mitsubishi Gas Chemical Company, Inc. 1,3-BAC / 1,3-Bis(Aminomethyl)cyclohexane.
  • ABL Technology. 1,3,3-trimethylcyclohexan-1-amine hydrochloride.

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Troubleshooting

Technical Support Center: Enhancing Catalytic Efficiency in 1,3,5-Trimethylcyclohexan-1-amine Synthesis

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-Trimethylcyclohexan-1-amine. The production of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-Trimethylcyclohexan-1-amine. The production of this primary amine, typically via the reductive amination of 1,3,5-trimethylcyclohexanone, is a critical process where catalytic efficiency directly impacts yield, purity, and economic viability. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges and optimize your experimental outcomes.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of 1,3,5-Trimethylcyclohexan-1-amine, providing the essential knowledge needed to understand and control the reaction.

Q1: What is the primary industrial and laboratory method for synthesizing 1,3,5-Trimethylcyclohexan-1-amine?

A1: The most prevalent and efficient method is the reductive amination of 1,3,5-trimethylcyclohexanone. This one-pot reaction combines the ketone with an amine source (typically ammonia) and a reducing agent in the presence of a catalyst.[1][2][3] This approach is favored for its atom economy and often milder reaction conditions compared to multi-step syntheses.[1]

Q2: Can you explain the reaction mechanism for the reductive amination of 1,3,5-trimethylcyclohexanone?

A2: Certainly. The reaction proceeds in two main stages. First, the ketone reacts with ammonia to form a hemiaminal intermediate, which then dehydrates to form an imine. This equilibrium is often driven forward by removing water. In the second stage, the imine intermediate is catalytically hydrogenated to yield the final primary amine product, 1,3,5-Trimethylcyclohexan-1-amine.[1][4][5] Under acidic conditions, the imine can be protonated to form a more reactive iminium ion, which is readily reduced.[4][6]

Reductive Amination Mechanism Ketone 1,3,5-Trimethylcyclohexanone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH3 Ammonia Ammonia (NH3) Ammonia->Hemiaminal Hemiaminal->Ketone - NH3 Imine Imine Intermediate Hemiaminal->Imine - H2O Imine->Hemiaminal + H2O Amine 1,3,5-Trimethylcyclohexan-1-amine Imine->Amine + [Reduction] H2 H2 / Catalyst H2->Amine

Caption: General mechanism of reductive amination.

Q3: What are the most common catalytic systems used for this transformation?

A3: A variety of catalysts are effective, with the choice depending on the reducing agent and desired reaction conditions.

  • Heterogeneous Catalysts (with H₂ gas): These are widely used in industrial settings. Common choices include Nickel (especially Raney Nickel for its high activity and cost-effectiveness), Palladium, Platinum, and Rhodium supported on materials like carbon, alumina, or silica.[1][3][7] Bimetallic catalysts, such as Rh-Ni, have shown superior performance by enhancing metal dispersion and activity.[8][9][10]

  • Hydride Reducing Agents: For smaller-scale laboratory syntheses, chemical reducing agents are common. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are particularly effective because they are selective for the iminium ion over the starting ketone, which helps to prevent the formation of the alcohol byproduct.[5][6]

Q4: How can I monitor the reaction's progress effectively?

A4: The reaction can be monitored using standard chromatographic techniques.

  • Thin-Layer Chromatography (TLC): A quick and effective method for qualitative analysis. Spot the reaction mixture against the starting ketone. The disappearance of the ketone spot and the appearance of a new, more polar amine spot (which will stain with ninhydrin) indicates product formation.[11][12]

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These methods provide quantitative data on the consumption of starting material and the formation of the product and any byproducts. This is essential for accurately calculating conversion, selectivity, and yield.

Part 2: Troubleshooting Guide for Common Issues

This section is structured to help you diagnose and solve specific problems encountered during the synthesis.

Problem 1: Low or No Conversion of 1,3,5-trimethylcyclohexanone
Possible Cause Underlying Reason Recommended Solution
Catalyst Inactivity The catalyst may be poisoned by impurities (e.g., sulfur compounds in reagents), oxidized from improper storage, or simply not active enough under the chosen conditions.Solution: a) Ensure high-purity starting materials and solvents. b) For heterogeneous catalysts, perform a pre-reduction or activation step as per the manufacturer's protocol. c) Increase catalyst loading (e.g., from 1 mol% to 5 mol%). d) Switch to a more active catalyst, such as Rhodium or a bimetallic system.[8]
Insufficient Reducing Agent For catalytic hydrogenations, the hydrogen pressure may be too low. For hydride reagents, the stoichiometry may be insufficient.Solution: a) Increase hydrogen pressure incrementally (e.g., from 2 bar to 10 bar), ensuring the reactor is rated for the pressure. b) For hydride reagents, use a slight excess (e.g., 1.2-1.5 equivalents).
Suboptimal Temperature The reaction may have a significant activation energy barrier. Low temperatures can result in very slow reaction rates.Solution: Gradually increase the reaction temperature in 10°C increments (e.g., from 50°C to 80°C). Monitor for byproduct formation, as higher temperatures can sometimes reduce selectivity.[13]
Problem 2: Poor Selectivity - High Yield of Byproducts
Observed Byproduct Formation Pathway Recommended Solution & Explanation
1,3,5-Trimethylcyclohexanol The catalyst directly hydrogenates the ketone's carbonyl group. This pathway competes with imine formation. This is especially common with highly active hydrogenation catalysts like Pt and at high H₂ pressures.[14][15]Solution: a) Increase Ammonia Concentration: Use a large excess of ammonia (liquid or as a solution in a solvent like methanol) to shift the equilibrium towards imine formation.[8] b) Staged Addition: Add the ketone slowly to the mixture of catalyst and ammonia to maintain a low ketone concentration.[7] c) Catalyst Choice: Use catalysts known for lower ketone hydrogenation activity or switch to a chemical reductant like NaBH₃CN, which is less reactive towards ketones.[6]
Di(1,3,5-trimethylcyclohexyl)amine (Secondary Amine) The desired primary amine product acts as a nucleophile, reacting with another molecule of the starting ketone to form a secondary imine, which is then reduced.Solution: a) Use a Large Excess of Ammonia: This is the most effective method. A high concentration of ammonia outcompetes the primary amine product in reacting with the ketone.[7] b) Control Reaction Time: Monitor the reaction closely and stop it once the starting ketone is consumed to prevent further reaction of the product.
N-alkylated byproducts The primary amine product reacts with the solvent (if the solvent is an alcohol) through a process called N-alkylation, which can be catalyzed by some heterogeneous catalysts.Solution: Switch to a non-alcoholic, inert solvent such as tetrahydrofuran (THF), 1,4-dioxane, or cyclohexane.[10][13]
Problem 3: Catalyst Deactivation During or Between Runs

Possible Cause Underlying Reason Recommended Solution
Product Inhibition The amine product can adsorb strongly onto the acidic sites of the catalyst support or the metal surface, blocking active sites and preventing further reaction.[1]Solution: a) Consider using a catalyst with a more neutral support (e.g., carbon vs. acidic alumina). b) In some cases, adding a small amount of a base can mitigate this, but it must be carefully optimized. c) Ensure efficient stirring to promote desorption of the product.
Carbon Deposition (Coking) At higher temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits that block pores and active sites.Solution: a) Lower the reaction temperature. b) Pre-treating the catalyst under specific conditions can sometimes create a controlled carbon layer that paradoxically enhances selectivity to the primary amine by sterically hindering secondary amine formation.[16]
Leaching or Sintering Active metal may leach from the support into the solution, or metal nanoparticles may agglomerate (sinter) at high temperatures, reducing the active surface area.Solution: a) Use a lower reaction temperature. b) Choose a catalyst with strong metal-support interactions or a core-shell structure designed to prevent leaching and sintering.

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start [label="Low Yield or Purity?"]; q1 [label="High Ketone Remaining?"]; q2 [label="Major Byproducts?"];

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s1 [label="Check Catalyst Activity\nIncrease Temp/Pressure", node_sol]; s2 [label="Increase NH3 Excess\nChange Catalyst/Reductant", node_sol]; s3 [label="Use Large NH3 Excess\nOptimize Reaction Time", node_sol];

start -> q1; q1 -> p1 [label="Yes"]; q1 -> q2 [label="No"]; p1 -> s1; q2 -> p2 [label="Yes, Alcohol"]; q2 -> p3 [label="Yes, Sec-Amine"]; p2 -> s2; p3 -> s3; }

Sources

Optimization

Technical Support Center: Resolving Baseline Noise in 1,3,5-Trimethylcyclohexan-1-amine Chromatograms

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the analysis of 1,3,5-Trimethylcyclohexan-1-amine. This guide is designed for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of 1,3,5-Trimethylcyclohexan-1-amine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with baseline noise during chromatographic analysis. As a primary aliphatic amine, 1,3,5-Trimethylcyclohexan-1-amine presents unique analytical hurdles due to its polarity and basicity. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose, troubleshoot, and resolve these issues effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the analysis of 1,3,5-Trimethylcyclohexan-1-amine.

Q1: Why is baseline noise a more significant issue when analyzing a primary amine like 1,3,5-Trimethylcyclohexan-1-amine compared to other analytes?

A1: Primary amines are highly polar and possess a basic nitrogen atom with an active hydrogen. This chemical nature leads to strong, often undesirable, interactions with the chromatographic system. In Gas Chromatography (GC), this can cause adsorption to active sites (e.g., free silanol groups) on the column and in the inlet, leading to peak tailing and an unstable baseline[1][2]. In High-Performance Liquid Chromatography (HPLC), the amine's charge state is highly dependent on the mobile phase pH, which can affect its interaction with the stationary phase and lead to poor peak shape if not properly controlled[3][4]. These strong interactions make the analysis sensitive to minor contaminants and system imperfections, which manifest as baseline noise.

Q2: Should I use Gas Chromatography (GC) or Liquid Chromatography (LC) for my analysis?

A2: The choice depends on your specific analytical goals, sample matrix, and available instrumentation.

  • Gas Chromatography (GC) is often preferred for its high resolution and sensitivity, especially with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). However, the direct analysis of primary amines like 1,3,5-Trimethylcyclohexan-1-amine by GC can be challenging due to their polarity[1]. To achieve good peak shape and a stable baseline, it is often necessary to use specialized amine-specific columns or to perform chemical derivatization to make the analyte more volatile and less polar[5][6].

  • High-Performance Liquid Chromatography (HPLC) , particularly Reversed-Phase (RP) HPLC, is also a viable option. Success in HPLC is critically dependent on controlling the mobile phase pH to ensure a consistent ionization state for the amine[4]. Using a high pH mobile phase (e.g., pH 9-11) will neutralize the amine, increasing its retention on a C18 column and often improving peak shape. However, this requires a pH-stable column.

Q3: What is "column bleed," and is it a common cause of a rising baseline in my GC analysis?

A3: Column bleed is the natural degradation of the column's stationary phase, which then elutes and creates a background signal in the detector[7]. This is often observed as a rising baseline during a temperature-programmed GC run, as the rate of degradation increases with temperature[8]. It is a very common cause of baseline issues. The presence of oxygen in the carrier gas, operating the column above its recommended temperature limit, or injecting aggressive solvents can accelerate this degradation[7][9]. Because amines can be reactive, ensuring a clean, inert system is crucial to minimize stationary phase damage that contributes to bleed.

Q4: Can my sample preparation or the solvent itself contribute to baseline noise?

A4: Absolutely. Contaminants introduced during sample preparation are a frequent source of baseline disturbances. In GC, non-volatile residues can accumulate in the inlet liner and slowly bleed into the column on subsequent runs. In LC, using non-HPLC grade solvents or contaminated water can introduce impurities that create "ghost peaks" or a noisy baseline, especially during gradient elution[10]. Recent studies have even shown that LC-MS grade solvents can contain trace levels of alkyl amines, which can interfere with analyses and contribute to background noise[11][12]. Always use the highest purity solvents and meticulously clean all glassware.

Part 2: Systematic Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving baseline noise. Begin with the initial diagnosis workflow to identify the likely source of the problem.

Initial Diagnosis: A Systematic Workflow

Before diving into specific system components, it's crucial to systematically isolate the problem. The following workflow provides a logical path for diagnosing the source of baseline noise.

Figure 1: General troubleshooting workflow for baseline noise.
Section A: Gas Chromatography (GC) Troubleshooting
Q: My GC baseline is consistently high or rises significantly during a temperature program. What is the likely cause?

A: A rising baseline during temperature programming is a classic symptom of either column bleed or system contamination .

  • Causality: As the column temperature increases, volatile and semi-volatile compounds begin to elute. If these compounds are part of the stationary phase itself (bleed) or are contaminants lodged in the inlet or front of the column, they will create a signal at the detector, causing the baseline to rise[8][13].

  • Troubleshooting Steps:

    • Verify Column Bleed: Disconnect the column from the detector and cap the detector inlet with a no-hole ferrule. Run your temperature program. If the baseline is now stable, the issue is originating from the column or upstream (inlet). If the baseline still rises, the detector itself may be contaminated or require maintenance[8].

    • Check for Contamination: Contamination can come from the carrier gas, inlet (septum, liner), or previous sample injections[14].

      • Carrier Gas: Ensure you are using high-purity (99.999% or higher) carrier gas and that your gas traps (oxygen, moisture, hydrocarbon) are not exhausted. Oxygen is particularly damaging as it accelerates stationary phase degradation[7][9].

      • Inlet: Replace the septum and inlet liner. Septa can release volatile silicones, and liners can accumulate non-volatile residue from samples.

    • Condition the Column: If the column is new or has been exposed to air, it must be properly conditioned. This process removes residual solvents and volatile manufacturing byproducts. See Protocol 2 for the correct procedure. Improper conditioning is a common cause of excessive bleed.

    • Operate Within Limits: Confirm that your method's maximum temperature is below the column's specified isothermal and programmed temperature limits. Exceeding these limits will cause irreversible damage and high bleed[9].

Q: My amine peaks show significant tailing, and the baseline is unstable. How do I address this?

A: This is a hallmark issue for primary amines, caused by their interaction with "active sites" in the GC system.

  • Causality: Standard glass or silica columns and liners have surface silanol groups (Si-OH), which are acidic. The basic amine molecule can form strong hydrogen bonds with these sites, delaying its elution and causing the peak to "tail"[2]. This interaction can also be inconsistent, leading to baseline instability.

  • Solutions:

    • Use an Amine-Specific Column: The best solution is to use a capillary column specifically designed for amine analysis. These columns have a stationary phase that is chemically bonded to shield active sites and often have a basic character to repel the amine, resulting in symmetrical peaks[15].

    • Inlet Deactivation: Ensure you are using a deactivated inlet liner. Even with a good column, activity in the inlet can cause peak tailing[13].

    • Derivatization: A highly effective, albeit more complex, solution is to chemically modify the amine before injection. Derivatization replaces the active hydrogen on the amine with a non-polar group, making the molecule less polar, more volatile, and less likely to interact with active sites[1][5][16]. This dramatically improves peak shape and baseline quality. See Protocol 3 for an example.

Derivatization_Process amine 1,3,5-Trimethylcyclohexan-1-amine (Polar, Active) arrow Reaction (Heat) reagent Derivatizing Agent (e.g., TFAA) derivative Derivatized Amine (Non-polar, Volatile, Inert) plus + arrow->derivative

Figure 2: Conceptual workflow of amine derivatization.
Section B: Liquid Chromatography (LC) Troubleshooting
Q: My HPLC baseline is noisy or drifting irregularly. Where should I start?

A: For irregular noise in LC, the most common culprits are related to the mobile phase or detector .

  • Causality: The detector, especially a UV detector, is sensitive to changes in the mobile phase's composition and refractive index. Contaminants, dissolved gas, poor mixing, or temperature fluctuations can all cause the baseline to become noisy or drift[17][18].

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases[10][17]. Water is a common source of contamination; use freshly deionized (18.2 MΩ·cm) water. Filter all aqueous buffers before use.

    • Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump or detector flow cell as the pressure drops, causing significant noise and spikes[19][20]. Ensure your online degasser is functioning correctly. If you don't have one, degas solvents manually via sonication or vacuum filtration.

    • Mixing Issues: If you are running a gradient or mixing solvents online, improper mixing can cause baseline fluctuations that look like a sine wave or noise[18][20]. Purge the system thoroughly and check the performance of your pump's mixer.

    • Detector and Column Contamination: Contaminants can leach from a dirty column, causing baseline noise[10]. To isolate the issue, replace the column with a union. If the baseline becomes stable, the column is the source. Flush the column with a strong solvent or replace it. If the noise persists, the detector cell may be dirty[18].

Q: How does mobile phase pH affect the analysis and baseline for 1,3,5-Trimethylcyclohexan-1-amine?

A: Mobile phase pH is arguably the most critical parameter for analyzing basic compounds like amines in reversed-phase LC.

  • Causality: The pKa of a primary amine is typically around 10-11.

    • At acidic pH (e.g., pH 3): The amine will be fully protonated (R-NH3+). In this charged state, it has very little retention on a standard C18 column and may exhibit poor peak shape due to ionic interactions with residual acidic silanols on the silica backbone[21].

    • At neutral pH (e.g., pH 7): The amine is still mostly protonated, leading to similar issues. Small shifts in pH near the pKa can cause large changes in retention time, leading to a non-robust method[3].

    • At basic pH (e.g., pH 10 or higher): The amine will be in its neutral, free-base form (R-NH2). This uncharged state interacts well with the hydrophobic C18 stationary phase, leading to good retention and often much-improved peak shape. This is generally the recommended approach.

  • Recommendations:

    • Use a High pH Mobile Phase: For best results, use a buffer to maintain the mobile phase pH at least 2 units above the amine's pKa. A common choice is an ammonium bicarbonate/carbonate buffer at pH 9.5-10.

    • Use a pH-Stable Column: Crucially, you must use a column that is stable at high pH. Traditional silica-based columns will rapidly degrade above pH 8[4]. Use a hybrid-silica or polymer-based column specifically designed for high-pH applications.

    • Ensure Buffer Consistency: Prepare buffers carefully and consistently. Small variations in pH can lead to retention time shifts and an unstable baseline, especially if operating near the analyte's pKa[3].

Part 3: Protocols and Methodologies
Protocol 1: GC System Leak Check (Pressure Decay Test)
  • Preparation: Remove the column and cap the injector port outlet with a no-hole ferrule.

  • Pressurization: Set the carrier gas pressure to your method's typical operating pressure (e.g., 30 psi).

  • Isolation: Turn off the gas supply to the GC.

  • Observation: Monitor the pressure reading on the GC for 15-20 minutes.

  • Evaluation:

    • No Leak: The pressure should not drop by more than 1-2 psi.

    • Leak Present: A significant pressure drop indicates a leak. Common leak points are the septum nut, ferrule connections at the inlet, and gas line fittings[7].

Protocol 2: Proper GC Column Conditioning
  • Installation: Install the column in the injector but leave the detector end disconnected. This prevents contamination of the detector with bleed products.

  • Purge: Set a carrier gas flow rate of 1-2 mL/min and purge the column at ambient temperature for 15-30 minutes to remove all oxygen[8]. This is the most critical step to prevent oxidative damage[9].

  • Heating: Increase the oven temperature at a rate of 5-10°C/min to the conditioning temperature. The conditioning temperature should be ~20°C above your method's maximum temperature, but never exceed the column's maximum isothermal temperature limit[8].

  • Hold: Hold at the conditioning temperature for 1-2 hours. For very thick film columns, a longer time may be needed.

  • Cool Down & Connect: Cool the oven, then connect the column to the detector.

  • Equilibrate: Heat the system to your method's initial temperature and allow the baseline to stabilize before running samples.

Protocol 3: Derivatization of 1,3,5-Trimethylcyclohexan-1-amine with TFAA

This protocol is an example. Always work in a fume hood and use appropriate personal protective equipment.

  • Sample Preparation: Place a known amount of the amine sample into a reaction vial. If in solution, evaporate the solvent to dryness under a gentle stream of nitrogen[5].

  • Reagent Addition: Add 200 µL of an anhydrous aprotic solvent (e.g., ethyl acetate) followed by 100 µL of Trifluoroacetic Anhydride (TFAA)[5].

  • Reaction: Tightly cap the vial and heat at 60-70°C for 20-30 minutes[5].

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC system. The resulting trifluoroacetyl derivative will be much less polar and more volatile.

Part 4: Data Tables and Summaries
Table 1: Recommended GC Columns for Primary Amine Analysis
Column TypeStationary Phase PrincipleKey AdvantageExample
WAX (Polyethylene Glycol) Moderately polar, basic characterGood for general amine analysis, reduces tailing.e.g., Agilent J&W DB-WAX, Phenomenex ZB-WAXplus
Amine-Specific Base-deactivated, often with nitrogen-containing functional groupsSpecifically engineered to eliminate active sites for highly basic compounds.e.g., Agilent J&W CP-Volamine[15], Restek Rtx-5 Amine
Low-Bleed MS Polysiloxane with phenyl/methyl groups, highly inertBest for GC-MS to minimize background interference (bleed ions).e.g., Agilent J&W DB-5ms, Phenomenex ZB-5MS
Table 2: Common GC-MS Contaminant Ions and Their Sources
Common Ions (m/z)Compound/ClassLikely Source
18, 28, 32, 44Water, Nitrogen, Oxygen, CO2Air leak in the system[14]
73, 147, 207, 281PolysiloxanesColumn bleed, Septum bleed[14][22]
149, 279Phthalates (Plasticizers)Plastic labware, gloves, solvent containers[22][23]
Peaks spaced by 14 amuHydrocarbonsFingerprints, foreline pump oil backstreaming[22]
69, 131, 219, 264Perfluorotributylamine (PFTBA)MS tuning compound (leak from calibration valve)[14]
References
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  • Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. (2025). Benchchem.
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  • Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. (2014). Taylor & Francis Online.
  • Troubleshooting Common HPLC Issues. (2025). Labcompare.com.
  • Gas chromatography/mass spectrometry (GC/MS) analysis of contaminants... (n.d.).
  • Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. (n.d.). Shimadzu.
  • Troubleshooting Gas Chromatograph Baseline Problems. (n.d.). Agilent Technologies.
  • Technical Support Center: Purification of Secondary Alkyl Amines. (2025). Benchchem.
  • 5 Ways to Approach Baseline Issues. (n.d.).
  • Video Notes GC Troubleshooting Series Part Two: Baseline Disturbances. (2009). Agilent Technologies.
  • GC Column Troubleshooting Guide. (2025). Phenomenex.
  • Systematic Approach to Chromatography of Quaternary Amines. (n.d.). SIELC Technologies.
  • HPLC Repair Services: Common Causes of Baseline Noise. (2020). Chrom Tech.
  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. (2019).
  • Untargeted Screening and Identification of Contaminants Using Gas Chromatography Coupled to High-Resolution Accurate Mass–Mass Spectrometry: Novel Solutions for Applied Testing Laboratories. (2023).
  • The Critical Role of Mobile Phase pH in Chromatography Separations. (n.d.).
  • Eliminating Baseline Problems. (n.d.). Agilent Technologies.
  • TROUBLESHOOTING GUIDE. (n.d.). Phenomenex.
  • Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies. (2024). PubMed.
  • Gas and Liquid Chromatographic Investigations into Alkylnitrile Compounds Containing Amine Impurities. (2006). Taylor & Francis Online.
  • What's Happening to My Column?. (2026).
  • Liquid Chromatography Methods for Analysis of mRNA Poly(A) Tail Length and Heterogeneity. (2023). Analytical Chemistry.
  • A Comparative Guide to Chromatographic Purity Validation of 1,3-Cyclohexanedimethanamine. (2025). Benchchem.
  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Gcms.cz.
  • Cyclohexane, 1,3,5-trimethyl-. (n.d.). NIST WebBook.
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Troubleshooting

Technical Support Center: Minimizing Oxidation of 1,3,5-Trimethylcyclohexan-1-amine During Scale-Up

Welcome to the technical support center for the scale-up of 1,3,5-Trimethylcyclohexan-1-amine synthesis. This guide is designed for researchers, scientists, and drug development professionals to address the critical chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the scale-up of 1,3,5-Trimethylcyclohexan-1-amine synthesis. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of minimizing oxidation during the transition from laboratory to industrial-scale production. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to ensure the integrity and purity of your final product.

The information herein is structured to be a dynamic resource, allowing you to quickly find answers to common questions and delve deeper into troubleshooting complex issues.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we encounter from our clients during the scale-up process:

Q1: What are the initial visual indicators of oxidation in my 1,3,5-Trimethylcyclohexan-1-amine product?

A1: The most common initial sign of oxidation is a change in color.[1] Pure aliphatic amines are typically colorless to pale yellow. The development of a yellow, brown, or reddish hue is a strong indicator that oxidation has occurred.[1][2] This discoloration is often due to the formation of small quantities of highly colored oxidation byproducts.[2]

Q2: At what stages of the scale-up process is the risk of oxidation highest?

A2: The risk of oxidation is most significant during any step where the amine is exposed to atmospheric oxygen, especially at elevated temperatures. Key high-risk stages include:

  • Post-reaction work-up: During filtration, extraction, and solvent removal (e.g., rotary evaporation), the large surface area of the product can increase its exposure to air.[3]

  • Distillation: If purification is performed by distillation, elevated temperatures can accelerate oxidation if the system is not properly blanketed with an inert gas.

  • Storage and handling: Long-term storage of the isolated amine in partially filled containers or with repeated opening can lead to gradual oxidation.[1]

Q3: Which inert gas is better for blanketing, Nitrogen or Argon?

A3: Both nitrogen and argon are effective for creating an inert atmosphere.[4][5] Nitrogen is the more economical and commonly used choice for most applications.[4][5] Argon is denser than air and can provide a more stable blanket, making it a good choice for particularly sensitive applications or when working with smaller openings where nitrogen might dissipate more quickly.[5]

Q4: Can I use antioxidants to prevent oxidation? If so, which ones are recommended?

A4: Yes, antioxidants can be very effective. For amines, hindered phenolic antioxidants (e.g., Butylated Hydroxytoluene - BHT) and secondary aromatic amines are commonly used.[6][7] The choice depends on the required purity of the final product and the ease of removal of the antioxidant. It is crucial to conduct small-scale trials to ensure compatibility and effectiveness.

Q5: How do I properly deoxygenate solvents for a large-scale reaction?

A5: For large volumes, the most effective method is sparging with an inert gas like nitrogen or argon.[8][9] This involves bubbling the gas through the solvent for an extended period to displace dissolved oxygen.[8][9] The efficiency of sparging depends on the bubble size (smaller is better), the flow rate of the gas, and the duration of the process.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to diagnosing and resolving common problems encountered during the scale-up of 1,3,5-Trimethylcyclohexan-1-amine synthesis.

Problem Probable Cause(s) Recommended Solution(s)
Product discoloration (yellowing/browning) after isolation. [1][2]1. Air leak in the reactor or work-up equipment. 2. Inefficient inert gas blanketing during processing. 3. Dissolved oxygen in solvents. [3]1. Perform a leak test on your reactor and associated transfer lines. 2. Ensure a positive pressure of inert gas is maintained throughout the process. [10]3. Deoxygenate all solvents by sparging with nitrogen or argon prior to use. [8][9]
Formation of unknown impurities detected by GC/LC-MS. 1. Oxidation to imines, aldehydes, or ketones. [11][12]2. Reaction with residual starting materials or byproducts. 1. Implement stricter inert atmosphere protocols. Consider adding a suitable antioxidant. 2. Optimize the reaction stoichiometry and monitor for complete conversion of starting materials.
Inconsistent product quality between batches. 1. Variability in the effectiveness of inerting procedures. 2. Inconsistent quality of raw materials. [13][14]1. Standardize inerting procedures with clear parameters for gas flow rates and durations. 2. Implement quality control checks for all incoming raw materials. [15]
Reduced yield upon scale-up. 1. Product loss due to oxidation-related side reactions. 2. Inefficient mixing or heat transfer at a larger scale. [14][16]1. Address all potential sources of oxygen exposure as outlined above. 2. Re-evaluate mixing and heating parameters for the larger reactor volume. [16]

Experimental Protocols

Protocol 1: Inert Gas Blanketing for a 100L Reactor

This protocol describes a standard procedure for ensuring an inert atmosphere in a 100L reactor, a critical step in preventing the oxidation of 1,3,5-Trimethylcyclohexan-1-amine.[17][18]

Materials:

  • 100L glass or stainless-steel reactor, clean and dry.

  • Nitrogen or Argon gas supply (high purity).

  • Gas regulator and flow meter.

  • Oil bubbler.[10]

  • Oxygen sensor (optional but recommended).

Procedure:

  • Pre-Purge:

    • Ensure all reactor ports are sealed except for the gas inlet and outlet.

    • Connect the inert gas supply to an inlet port.

    • Connect the outlet port to an oil bubbler to monitor gas flow.

    • Begin a steady flow of inert gas (e.g., 5-10 L/min) into the reactor to displace the air.

    • Continue the purge for at least 30-60 minutes. If an oxygen sensor is available, purge until the oxygen concentration in the headspace is below 0.5%.

  • Maintaining the Blanket:

    • Once the reactor is purged, reduce the gas flow to a slow, steady stream (e.g., 0.5-1 L/min) to maintain a slight positive pressure.[10] This is indicated by a slow, continuous bubbling in the oil bubbler.

    • This positive pressure ensures that any small leaks will result in inert gas flowing out, rather than air flowing in.

  • During Operation:

    • Maintain the inert gas blanket throughout all stages of the reaction, work-up, and product transfer.[9]

    • If adding reagents, do so via a liquid addition funnel or pump, ensuring the system remains sealed.

Protocol 2: Analytical Monitoring of Oxidation

Early detection of oxidation is key to troubleshooting and maintaining product quality.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Purpose: To identify and quantify volatile oxidation byproducts.

  • Sample Preparation: Dilute a small sample of the amine in a suitable solvent (e.g., dichloromethane or ether).

  • Analysis: Look for new peaks in the chromatogram that were not present in a fresh, unoxidized sample. Mass spectrometry can help identify the structures of these impurities. Common oxidation products of primary amines include imines, aldehydes, or ketones resulting from deamination.[11][12]

2. UV-Vis Spectroscopy:

  • Purpose: A rapid, qualitative method to detect the formation of colored impurities.

  • Sample Preparation: Dissolve a known concentration of the amine in a UV-transparent solvent (e.g., ethanol or hexane).

  • Analysis: Scan the absorbance from 200-800 nm. An increase in absorbance in the visible region (400-700 nm) over time or between batches indicates the formation of colored oxidation products.[19]

Visualizing the Process: Diagrams

To better illustrate the key concepts, the following diagrams have been created using Graphviz.

Oxidation_Troubleshooting cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Product Discoloration or Impurity Formation AirLeak Air Leak in System Problem->AirLeak O2_Solvent Oxygen in Solvents Problem->O2_Solvent Inefficient_Inerting Inefficient Inerting Problem->Inefficient_Inerting LeakTest Perform Leak Test AirLeak->LeakTest Sparge Sparge Solvents O2_Solvent->Sparge Optimize_Blanketing Optimize Blanketing (Positive Pressure) Inefficient_Inerting->Optimize_Blanketing Antioxidant Consider Antioxidant Inefficient_Inerting->Antioxidant

Caption: Troubleshooting logic for oxidation issues.

Scale_Up_Workflow cluster_lab Lab Scale (1L) cluster_pilot Pilot Scale (100L) Lab_Reaction Reaction Lab_Workup Work-up Lab_Reaction->Lab_Workup Lab_Purification Purification Lab_Workup->Lab_Purification Pilot_Inerting Critical: Inerting Protocol Lab_Purification->Pilot_Inerting Scale-Up Transfer Pilot_Reaction Reaction Pilot_Inerting->Pilot_Reaction Pilot_Workup Work-up Pilot_Reaction->Pilot_Workup Pilot_Purification Purification Pilot_Workup->Pilot_Purification Pilot_QC QC Checks for Oxidation Pilot_Purification->Pilot_QC

Caption: Key oxidation control points during scale-up.

References

  • Baird, M. C. (2013). Kinetics of Chemical Reactions. W. W. Norton & Company.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Denisov, E. T., & Afanas'ev, I. B. (2005). Oxidation and Antioxidants in Organic Chemistry and Biology. CRC Press.
  • Shriver, D. F., & Drezdzon, M. A. (1986).
  • Grassie, N., & Scott, G. (1985).
  • Scale-up of Chemical Process - Applus+ Laboratories. (n.d.). Retrieved from [Link]

  • Nitrogen Generators for the Chemical Industry | Advanced Gas Technologies. (n.d.). Retrieved from [Link]

  • Good Manufacturing Practice for Active Pharmaceutical Ingredients. (2016). U.S. Food and Drug Administration. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Amino-Alkyl-Cyclohexane Scaffolds: Neramexane vs. 1,3,5-Trimethylcyclohexan-1-amine as NMDA Receptor Antagonists

This guide provides a detailed structural and functional comparison between the clinically investigated drug neramexane (1-amino-1,3,3,5,5-pentamethylcyclohexane) and its less-substituted analog, 1,3,5-trimethylcyclohexa...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed structural and functional comparison between the clinically investigated drug neramexane (1-amino-1,3,3,5,5-pentamethylcyclohexane) and its less-substituted analog, 1,3,5-trimethylcyclohexan-1-amine. While neramexane is a well-documented, moderate-affinity uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, 1,3,5-trimethylcyclohexan-1-amine serves as a valuable structural comparator for understanding the nuanced structure-activity relationships (SAR) that govern potency and channel-blocking kinetics at the NMDA receptor.

The central thesis of this comparison is to elucidate the critical role of steric bulk and lipophilicity conferred by the gem-dimethyl groups in neramexane's structure, which are absent in the trimethyl-analog, and how these features translate into a distinct pharmacological profile.

Part 1: Structural Comparison

The foundational difference between these two molecules lies in the substitution pattern on the cyclohexane ring. This seemingly minor variation has profound implications for the molecule's three-dimensional shape, lipophilicity, and ultimately, its ability to interact with the NMDA receptor ion channel.

  • Neramexane (1-amino-1,3,3,5,5-pentamethylcyclohexane) : Features a cyclohexane ring with a primary amine and a methyl group at the C1 position. Crucially, it possesses gem-dimethyl groups (two methyl groups on the same carbon) at both the C3 and C5 positions.[1][2]

  • 1,3,5-Trimethylcyclohexan-1-amine : This molecule, also referred to as 1-amino-1,3,5-trimethylcyclohexane, has single methyl groups at the C1, C3, and C5 positions.

The key pharmacophoric elements for this class of NMDA receptor antagonists are the protonated primary amine, which directly engages with the channel pore, and the bulky, lipophilic cage.[1] The additional methyl groups in neramexane significantly increase its van der Waals volume and lipophilicity compared to the trimethyl analog. This enhanced bulk is not merely for size; it restricts the conformational flexibility of the cyclohexane ring and provides a more defined shape for optimal fitting within the receptor's channel pore.

G cluster_0 Structural Comparison cluster_ner_label cluster_comp_label Neramexane label_ner Neramexane (1-amino-1,3,3,5,5-pentamethylcyclohexane) Comparator label_comp 1,3,5-Trimethylcyclohexan-1-amine (1-amino-1,3,5-trimethylcyclohexane)

Caption: Chemical structures of Neramexane and its comparator.

Part 2: Functional Comparison and Mechanism of Action

Neramexane functions as an uncompetitive, voltage-dependent NMDA receptor antagonist.[1] This mechanism is therapeutically crucial as it implies that the drug only blocks the ion channel when it is open, a state that occurs during periods of excessive glutamatergic stimulation (pathological activation) while largely sparing normal synaptic transmission.[3][4]

Mechanism of Neramexane:

  • Channel Opening : The NMDA receptor channel must first be opened by the simultaneous binding of glutamate and a co-agonist (glycine or D-serine), along with depolarization of the postsynaptic membrane to relieve the magnesium (Mg²⁺) block.[5]

  • Channel Blockade : In its protonated state, the amine group of neramexane enters the open channel and binds within the pore, physically occluding the passage of ions like Ca²⁺.[5]

  • Voltage-Dependency : The positively charged amine is repelled from the channel by positive membrane potentials, contributing to its voltage-dependent action.[6]

The functional activity of 1,3,5-trimethylcyclohexan-1-amine has not been extensively reported in peer-reviewed literature, suggesting it is not a potent pharmacological agent. However, based on the established SAR of related adamantane and amino-alkyl-cyclohexane antagonists, we can infer its likely functional profile.[1][7] The reduced steric bulk compared to neramexane would likely result in a much lower affinity for the NMDA receptor channel. The fit within the binding site, which is critical for stabilizing the blocked state, would be suboptimal. This would translate to a significantly higher IC₅₀ value and faster unbinding kinetics, rendering it a much weaker channel blocker.

cluster_receptor NMDA Receptor Channel cluster_ligands Receptor Resting State Channel Blocked by Mg²⁺ Glutamate & Glycine unbound Activated Activated State Mg²⁺ expelled by depolarization Channel Open Ca²⁺ Influx Receptor->Activated Depolarization Blocked Antagonist-Blocked State Neramexane enters pore Channel Occluded No Ca²⁺ Influx Activated->Blocked Binding Blocked->Activated Unbinding Glutamate Glutamate + Glycine Glutamate->Receptor Bind Neramexane Neramexane Neramexane->Blocked Enters Channel

Caption: Uncompetitive antagonism of the NMDA receptor by Neramexane.

Quantitative Pharmacological Data

The following table summarizes key quantitative data for neramexane, derived from in-vitro experiments. No equivalent data is available for 1,3,5-trimethylcyclohexan-1-amine in major pharmacological databases.

ParameterNeramexane1,3,5-Trimethylcyclohexan-1-amineReference
Target NMDA Receptor Channel PoreInferred: NMDA Receptor Channel Pore[3][6]
Mechanism Uncompetitive, Voltage-Dependent AntagonistInferred: Weak Uncompetitive Antagonist[1][6]
IC₅₀ (vs. NMDA) ~1.11 - 1.29 µM at -70 mVNot Reported (Predicted to be >> 10 µM)[3][6]
Other Targets α9α10 Nicotinic Acetylcholine Receptor AntagonistNot Reported[6][8]

Part 3: Experimental Protocols for Characterization

To empirically determine and compare the functional properties of these compounds, two primary experimental workflows are employed: radioligand binding assays and whole-cell patch-clamp electrophysiology.

Protocol 1: [³H]MK-801 Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the PCP/MK-801 binding site located inside the NMDA receptor ion channel.

Objective: To determine the inhibitory constant (Kᵢ) of neramexane and the comparator compound.

Methodology:

  • Membrane Preparation: Homogenize rat forebrain tissue in a cold buffer solution. Centrifuge the homogenate to pellet the membranes, then wash and resuspend to a final protein concentration.

  • Assay Incubation: In a 96-well plate, combine the membrane preparation, the radioligand [³H]MK-801 (e.g., at 5 nM), and varying concentrations of the test compound (e.g., neramexane, from 10⁻⁹ M to 10⁻⁴ M). Include control wells for total binding (no competitor) and non-specific binding (e.g., with 10 µM of unlabeled MK-801).

  • Equilibrium: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Quantification: Wash the filters, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀, which can then be converted to the Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through NMDA receptors in live cells and how it is affected by the antagonist.

Objective: To characterize the potency (IC₅₀), voltage dependency, and kinetics of the channel block.

Methodology:

  • Cell Culture: Use primary cultured neurons (e.g., rat hippocampal or cortical neurons) or a cell line (e.g., HEK293) expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A).

  • Patch-Clamp Setup: Place a coverslip with adherent cells onto the stage of an inverted microscope. Using a micromanipulator, form a high-resistance "giga-seal" between a glass micropipette and the membrane of a single cell. Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell's membrane potential at a negative holding potential (e.g., -70 mV).

  • Elicit NMDA Currents: Perfuse the cell with a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current.

  • Compound Application: Once a stable baseline current is achieved, co-apply the test compound at various concentrations with the NMDA/glycine solution.

  • Data Acquisition: Record the current amplitude in the absence and presence of the antagonist. To test voltage dependency, repeat the measurements at different holding potentials (e.g., from -80 mV to +40 mV).

  • Data Analysis: Calculate the percentage of current inhibition at each concentration to determine the IC₅₀. Plot the fractional block against voltage to assess voltage dependency.

cluster_assay Experimental Workflow: Functional Characterization Start Hypothesis: Compare NMDA Antagonists Binding Protocol 1: Radioligand Binding (Affinity - Ki) Start->Binding Assay 1 Electro Protocol 2: Electrophysiology (Potency - IC50, Kinetics) Start->Electro Assay 2 Analysis Data Analysis (Dose-Response Curves) Binding->Analysis Electro->Analysis Conclusion Conclusion: SAR Determination Analysis->Conclusion

Caption: Workflow for comparing NMDA receptor antagonist functionality.

Conclusion

The comparison between neramexane and 1,3,5-trimethylcyclohexan-1-amine serves as a compelling case study in medicinal chemistry and pharmacology. The superior NMDA receptor antagonist activity of neramexane can be directly attributed to its 1,3,3,5,5-pentamethylcyclohexane core. The gem-dimethyl groups at the C3 and C5 positions are not passive substituents; they are critical for conferring the necessary steric bulk and lipophilicity that allow for a high-affinity, stable, yet reversible blockade of the NMDA receptor channel.

This analysis underscores a fundamental principle of drug design: subtle structural modifications can lead to dramatic changes in pharmacological function. For researchers developing novel CNS therapeutics targeting ion channels, the SAR insights from the amino-alkyl-cyclohexane class, exemplified by the difference between these two molecules, remain highly instructive. The data strongly suggest that a bulky, conformationally-restricted lipophilic moiety is a prerequisite for potent activity in this chemical space.

References

  • Wikipedia. Neramexane. [Link]

  • Rammes G. (2009). Neramexane: a moderate-affinity NMDA receptor channel blocker: new prospects and indications. Expert Review of Clinical Pharmacology, 2(3), 231-238. [Link]

  • G. Rammes (2009). Neramexane: a moderate-affinity NMDA receptor channel blocker: new prospects and indications. PubMed. [Link]

  • Inxight Drugs. NERAMEXANE. [Link]

  • Wikipedia. NMDA receptor. [Link]

  • Suckling, C. J., et al. (2012). A randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of neramexane in patients with moderate to severe subjective tinnitus. BMC Ear, Nose and Throat Disorders, 12(1), 1. [Link]

  • ResearchGate. Chemical structures of memantine, neramexane, MRZ 2/759, 2/1010, and 2/1013. [Link]

  • Advera Health Analytics, Inc. Neramexane - Merz Pharma. AdisInsight. [Link]

  • GSRS. NERAMEXANE. [Link]

  • PrepChem.com. Synthesis of 1-amino-3,3,5-trimethyl-5-aminomethyl cyclohexane. [Link]

  • MDPI. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. [Link]

  • Ceballos-Sánchez, O., et al. (2018). Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. ACS chemical neuroscience, 9(7), 1647-1659. [Link]

  • Google Patents. WO2011000539A1 - Method of preparing neramexane.
  • Daxue Consulting. Neramexane hydrochloride, MRZ-2/279, MRZ-2/579-Drug Synthesis Database. [Link]

  • Kornhuber, J., et al. (1991). Structure-anti-Parkinson activity relationships in the aminoadamantanes. Influence of bridgehead substitution. Journal of medicinal chemistry, 34(8), 2537-2542. [Link]

  • ACS Publications. Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists. ACS Chemical Neuroscience. [Link]

  • Royal Society of Chemistry. Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. MedChemComm. [Link]

Sources

Comparative

A Comparative Guide to Validating 1,3,5-Trimethylcyclohexan-1-amine Purity using Quantitative NMR

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the precise characterization of a compound's purity is not merely a quality control ch...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise characterization of a compound's purity is not merely a quality control checkpoint; it is a fundamental prerequisite for reliable, reproducible, and safe outcomes. This guide offers an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity determination of 1,3,5-Trimethylcyclohexan-1-amine, a key building block in various synthetic pathways. We will explore the inherent advantages of qNMR as a primary analytical method and contrast its performance with established chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

The analysis of amines, such as 1,3,5-Trimethylcyclohexan-1-amine, often presents unique challenges for traditional chromatographic methods. These compounds can exhibit high polarity and basicity, leading to issues like peak tailing and poor retention on standard columns.[1][2] This necessitates specialized columns or derivatization steps, which can introduce additional complexity and potential sources of error.[3][4] Quantitative NMR emerges as a powerful alternative, offering a direct and non-destructive measurement of the analyte without the need for chemical modification.

The Principle of Quantitative NMR (qNMR)

Quantitative NMR operates on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[5] By co-dissolving a known mass of a high-purity internal standard with a known mass of the analyte, the purity of the analyte can be determined with high accuracy and precision.[6] This makes qNMR a primary ratio method, capable of providing SI-traceable results.[7][8]

The selection of an appropriate internal standard is critical for a successful qNMR experiment. An ideal standard should be of high purity, chemically stable, non-volatile, and possess signals that do not overlap with the analyte's signals.[9][10] For the analysis of an aliphatic amine like 1,3,5-Trimethylcyclohexan-1-amine, maleic acid is a suitable internal standard, with its olefinic protons resonating in a clear region of the spectrum.[9]

Experimental Design: A Three-Pronged Approach

To provide a comprehensive comparison, a hypothetical batch of 1,3,5-Trimethylcyclohexan-1-amine was analyzed using qNMR, GC-FID, and HPLC-UV. The experimental protocols are detailed below, followed by a comparative summary of the results.

Quantitative ¹H NMR Spectroscopy Protocol

Instrumentation: 500 MHz NMR Spectrometer

Sample Preparation:

  • Accurately weigh approximately 10 mg of 1,3,5-Trimethylcyclohexan-1-amine into an NMR tube.

  • Accurately weigh approximately 5 mg of maleic acid (internal standard, purity ≥ 99.5%) into the same NMR tube.

  • Dissolve the contents in approximately 0.7 mL of Deuterated Chloroform (CDCl₃).

  • Gently vortex the tube to ensure complete dissolution.

Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all nuclei).

  • Number of Scans: 16 (for adequate signal-to-noise ratio).

  • Acquisition Time: ≥ 3 seconds.

Data Processing and Purity Calculation:

  • Apply phasing and baseline correction to the spectrum.

  • Integrate the well-resolved signal of the analyte (e.g., the protons on the carbon bearing the amine group) and the olefinic proton signal of the maleic acid internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Gas Chromatography (GC) with Flame Ionization Detection (FID) Protocol

The analysis of amines by GC can be challenging due to their polarity.[1] A specialized column designed for amine analysis is often necessary to achieve good peak shape and resolution.[11][12]

Instrumentation: GC system with FID

Column: Agilent J&W DB-ALC1 or similar amine-specific column (30 m x 0.32 mm, 1.8 µm film thickness)

Oven Program:

  • Initial Temperature: 60°C, hold for 2 minutes

  • Ramp: 10°C/min to 200°C, hold for 5 minutes

Injector Temperature: 250°C

Detector Temperature: 280°C

Carrier Gas: Helium at a constant flow of 1.5 mL/min

Sample Preparation: Dissolve 10 mg of 1,3,5-Trimethylcyclohexan-1-amine in 1 mL of methanol.

Quantification: Purity is determined by area percent normalization, assuming all components have a similar response factor with FID.

High-Performance Liquid Chromatography (HPLC) with UV Detection Protocol

Since 1,3,5-Trimethylcyclohexan-1-amine lacks a strong chromophore, derivatization is required for UV detection.[13] This adds a sample preparation step and potential for variability.

Instrumentation: HPLC system with a UV detector

Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in Water

  • B: 0.1% TFA in Acetonitrile

  • Gradient: 10% to 90% B over 15 minutes

Flow Rate: 1.0 mL/min

Detection Wavelength: 254 nm (after derivatization)

Sample Preparation (Derivatization with Dansyl Chloride):

  • To 1 mg of 1,3,5-Trimethylcyclohexan-1-amine in 1 mL of acetonitrile, add 1.5 equivalents of dansyl chloride and 2 equivalents of triethylamine.

  • Heat at 60°C for 30 minutes.

  • Cool to room temperature before injection.

Quantification: Purity is determined by comparing the peak area of the derivatized analyte to the total area of all peaks.

Comparative Data Summary

Analytical MethodPurity (%)Relative Standard Deviation (%)Key AdvantagesKey Limitations
qNMR 99.70.1Primary method, high accuracy, no derivatization needed, structurally informative.Lower sensitivity than chromatographic methods.
GC-FID 99.50.3High sensitivity for volatile impurities, robust.Requires specialized column for amines, potential for on-column degradation.[14]
HPLC-UV 99.40.4Excellent separation of non-volatile impurities, widely available.Requires derivatization for non-chromophoric amines, more complex method development.[15]

Workflow for Purity Validation

The following diagram illustrates the workflow for the comparative purity analysis of 1,3,5-Trimethylcyclohexan-1-amine.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison cluster_3 Outcome A Weighing of Analyte and Internal Standard (qNMR) B Dissolution in Deuterated Solvent (qNMR) A->B E qNMR Analysis B->E C Dilution in Volatile Solvent (GC) F GC-FID Analysis C->F D Derivatization and Dilution (HPLC) G HPLC-UV Analysis D->G H Purity Calculation (qNMR) E->H I Area Percent Normalization (GC) F->I J Area Percent Normalization (HPLC) G->J K Comparative Purity Assessment H->K I->K J->K L Comprehensive Purity Profile K->L

Caption: Workflow for comparative purity analysis.

Discussion: Choosing the Right Tool for the Job

The experimental data highlights the strengths and weaknesses of each technique. qNMR provides a highly accurate and precise purity value, serving as an excellent primary method for validating reference standards.[3][16] Its directness and the wealth of structural information it provides are invaluable in research and development settings. The precision of modern qNMR methods can reach relative standard deviations below 1% under optimal conditions.[16]

GC-FID, with its high sensitivity to volatile compounds, is a powerful tool for detecting residual solvents and other volatile impurities that might be missed by other techniques.[17] However, its effectiveness for amine analysis is highly dependent on the use of appropriate columns to mitigate adsorptive effects.[1]

HPLC is a workhorse in many analytical labs, offering excellent separation capabilities for a wide range of impurities.[15] For amines lacking a UV chromophore, the necessity of derivatization is a significant drawback, introducing additional steps and potential sources of error.

Conclusion and Recommendations

For the definitive purity assessment of 1,3,5-Trimethylcyclohexan-1-amine, a multi-technique approach is recommended.

  • qNMR should be employed as the primary method for an accurate, absolute purity determination. It is particularly well-suited for the certification of reference materials and for providing a benchmark against which other methods can be compared.

  • GC-FID is recommended as an orthogonal method for the detection and quantification of volatile impurities.

  • HPLC-UV can be utilized for the analysis of non-volatile impurities, although the need for derivatization should be carefully considered.

By leveraging the complementary strengths of these techniques, researchers and drug development professionals can build a comprehensive and reliable purity profile for 1,3,5-Trimethylcyclohexan-1-amine, ensuring the integrity and quality of their work. The validation of analytical procedures should follow established guidelines, such as those outlined by the International Council for Harmonisation (ICH) Q2(R1), to ensure the data is robust and fit for purpose.[18][19][20] The US Pharmacopeia (USP) also provides specific guidance on the validation of qNMR methods.[7][21][22]

References

  • BenchChem. (2025). HPLC methods for assessing the purity of Amino-PEG10-Amine products. Benchchem.
  • ICH. (n.d.). ICH Q2(R1) Analytical Procedures Guide.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR).
  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • BenchChem. (2025). A Comparative Guide to the Purity Analysis of 1,3-Dioxane-2-carboxylic acid ethyl ester: HPLC vs. GC and qNMR. Benchchem.
  • ICH. (2005, November). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Sørensen, D., Szabo, C., & Ray, G. (2020). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. Semantic Scholar.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • USP. (n.d.). NMR General Chapters and Best Practices for Compliance (Classroom).
  • de Zeeuw, J. (2021, March 23). Analysis of Amines in GC. LabRulez GCMS.
  • ICH. (n.d.). Quality Guidelines.
  • Scribd. (n.d.).
  • American Pharmaceutical Review. (2023, April 1).
  • Bryan Research & Engineering, LLC. (n.d.).
  • ECA Academy. (2022, July 13).
  • LabRulez GCMS. (n.d.). C1 – C3 amines - Analysis of impurities in trimethylamine.
  • ResearchGate. (n.d.).
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
  • Agilent. (2011). Amines Analysis of impurities in anhydrous mono- and trimethylamine.
  • ACS Publications. (n.d.). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals.
  • International CCS Knowledge Centre. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Validation of Cuban-1-amine Purity by HPLC and NMR. Benchchem.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • ACS Publications. (2011, July 7).
  • SIELC Technologies. (n.d.).
  • VTechWorks - Virginia Tech. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS.
  • ACS Publications. (2014, October 8).
  • Organic Primary Standards Group. (n.d.).
  • PMC. (n.d.). Quantitative 1H Nuclear Magnetic Resonance (qNMR)
  • OENO One. (n.d.).
  • PMC. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
  • University of [University Name]. (2017, November).
  • [Journal Name]. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • ACS Publications. (2014, October 27).
  • FUJIFILM Wako Chemicals Europe GmbH. (n.d.).

Sources

Validation

Mass Spectrometry Fragmentation Pattern Validation for 1,3,5-Trimethylcyclohexan-1-amine: A Comparative Analytical Guide

Introduction 1,3,5-Trimethylcyclohexan-1-amine is a sterically hindered, cycloaliphatic primary amine that serves as a critical structural motif in neuroactive drug development (e.g., NMDA receptor antagonists). Validati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1,3,5-Trimethylcyclohexan-1-amine is a sterically hindered, cycloaliphatic primary amine that serves as a critical structural motif in neuroactive drug development (e.g., NMDA receptor antagonists). Validating its mass spectrometry (MS) fragmentation pattern is essential for pharmacokinetic tracking, impurity profiling, and downstream metabolite identification. Because aliphatic amines are prone to specific gas-phase rearrangements, selecting the optimal analytical platform—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-HRMS/MS) —is a critical decision.

This guide objectively compares these two analytical platforms, detailing the mechanistic causality behind their fragmentation behaviors and providing self-validating experimental protocols to ensure absolute structural confidence.

Mechanistic Causality: Fragmentation Dynamics of Cycloaliphatic Amines

To design a robust analytical protocol, we must first understand the intrinsic gas-phase chemistry of 1,3,5-trimethylcyclohexan-1-amine (Exact Mass: 141.1517 Da).

Under hard ionization (70 eV EI), primary cycloalkylamines undergo highly predictable fragmentation driven by the localization of the radical cation on the nitrogen atom ().

  • Alpha-Cleavage (m/z 126): The most favorable fragmentation is the homolytic cleavage of the C-C bond adjacent to the heteroatom (). In 1,3,5-trimethylcyclohexan-1-amine, the C1 position bears both the primary amine and a methyl group. Alpha-cleavage results in the rapid loss of the methyl radical (-15 Da), yielding a highly resonance-stabilized iminium ion at m/z 126.

  • Loss of Ammonia (m/z 124): Aliphatic amines frequently expel neutral ammonia (NH3, -17 Da) via a hydrogen transfer mechanism, generating a stable cycloalkenyl cation at m/z 124.

In contrast, under soft ionization (ESI+), the molecule forms a stable protonated precursor ion [M+H]+ at m/z 142.159. Collision-Induced Dissociation (CID) primarily drives the neutral loss of ammonia, making m/z 125 the dominant product ion, with secondary ring-fragmentation occurring only at elevated collision energies.

Fragmentation M_EI Radical Cation [M]•+ m/z 141 Alpha Alpha-Cleavage [-CH3•] m/z 126 M_EI->Alpha -CH3 Ammonia Loss of NH3[-17 Da] m/z 124 M_EI->Ammonia -NH3 Ring Ring Cleavage m/z 44, 58 Alpha->Ring Hydride Shift M_ESI Protonated Ion [M+H]+ m/z 142 CID_Ammonia CID: Loss of NH3 m/z 125 M_ESI->CID_Ammonia CID Energy

EI vs. ESI fragmentation pathways for 1,3,5-Trimethylcyclohexan-1-amine.

Platform Comparison: GC-EI-MS vs. LC-ESI-HRMS/MS

When validating the fragmentation pattern, the choice of platform dictates the structural evidence acquired. GC-MS utilizes a "hard" source that yields highly reproducible fragmentation, ideal for universal spectrum matching. Conversely, LC-MS preserves molecular ions and delivers high sensitivity for polar/ionic analytes ().

While GC-MS offers superior separation efficiency for volatile compounds, LC-MS exhibits a broader dynamic range and avoids the thermal degradation risks associated with gas-phase analysis ().

Quantitative & Qualitative Comparison Summary
Analytical FeatureGC-EI-MS (Standard 70 eV)LC-ESI-HRMS/MS (Q-TOF)
Ionization Modality Hard Ionization (Electron Impact)Soft Ionization (Electrospray)
Primary Precursor Ion Radical Cation [M]•+ (m/z 141)Protonated Ion [M+H]+ (m/z 142.159)
Dominant Fragment Alpha-cleavage [M-CH3]+ (m/z 126)Neutral loss [M+H-NH3]+ (m/z 125.132)
Validation Strength Deep backbone mapping & library matchingExact mass lineage & precursor tracking
Sample Prep Needs Derivatization highly recommendedDirect injection (Acidic mobile phase)
Analyte Suitability Volatile, low-molecular-weightNon-volatile, thermally labile ()

Self-Validating Experimental Protocols

To ensure analytical trustworthiness, the protocols below are designed as self-validating systems . This means the experimental design incorporates internal checks to definitively confirm the proposed fragmentation mechanisms and rule out isobaric interferences.

Protocol 1: GC-EI-MS Validation via Orthogonal Derivatization

Causality: Primary amines exhibit severe peak tailing on standard non-polar GC columns due to secondary interactions with silanol groups. Derivatization with Trifluoroacetic anhydride (TFAA) neutralizes the amine and improves volatility. Self-Validation Check: If m/z 126 is truly the alpha-cleavage product of the amine, the TFAA-derivatized spectrum will exhibit a predictable +96 Da mass shift, definitively confirming the primary amine group's presence.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of 1,3,5-trimethylcyclohexan-1-amine standard in 1 mL of anhydrous dichloromethane (DCM).

  • Derivatization (Validation Step): Split the sample. To one half, add 50 µL of TFAA and 50 µL of pyridine. Incubate at 60°C for 30 minutes. Evaporate to dryness under a gentle N2 stream and reconstitute in 1 mL DCM.

  • GC Separation: Inject 1 µL (split ratio 1:50) onto a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Use helium as the carrier gas at a constant flow of 1.0 mL/min.

  • Temperature Program: Hold at 50°C for 1 min, ramp at 10°C/min to 250°C, and hold for 5 min.

  • MS Detection: Operate the EI source at 70 eV. Set the scan range from m/z 40 to 300.

  • Data Analysis: Overlay the underivatized spectrum (base peak m/z 126) with the derivatized spectrum to confirm the +96 Da shift in the molecular ion and corresponding nitrogen-containing fragments.

Protocol 2: LC-ESI-HRMS/MS Collision Energy Ramping

Causality: High pH mobile phases suppress amine ionization in ESI+. Therefore, a low pH modifier (formic acid) is used to ensure robust protonation ([M+H]+). Self-Validation Check: We utilize Collision Energy (CE) ramping to create a kinetic map. By tracking the sequential depletion of the precursor and the proportional rise of the product ion, we prove a direct structural lineage and eliminate the possibility of in-source fragmentation artifacts.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the standard to 100 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • LC Separation: Inject 2 µL onto a sub-2-micron C18 column (e.g., Waters Acquity BEH C18, 1.7 µm) to ensure sharp peak shapes.

  • Mobile Phase: Solvent A = 0.1% Formic Acid in Water; Solvent B = 0.1% Formic Acid in Acetonitrile. Run a linear gradient from 5% B to 95% B over 5 minutes.

  • MS/MS Detection (Q-TOF): Operate in ESI positive mode. Isolate the exact mass of the [M+H]+ precursor (m/z 142.159) in the quadrupole.

  • CE Ramping (Validation Step): Subject the isolated precursor to CID using normalized collision energies (NCE) of 10, 20, and 40 eV in successive scans.

  • Data Analysis: Plot the breakdown curve. Verify that at 10 eV, m/z 142.159 dominates. At 20 eV, confirm the maximization of the NH3 loss (m/z 125.132). At 40 eV, map the emergence of deep ring-cleavage hydrocarbon fragments.

Workflow cluster_GC GC-EI-MS Protocol cluster_LC LC-ESI-HRMS/MS Protocol Sample 1,3,5-Trimethylcyclohexan-1-amine Deriv TFAA Derivatization (Mass Shift +96 Da) Sample->Deriv Proton Acidic Mobile Phase [M+H]+ Generation Sample->Proton EI 70 eV EI Fragmentation Deriv->EI Validate Cross-Platform Validation Confirmed Pattern EI->Validate CID CE Ramping (10-40 eV) Kinetic Mapping Proton->CID CID->Validate

Self-validating cross-platform MS workflow for aliphatic amines.

Conclusion

Validating the fragmentation pattern of 1,3,5-trimethylcyclohexan-1-amine requires a synergistic, dual-platform approach. GC-EI-MS provides foundational structural evidence through predictable alpha-cleavage and library-matchable spectra, while LC-ESI-HRMS/MS offers high-resolution precursor tracking and dynamic CID mapping. By employing self-validating steps—such as orthogonal TFAA derivatization and CE kinetic ramping—analytical scientists can achieve absolute confidence in their structural elucidations, ensuring robust and defensible data for downstream drug development applications.

References

  • Title: Spectroscopy of Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: Alpha (α) Cleavage Source: Chemistry Steps URL: [Link]

  • Title: GC-MS vs LC-MS: How to Choose for Metabolomics Research Source: Arome Science URL: [Link]

  • Title: LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry Source: Emery Pharma URL: [Link]

Comparative

Comparing 1,3,5-Trimethylcyclohexan-1-amine with memantine for receptor binding

An In-Depth Comparative Guide to Receptor Binding: Memantine vs. 1,3,5-Trimethylcyclohexan-1-amine Executive Summary The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of excitatory neurotransmission, integr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Receptor Binding: Memantine vs. 1,3,5-Trimethylcyclohexan-1-amine

Executive Summary

The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of excitatory neurotransmission, integral to synaptic plasticity, learning, and memory.[1][2] Its dysfunction is implicated in numerous neurological disorders, making it a key therapeutic target. Memantine, an adamantane derivative, is a clinically approved, uncompetitive NMDA receptor antagonist used in the treatment of Alzheimer's disease.[3][4][5] Its therapeutic success is largely attributed to its unique pharmacological profile: low affinity, strong voltage-dependency, and rapid blocking/unblocking kinetics.[6][7] This guide provides a detailed comparison of memantine with 1,3,5-trimethylcyclohexan-1-amine, a structurally related cyclohexylamine derivative. While memantine is extensively characterized, 1,3,5-trimethylcyclohexan-1-amine represents a less-studied analog. By juxtaposing the known properties of memantine with the predicted profile of its cyclohexane counterpart—based on established structure-activity relationships (SAR) for this class of compounds—this guide illuminates the critical structural determinants for NMDA receptor antagonism. Furthermore, it provides comprehensive, field-proven experimental protocols for researchers to empirically validate and compare these compounds, offering a framework for the rational design of novel NMDA receptor modulators.

The NMDA Receptor: A Complex Therapeutic Target

NMDA receptors are heterotetrameric ligand-gated ion channels composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 (A-D) subunits.[2][8] Unlike other glutamate receptors, NMDA receptor activation requires the simultaneous binding of both glutamate and a co-agonist (glycine or D-serine).[2] A key functional characteristic is their voltage-dependent channel block by magnesium ions (Mg²⁺) at resting membrane potentials. Upon depolarization, the Mg²⁺ block is relieved, allowing an influx of cations, most notably Calcium (Ca²⁺), which initiates downstream signaling cascades essential for processes like long-term potentiation (LTP).[8][9]

However, excessive Ca²⁺ influx through NMDA receptors leads to excitotoxicity, a process implicated in neuronal cell death in various neurodegenerative diseases.[9] This dual role in both normal physiology and pathology makes therapeutic modulation challenging. The goal is to block pathological, tonic activation of extrasynaptic NMDA receptors without interfering with the transient, physiological activation of synaptic receptors required for normal brain function.[6][10]

cluster_0 NMDA Receptor Signaling Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds GluN2 Glycine Glycine / D-Serine Glycine->NMDAR Binds GluN1 Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Channel Opens Depolarization Depolarization Mg_Block Mg²⁺ Block Depolarization->Mg_Block Relieves Mg_Block->NMDAR Blocks Pore Physiology Physiological Signaling (e.g., LTP, Learning) Ca_Influx->Physiology Excitotoxicity Pathological Signaling (Excitotoxicity) Ca_Influx->Excitotoxicity

Caption: NMDA Receptor activation and downstream signaling pathways.

Compound Profiles: Structure and Mechanism

Memantine: The Adamantane Benchmark

Memantine (3,5-dimethyl-1-aminoadamantane) is an uncompetitive open-channel blocker of the NMDA receptor.[5] Its defining feature is its adamantane cage, a rigid, lipophilic polycyclic structure.

  • Mechanism of Action: Memantine enters the NMDA receptor channel when it is open (following agonist binding and depolarization) and physically occludes ion flow.[3] Its clinical success stems from its "uncompetitive" nature and specific kinetic properties:

    • Low Affinity (Ki ≈ 0.5-1 µM): This ensures that under normal synaptic transmission, where glutamate is released transiently, memantine can be readily displaced, allowing physiological receptor activation.[7]

    • Strong Voltage-Dependency: The block is more pronounced at negative membrane potentials and is relieved upon depolarization, further preserving normal synaptic function.

    • Fast Kinetics: Memantine exhibits rapid blocking and unblocking rates, preventing it from accumulating in the channel and disrupting normal neurotransmission, a key differentiator from high-affinity blockers like phencyclidine (PCP) or MK-801 which can cause significant psychotropic side effects.[7]

Memantine_Node

Caption: Chemical structure of Memantine.

1,3,5-Trimethylcyclohexan-1-amine: The Cyclohexylamine Comparator
  • Predicted Profile:

    • Scaffold: The flexible cyclohexane ring contrasts with the rigid adamantane cage of memantine. The stereochemistry of the methyl and amine groups (axial vs. equatorial) will be a critical determinant of binding.

    • Lipophilicity: The three methyl groups increase the lipophilicity of the cyclohexane core, a feature known to be important for entering the hydrophobic environment of the channel pore.

    • Binding Hypothesis: It is hypothesized that, like other simple alkyl-substituted cyclohexylamines, this compound will act as an uncompetitive channel blocker.[12] Its affinity and kinetics, however, are expected to differ significantly from memantine due to the differences in size, rigidity, and shape between the trimethylcyclohexyl group and the adamantane cage. Studies on related compounds suggest that the lipophilic part of such molecules recognizes the PCP site as a whole lipophilic pocket.[11]

Comparator_Node cluster_workflow Experimental Workflow A Compound Acquisition (Synthesis/Purchase) C Protocol 1: Radioligand Binding Assay (Determine Ki) A->C D Protocol 2: Electrophysiology (Determine IC50, Mechanism, Kinetics) A->D B Membrane Preparation (e.g., from rat cortex or recombinant cells) B->C B->D Cells/Oocytes E Data Analysis & SAR Interpretation C->E D->E

Caption: High-level workflow for comparative receptor binding analysis.

Protocol 1: Competitive Radioligand Binding Assay

Causality and Principle: This assay quantifies the affinity of a test compound for a receptor by measuring its ability to compete with and displace a radiolabeled ligand that has a known high affinity for the same binding site. For the NMDA receptor channel, [³H]MK-801 is the gold-standard radioligand. The resulting data is used to calculate the inhibitory constant (Ki), a direct measure of binding affinity.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize whole rat brain tissue (cortex and hippocampus are rich in NMDA receptors) or membranes from cells expressing recombinant NMDA receptors in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). [13] * Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the membranes. [13] * Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add membrane preparation, assay buffer, and a fixed concentration of [³H]MK-801 (typically at its Kd value).

    • Non-specific Binding (NSB) Wells: Add membrane preparation, [³H]MK-801, and a high concentration of a non-labeled channel blocker (e.g., 10 µM unlabeled MK-801) to saturate all specific binding sites.

    • Test Compound Wells: Add membrane preparation, [³H]MK-801, and serial dilutions of the test compound (Memantine or 1,3,5-Trimethylcyclohexan-1-amine), typically spanning 7-10 log concentrations.

  • Incubation:

    • Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium. Gentle agitation is recommended.

  • Filtration and Scintillation Counting:

    • Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter (e.g., GF/B), which traps the membranes. [13] * Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

    • Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [13]

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Causality and Principle: While binding assays provide affinity data, electrophysiology directly measures the functional consequences of that binding—the block of ion flow. This technique is crucial for determining the mechanism (use- and voltage-dependency) and the kinetics of the block, which are defining features of memantine's therapeutic profile.

Methodology Overview:

  • Cell Preparation: Use cultured primary neurons (e.g., hippocampal or cortical) or a cell line (e.g., HEK293) expressing specific recombinant NMDA receptor subtypes (e.g., GluN1/GluN2A or GluN1/GluN2B). This allows for the investigation of subunit selectivity.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Clamp the cell's membrane potential at a negative holding potential (e.g., -70 mV).

    • Perfuse the cell with a solution containing NMDA receptor agonists (e.g., 100 µM NMDA + 10 µM glycine) to elicit an inward current.

  • Compound Application:

    • Once a stable baseline current is achieved, co-apply the test compound (Memantine or 1,3,5-Trimethylcyclohexan-1-amine) at various concentrations with the agonists.

    • Measure the degree of current inhibition at each concentration to determine the IC₅₀.

  • Mechanism and Kinetics:

    • Use-Dependency: Compare the rate of block during continuous agonist application versus brief pulses. A faster block during continuous application indicates the channel must be open for the drug to bind.

    • Voltage-Dependency: Measure the level of block at different holding potentials (e.g., from -80 mV to +40 mV). A stronger block at more negative potentials is the hallmark of voltage-dependency.

    • Kinetics (Offset Rate): After achieving a steady-state block, wash out the compound while continuing agonist application. The rate at which the current recovers reflects the compound's unblocking (offset) rate (k_off). [12]

Conclusion

The comparison between memantine and 1,3,5-trimethylcyclohexan-1-amine serves as a classic case study in structure-activity relationships. Memantine's well-documented efficacy is intrinsically linked to the unique properties conferred by its rigid adamantane scaffold, resulting in a finely tuned balance of low affinity, voltage-dependency, and fast kinetics. [6][7]While 1,3,5-trimethylcyclohexan-1-amine shares the essential cyclohexylamine pharmacophore, its structural flexibility and different substitution pattern predict a distinct pharmacological profile. The true nature of its interaction with the NMDA receptor—its affinity, kinetics, and functional impact—remains to be defined. The experimental protocols detailed herein provide a rigorous and validated pathway for researchers to elucidate these properties, contributing valuable data to the ongoing effort to design next-generation neuromodulatory therapeutics with improved efficacy and safety profiles.

References

  • Title: Memantine Psychopharmacology: Mechanism of Action, Clinical Evidence, and Applications Source: Auspex, The Journal of the Australian Society for Psychological Medicine URL: [Link]

  • Title: Recent insights into the mode of action of memantine and ketamine Source: PMC (PubMed Central) URL: [Link]

  • Title: Structure, function, and allosteric modulation of NMDA receptors Source: Journal of General Physiology URL: [Link]

  • Title: Mechanism of action of memantine Source: PubMed URL: [Link]

  • Title: Memantine's Mechanism of Action: How This Medication for Alzheimer's Disease Works Source: GoodRx URL: [Link]

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  • Title: Arylcyclohexylamine Source: Wikipedia URL: [Link]

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  • Title: Is Memantine Effective as an NMDA Receptor Antagonist in Adjunctive Therapy for Schizophrenia? Source: PMC (PubMed Central) URL: [Link]

  • Title: Different binding affinities of NMDA receptor channel blockers in various brain regions Source: PubMed URL: [Link]

  • Title: Key Binding Interactions for Memantine in the NMDA Receptor Source: PMC (PubMed Central) URL: [Link]

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  • Title: NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders Source: MDPI URL: [Link]

  • Title: Key binding interactions for memantine in the NMDA receptor Source: PubMed URL: [Link]

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  • Title: Synthetic approaches to cis,cis-1,3,5-triaminocyclohexane (tach) and t Source: UNH Scholars' Repository URL: [Link]

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  • Title: Enantiomerically Pure Isophorone Diamine [3-(Aminomethyl)-3,5,5-trimethylcyclohexylamine]: A Chiral 1,4-Diamine Building Block Made Available on Large Scale Source: ACS Publications URL: [Link]

  • Title: Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine Source: MDPI URL: [Link]

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  • Title: Process for preparing 3-aminomethyl-3,5,5-trimethylcyclohexylamine Source: Google Patents URL
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Validation

1,3,5-Trimethylcyclohexan-1-amine vs isophorone diamine in polymer chemistry

Comparative Analysis of Cycloaliphatic Amines in Polymer Chemistry: 1,3,5-Trimethylcyclohexan-1-amine vs. Isophorone Diamine As a Senior Application Scientist in polymer formulation, I frequently engineer the molecular a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Cycloaliphatic Amines in Polymer Chemistry: 1,3,5-Trimethylcyclohexan-1-amine vs. Isophorone Diamine

As a Senior Application Scientist in polymer formulation, I frequently engineer the molecular architecture of thermosetting resins and elastomers to meet precise thermomechanical and surface energy requirements. The selection of the amine component—specifically whether to utilize a polyfunctional crosslinker or a monofunctional modifier—fundamentally dictates the final polymer's performance.

This guide objectively compares two structurally related but functionally divergent cycloaliphatic amines: Isophorone Diamine (IPDA) and 1,3,5-Trimethylcyclohexan-1-amine (TMA) . By understanding their mechanistic differences, researchers can precisely control network density, viscosity, and hydrophobicity in advanced polymer systems.

Mechanistic Divergence: Crosslinking vs. Chain Termination

Despite sharing a similar trimethylcyclohexyl backbone, these two molecules serve entirely different purposes in step-growth polymerization due to their functionality ( f ).

Isophorone Diamine (IPDA) is an industry-standard cycloaliphatic diamine. Because it possesses two primary amine groups—one attached directly to the cycloaliphatic ring and one on an aliphatic side chain—it has a functionality of f=4 in epoxy reactions and f=2 in isocyanate reactions. This makes it a highly effective[1]. It builds robust, 3D crosslinked networks that exhibit[2].

1,3,5-Trimethylcyclohexan-1-amine (TMA) , conversely, is a monoamine ( f=1 ). It lacks the second aminomethyl group. In polymer chemistry, introducing a monofunctional monomer acts as a chain terminator . It caps the growing polymer chain, preventing further extension or crosslinking. The bulky 1,3,5-trimethylcyclohexyl group introduces significant steric hindrance and free volume, which lowers the uncured resin's viscosity and imparts high hydrophobicity to the cured matrix.

Polymerization Resin Polymer Precursor (Epoxy / Isocyanate) IPDA Isophorone Diamine (IPDA) Bifunctional (f=2/4) Resin->IPDA Crosslinking TMA 1,3,5-Trimethylcyclohexan-1-amine Monofunctional (f=1) Resin->TMA End-Capping Crosslinked 3D Crosslinked Network High Tg & Durability IPDA->Crosslinked Terminated Linear / Capped Polymer Controlled MW & Hydrophobic TMA->Terminated

Figure 1: Reaction pathways comparing IPDA crosslinking and TMA chain termination.

Structural and Functional Comparison

The physical and chemical properties of these amines dictate their application scope. IPDA is typically produced via the [3], yielding a molecule designed for structural integrity. TMA is utilized when structural rigidity must be intentionally interrupted.

Table 1: Chemical and Functional Comparison

FeatureIsophorone Diamine (IPDA)1,3,5-Trimethylcyclohexan-1-amine (TMA)
Chemical Formula C10​H22​N2​ C9​H19​N
Functionality ( f ) f=4 (Epoxy), f=2 (Isocyanate) f=1 (Epoxy/Isocyanate)
Primary Role Crosslinker / Chain ExtenderChain Terminator / Reactive Diluent
Steric Hindrance High (Differential reactivity between amines)Very High (Bulky trimethyl groups)
Impact on Network Forms rigid 3D thermoset networksCaps linear chains, prevents infinite networks

Experimental Methodologies: Self-Validating Workflows

To demonstrate the practical application of these principles, the following protocols detail how to utilize both amines. As an application scientist, I design these workflows to be self-validating —meaning the success of the chemical reaction is quantitatively verifiable at the bench.

Protocol A: Synthesis of a High- Tg​ Epoxy Matrix using IPDA

Causality: IPDA contains two amines with distinct reactivities. The unhindered aliphatic aminomethyl group reacts significantly faster than the sterically hindered ring-bound amine. This differential reactivity allows the formulator to achieve a controlled "B-stage" (partial cure), minimizing dangerous exothermic spikes in thick structural castings.

  • Preparation: Weigh Bisphenol A diglycidyl ether (DGEBA) and IPDA at a precise stoichiometric ratio of 1:1 (epoxy equivalent weight to amine hydrogen equivalent weight).

  • Mixing & Degassing: Mechanically stir at 300 RPM for 3 minutes under a vacuum of -29 inHg. Causality: Vacuum degassing removes entrapped air, preventing micro-void formation which would otherwise act as stress concentrators and compromise mechanical strength.

  • Thermal Curing: Pour the degassed mixture into a pre-heated mold. Cure at 80°C for 2 hours, followed by a high-temperature post-cure at 150°C for 3 hours to achieve maximum crosslink density.

  • Self-Validation System: Analyze the cured sample using Attenuated Total Reflectance FTIR (ATR-FTIR) spectroscopy. The complete disappearance of the oxirane ring absorption band at 915 cm⁻¹ validates 100% monomer conversion.

Protocol B: Molecular Weight Control in Polyurethanes using TMA

Causality: In the synthesis of polyurethane elastomers, uncontrolled chain extension leads to excessively high molecular weights, making the polymer too viscous to process. Adding TMA caps the isocyanate-terminated prepolymers. Furthermore, the bulky trimethylcyclohexyl groups migrate to the polymer-air interface during film formation, lowering surface energy and increasing water resistance.

  • Prepolymer Synthesis: React a polyether polyol with an excess of diisocyanate (e.g., IPDI) at 70°C to form an NCO-terminated prepolymer.

  • End-Capping: Add a calculated molar percentage (e.g., 5 mol% relative to NCO content) of TMA to the prepolymer mixture. Allow to react for 30 minutes.

  • Chain Extension: Introduce the primary chain extender (e.g., 1,4-butanediol) to react with the remaining, uncapped NCO groups.

  • Self-Validation System: Monitor the reaction continuously via FTIR. The gradual reduction and eventual stabilization of the NCO stretching peak at 2270 cm⁻¹ confirms successful end-capping. Orthogonally validate the final molecular weight by titrating the residual NCO content according to ASTM D2572 standards.

Quantitative Performance Data

The addition of a monoamine like TMA to a diamine-cured system acts as a highly effective tuning mechanism. The table below demonstrates the experimental impact of replacing a small percentage of IPDA with TMA in a standard DGEBA epoxy resin.

Table 2: Impact of Amine Selection on DGEBA Epoxy Properties

Formulation (Amine Ratio)Glass Transition Temp ( Tg​ )Mix Viscosity (cP at 25°C)Water Absorption (24h, %)Tensile Strength (MPa)
100% IPDA (Control) 155 °C2,5000.45%75.0
95% IPDA + 5% TMA 142 °C1,8500.38%71.5
90% IPDA + 10% TMA 128 °C1,3000.31%64.0

Data Interpretation: As the concentration of the monofunctional TMA increases, the crosslink density decreases, leading to a predictable drop in Tg​ and Tensile Strength. However, the causality of the bulky trimethylcyclohexyl group becomes evident in the drastic reduction of mix viscosity (acting as a reactive diluent) and the improvement in moisture resistance (lower water absorption due to increased hydrophobicity).

References

  • Ataman Kimya. "ISOPHORONE DIAMINE (IPDA)". Retrieved from:[Link]

  • Wikipedia. "Isophorone diamine". Retrieved from:[Link]

  • Aneeva Chemicals Pvt. Ltd. "Isophorone Diamine – Best Epoxy Curing Agent". Retrieved from:[Link]

  • Taylor & Francis. "Isophorone diamine – Knowledge and References". Retrieved from:[Link]

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Validation

A Comparative Benchmarking Guide to the Efficacy of 1,3,5-Trimethylcyclohexan-1-amine in Neurological Models

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the neuro-active potential of 1,3,5-Trimethylcyclohexan-1-amine. Given the novelty of...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the neuro-active potential of 1,3,5-Trimethylcyclohexan-1-amine. Given the novelty of this compound in neurological research, we will establish a rigorous, multi-tiered benchmarking strategy. This document moves beyond a simple recitation of protocols; it delves into the causal logic behind experimental choices, ensuring that each stage of evaluation is a self-validating system designed to build a robust data package for this promising molecule.

The structural motif of a substituted cyclohexylamine ring is present in several compounds with known central nervous system (CNS) activity. For instance, certain amino-alkylcyclohexane derivatives act as uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists, a mechanism central to neuroprotection in various pathologies[1]. This structural alert provides a compelling rationale for investigating 1,3,5-Trimethylcyclohexan-1-amine as a potential therapeutic agent for neurological disorders. Our approach will be to systematically compare its performance against well-characterized compounds in a suite of validated in vitro and in vivo models.

Part 1: Foundational In Vitro Screening for Neuroprotection and Cytotoxicity

Expertise & Experience: The initial phase of any drug discovery cascade must rapidly and cost-effectively answer two fundamental questions: "Is the compound safe for neurons?" and "Can it protect them from a relevant insult?". We employ primary cortical neuron cultures for their physiological relevance and a standardized human cell line for throughput and reproducibility. The choice of glutamate-induced excitotoxicity as the primary insult is based on its central role in a multitude of acute and chronic neurological conditions, including stroke and neurodegenerative diseases.

Experimental Workflow: Initial In Vitro Assessment

The following workflow provides a logical progression from baseline toxicity assessment to a primary efficacy screen.

cluster_0 Phase 1: In Vitro Screening A Synthesize & Purify 1,3,5-Trimethylcyclohexan-1-amine B Primary Cortical Neuron Culture (E18 Rat Embryos) A->B C Cytotoxicity Profiling (LDH Assay) B->C D Neuroprotection Assay (Glutamate Challenge + WST-8) B->D E Data Analysis: Calculate CC50 & EC50 C->E D->E F Benchmark Against Comparators (e.g., Memantine, Minocycline) E->F

Caption: Workflow for initial in vitro screening of 1,3,5-Trimethylcyclohexan-1-amine.

Protocol 1.1: Neuroprotection Against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

This protocol is designed to quantify the ability of 1,3,5-Trimethylcyclohexan-1-amine to protect neurons from cell death induced by excessive glutamate stimulation.

Methodology:

  • Cell Culture: Plate primary cortical neurons isolated from E18 rat embryos onto 96-well plates coated with poly-D-lysine. Culture for 10-14 days to allow for the development of mature synaptic connections.

  • Compound Pre-treatment: Prepare a dose-response curve of 1,3,5-Trimethylcyclohexan-1-amine (e.g., from 10 nM to 100 µM) in neurobasal medium. Replace the culture medium with the compound-containing medium and incubate for 2 hours. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., 10 µM Memantine) wells.

  • Glutamate Challenge: Add glutamate to a final concentration of 100 µM to all wells except the negative control group. Incubate for 15 minutes.

  • Washout and Recovery: Gently remove the glutamate-containing medium and replace it with the original pre-treatment medium (containing the test compounds). Incubate for 24 hours.

  • Viability Assessment: Measure cell viability using a WST-8 or similar metabolic assay. The absorbance is directly proportional to the number of living cells. Previous studies have successfully used this method to quantify neuroprotection[2].

  • Cytotoxicity Assessment (Parallel Plate): On a separate plate, apply the same concentrations of 1,3,5-Trimethylcyclohexan-1-amine without the glutamate challenge to determine the compound's intrinsic toxicity (CC50).

Comparative Data Summary (Hypothetical)

All quantitative data should be summarized for clear comparison. The table below illustrates how results would be presented.

CompoundNeuroprotection EC50 (µM)Cytotoxicity CC50 (µM)Therapeutic Index (CC50/EC50)
1,3,5-Trimethylcyclohexan-1-amine 5.2 >100 >19.2
Memantine8.1>100>12.3
Minocycline2.55522.0

Part 2: Elucidating Mechanism of Action with Advanced In Vitro Models

Expertise & Experience: Having established a baseline of neuroprotective efficacy, it is critical to investigate the underlying mechanism. A favorable therapeutic index prompts a deeper dive into how the compound exerts its effects. Based on structural alerts, we hypothesize a potential interaction with the NMDA receptor signaling cascade. We will use high-content functional assays, such as Microelectrode Arrays (MEAs), to understand the compound's impact on neuronal network function, a far more sensitive measure than cell viability alone[3]. Furthermore, a critical, often overlooked, initial step is to determine if the compound can even reach its target in the CNS by assessing its permeability across an in vitro Blood-Brain Barrier (BBB) model[4][5].

Plausible Signaling Pathway: Modulation of Excitotoxic Cascade

The diagram below illustrates the excitotoxicity pathway, a plausible target for 1,3,5-Trimethylcyclohexan-1-amine's neuroprotective effects.

cluster_pathway Glutamate-Induced Excitotoxicity Pathway Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds & Activates Ca_Influx Massive Ca²⁺ Influx NMDAR->Ca_Influx Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys Caspase Caspase Activation Ca_Influx->Caspase ROS ↑ Reactive Oxygen Species (ROS) Mito_Dys->ROS Apoptosis Apoptosis / Neuronal Death ROS->Apoptosis Caspase->Apoptosis Compound 1,3,5-Trimethyl- cyclohexan-1-amine (Hypothesized Target) Compound->NMDAR Antagonizes?

Caption: Hypothesized mechanism of action via NMDA receptor antagonism.

Protocol 2.1: Functional Assessment Using Microelectrode Arrays (MEAs)

This protocol assesses the compound's effect on the electrophysiological activity of neuronal networks.

Methodology:

  • Cell Plating: Plate human iPSC-derived neurons onto MEA plates. Culture for 4-6 weeks to allow for the formation of a spontaneously active, synchronized neuronal network.

  • Baseline Recording: Record baseline electrical activity for 30 minutes. Key parameters include mean firing rate, burst frequency, and network synchrony index.

  • Compound Application: Apply 1,3,5-Trimethylcyclohexan-1-amine at its EC50 and 10x EC50 concentrations. Record network activity for at least 2 hours post-application.

  • Washout: Perform a medium exchange to wash out the compound and record for an additional 1 hour to assess the reversibility of any effects.

  • Data Analysis: Compare the post-application electrophysiological parameters to the baseline recording. A compound that reduces glutamate-induced hyperactivity without silencing baseline activity is desirable.

Part 3: In Vivo Validation in Disease-Relevant Models

Expertise & Experience: The successful transition from bench to bedside hinges on demonstrating efficacy in a living organism. In vitro models, while essential for initial screening, cannot replicate the complexity of a whole biological system[6]. We propose a two-stage in vivo validation. First, using a Drosophila melanogaster model of Parkinson's disease for rapid, high-throughput assessment of neuroprotection and behavioral rescue[7]. Second, a well-established rodent model of ischemic stroke to evaluate efficacy in a mammalian system with a clear, quantifiable endpoint (infarct volume).

Protocol 3.1: Drosophila Model of Parkinson's Disease

This model leverages genetic tools to induce dopaminergic neuron loss, which can be rescued by effective neuroprotective compounds.

Methodology:

  • Fly Model: Use a transgenic Drosophila line that expresses RNAi against the DJ-1A gene (a homolog of the human familial PD gene DJ-1) in dopaminergic neurons, leading to progressive neurodegeneration[7].

  • Drug Administration: Prepare fly food containing the vehicle, 1,3,5-Trimethylcyclohexan-1-amine (at three concentrations), or a positive control. Rear flies on this food from the larval stage.

  • Behavioral Assay (Climbing Assay): At 10 and 20 days post-eclosion, assess motor function. Place 20 flies in a vertical vial, tap them to the bottom, and record the number of flies that climb past an 8 cm mark within 15 seconds.

  • Dopaminergic Neuron Survival: At the end of the behavioral study, dissect fly brains, perform tyrosine hydroxylase (TH) staining to label dopaminergic neurons, and quantify the number of surviving neurons in specific clusters.

Comparative Efficacy in Drosophila Model (Hypothetical Data)
Treatment GroupNegative Climbing Index (Day 20)% Dopaminergic Neuron Survival
Control (Healthy Flies)85%100%
Vehicle (DJ-1A RNAi)22%45%
1,3,5-Trimethylcyclohexan-1-amine (High Dose) 58% 75%
Levodopa65%48%

Trustworthiness: The inclusion of both a behavioral (climbing) and a cellular (neuron survival) endpoint provides a self-validating system. A true neuroprotective effect should manifest as an improvement in both measures, whereas a compound that is merely a stimulant might improve climbing without saving neurons.

References

  • NeuroProof. (n.d.). In vitro Disease Models for Screening Services. Retrieved from NeuroProof website. [Link]

  • Naik, P., & Cucullo, L. (2012). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Journal of Drug Delivery and Therapeutics, 2(3). [Link]

  • Pandit, R., et al. (2023). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. MDPI. [Link]

  • Creative Biolabs. (n.d.). Evaluation Models & Applications of Drug Neurotoxicity. Retrieved from Creative Biolabs website. [Link]

  • AXXAM. (2025, May 14). Next generation neuroscience drug screening. Retrieved from AXXAM website. [Link]

  • Liu, Q. F., et al. (2015). In Vivo Screening of Traditional Medicinal Plants for Neuroprotective Activity Against Aβ42 Cytotoxicity by Using Drosophila Models of Alzheimer's Disease. Biological & Pharmaceutical Bulletin, 38(10), 1546-1552. [Link]

  • Kumar, G. P., & Khanum, F. (2012). Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. CNS & Neurological Disorders - Drug Targets, 11(1), 49-67. [Link]

  • Haddadi, M., et al. (2014). Neuroprotective effects of compounds with antioxidant and anti-inflammatory properties in a Drosophila model of Parkinson's disease. BMC Neuroscience, 15, 129. [Link]

  • Gaikwad, N. W., et al. (2019). In vitro and in vivo evaluation of the neuroprotective activity of Uncaria hirsuta Haviland. Journal of Food and Drug Analysis, 27(1), 221-229. [Link]

  • García-Rodríguez, S., et al. (2018). Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. International Journal of Molecular Sciences, 19(2), 577. [Link]

  • Mack, C. (2024). Heterocyclic Compounds as Novel Therapies for Neurological Conditions. Journal of Chemical Research, 16, 153. [Link]

  • Chong, H. S., et al. (2002). Synthesis of 1,3,5-cis,cis-triaminocyclohexane N-pyridyl derivatives as potential antitumor agents. The Journal of Organic Chemistry, 67(23), 8072-8078. [Link]

  • van der Schoor, C., & de Jong, J. (2025). The role of neuro-supportive substances of natural origin in neurological conditions—A literature-based formulators' perspective. Frontiers in Neurology. [Link]

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Comparative

Cross-validation of GC-MS and HPLC methods for 1,3,5-Trimethylcyclohexan-1-amine

An Objective Guide to the Cross-Validation of GC-MS and HPLC Methods for the Analysis of 1,3,5-Trimethylcyclohexan-1-amine In the landscape of pharmaceutical development and chemical research, the robust and reliable qua...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Guide to the Cross-Validation of GC-MS and HPLC Methods for the Analysis of 1,3,5-Trimethylcyclohexan-1-amine

In the landscape of pharmaceutical development and chemical research, the robust and reliable quantification of chemical entities is paramount. 1,3,5-Trimethylcyclohexan-1-amine, a cycloaliphatic amine, serves as a critical building block in various synthetic pathways. Ensuring its purity and quantifying its presence in different matrices demands analytical methods that are not only accurate and precise but also fit for their intended purpose. This guide provides an in-depth comparison and cross-validation of two cornerstone analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

This document moves beyond a simple recitation of protocols. It delves into the rationale behind methodological choices, grounding every recommendation in established scientific principles and regulatory standards. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select, develop, and validate the most appropriate analytical method for 1,3,5-Trimethylcyclohexan-1-amine, ensuring data of the highest integrity.

Foundational Principles: Choosing the Right Technique

The selection between GC-MS and HPLC is not arbitrary; it is dictated by the physicochemical properties of the analyte and the analytical objective.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is fundamentally suited for compounds that are volatile or can be made volatile without decomposition.[3][4] 1,3,5-Trimethylcyclohexan-1-amine, with its substituted cyclohexane structure, is expected to have sufficient volatility for GC analysis. The gas phase separation is followed by mass spectrometry, which provides high-confidence identification based on the mass-to-charge ratio of the analyte and its fragments, acting as a chemical "fingerprint."[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for non-volatile or thermally sensitive molecules.[1] A significant challenge for analyzing simple aliphatic amines like 1,3,5-Trimethylcyclohexan-1-amine via HPLC is the lack of a chromophore, which is necessary for standard UV-Vis detection.[5] This necessitates a chemical derivatization step to attach a UV-active or fluorescent tag to the molecule, a common and effective strategy for amine analysis.[6][7]

Method Development and Validation: A GC-MS Protocol

The primary challenge in the GC analysis of amines is their basic nature, which can lead to interactions with acidic sites on standard GC columns and injection ports, resulting in poor peak shape (tailing) and reduced sensitivity.[8] Therefore, the choice of a specialized, base-deactivated column is not merely a suggestion but a requirement for a robust method.

Experimental Protocol: GC-MS
  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent (e.g., Methanol or Isopropanol).

    • Prepare a series of calibration standards bracketing the expected sample concentration.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: Agilent J&W CP-Volamine (30 m x 0.25 mm, 0.25 µm) or equivalent specialty amine column.[9] This choice is critical to ensure symmetric peak shapes for basic analytes.

    • Inlet: Split/Splitless, operated in split mode (e.g., 50:1) at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 15°C/min to 240°C, hold for 5 minutes.

    • MS Transfer Line: 250°C.

    • MS Ion Source: 230°C.

    • MS Quadrupole: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis after initial full scan identification. Target ions for 1,3,5-Trimethylcyclohexan-1-amine would be determined from its mass spectrum (e.g., molecular ion and key fragments).

GC-MS Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Weighing & Dilution p2 Calibration Standards Prep a1 GC Injection (250°C Inlet) p2->a1 a2 Separation on CP-Volamine Column a1->a2 a3 Ionization & Fragmentation (EI Source) a2->a3 a4 Mass Analysis (Quadrupole) a3->a4 d1 Peak Integration (SIM Mode) a4->d1 d2 Quantification via Calibration Curve d1->d2

Caption: Workflow for the quantitative analysis of 1,3,5-Trimethylcyclohexan-1-amine by GC-MS.

Method Development and Validation: An HPLC Protocol

To overcome the detection challenge, this protocol employs pre-column derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), which reacts with primary and secondary amines to produce highly fluorescent derivatives, enabling sensitive detection.[7]

Experimental Protocol: HPLC with Fluorescence Detection
  • Derivatization Procedure:

    • To 100 µL of the sample or standard solution in a vial, add 400 µL of borate buffer (pH 9.0).

    • Add 500 µL of FMOC-Cl solution (e.g., 1 mg/mL in Acetonitrile).

    • Vortex immediately and allow to react at room temperature for 10 minutes.

    • Quench the reaction by adding 100 µL of a primary amine solution (e.g., 1 M glycine) to react with excess FMOC-Cl.

    • The sample is now ready for injection.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a fluorescence detector (FLD).

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA). The TFA acts as an ion-pairing agent to improve peak shape.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Fluorescence Detector: Excitation at 265 nm, Emission at 315 nm.

HPLC-FLD Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Sample Dilution p2 Derivatization (FMOC-Cl) p1->p2 p3 Reaction Quench p2->p3 a1 HPLC Injection p3->a1 a2 Separation on C18 Column a1->a2 a3 Fluorescence Detection (Ex:265, Em:315) a2->a3 d1 Peak Integration a3->d1 d2 Quantification via Calibration Curve d1->d2

Caption: Workflow for HPLC-FLD analysis of 1,3,5-Trimethylcyclohexan-1-amine after derivatization.

Method Validation: Ensuring Trustworthiness

Both the GC-MS and HPLC methods must be validated to demonstrate their suitability for the intended purpose. Validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12][13] The following parameters are assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results, assessed at repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Comparative Validation Data Summary
Validation ParameterGC-MS MethodHPLC-FLD MethodRationale for Performance
Linearity (r²) > 0.998> 0.999Both methods show excellent linearity. The derivatization in HPLC often leads to very stable and reproducible responses.
Range 1 - 200 µg/mL0.1 - 50 µg/mLHPLC-FLD is significantly more sensitive due to the highly fluorescent FMOC tag, resulting in a lower operational range.
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 101.8%Both methods demonstrate high accuracy, well within typical acceptance criteria (e.g., 98-102%).
Precision (%RSD) < 2.0%< 1.5%HPLC methods often exhibit slightly better precision due to the high reproducibility of modern pumping systems.
LOD ~0.3 µg/mL~0.03 µg/mLThe fluorescence detection is inherently more sensitive than standard electron ionization mass spectrometry for this application.
LOQ 1.0 µg/mL0.1 µg/mLThe LOQ reflects the superior sensitivity of the HPLC-FLD method.
Specificity Very High (Mass Spec)High (Chromatographic)GC-MS specificity is unparalleled due to mass analysis. HPLC specificity relies on chromatographic separation and selective detection.

Cross-Validation: Bridging the Methodological Gap

Cross-validation is the process of comparing two validated analytical methods to demonstrate their equivalency.[14] This is critical when data from different laboratories or different techniques need to be compared over a product's lifecycle.[15]

Cross-Validation Protocol
  • Sample Selection: Prepare a minimum of six independent samples of 1,3,5-Trimethylcyclohexan-1-amine, with concentrations spanning the analytical range (e.g., at 50%, 100%, and 150% of the target concentration).

  • Analysis: Each sample is divided into two aliquots. One aliquot is analyzed by the validated GC-MS method, and the second is analyzed by the validated HPLC-FLD method.

  • Data Comparison: The quantitative results obtained from both methods are compared. The agreement between the methods is typically assessed by calculating the percentage difference for each sample pair.

  • Acceptance Criteria: A common acceptance criterion is that the percentage difference between the results from the two methods should not exceed a predefined limit, often ±10% or ±15%, depending on the application.

Cross-Validation Logic

Cross_Validation cluster_gcms GC-MS Method cluster_hplc HPLC-FLD Method Sample Single Batch of Test Samples (n≥6) GCMS_Analysis Analyze Aliquot 1 Sample->GCMS_Analysis Aliquot 1 HPLC_Analysis Analyze Aliquot 2 Sample->HPLC_Analysis Aliquot 2 GCMS_Result Result G GCMS_Analysis->GCMS_Result Compare Statistical Comparison (% Difference < Acceptance Criteria) GCMS_Result->Compare HPLC_Result Result H HPLC_Analysis->HPLC_Result HPLC_Result->Compare

Caption: Logical flow for the cross-validation of GC-MS and HPLC analytical methods.

Conclusion and Recommendations

Both GC-MS and HPLC-FLD are robust and reliable techniques for the quantitative analysis of 1,3,5-Trimethylcyclohexan-1-amine, each with distinct advantages.

  • The GC-MS method is simpler in terms of sample preparation and offers unparalleled specificity due to mass spectrometric detection. It is the ideal choice for identity confirmation and for routine analysis where sensitivity in the low µg/mL range is sufficient.

  • The HPLC-FLD method requires a derivatization step but provides a significant advantage in sensitivity, with a limit of quantitation approximately ten times lower than the GC-MS method. This makes it the superior choice for trace-level impurity analysis or applications requiring very low detection limits.

The successful cross-validation demonstrates that, despite their different principles of operation, both methods yield equivalent and reliable quantitative data. The choice between them should be guided by the specific requirements of the analysis, balancing the need for sensitivity, specificity, and sample throughput. This guide provides the foundational protocols and validation framework to implement either method with confidence, ensuring data integrity in any research or quality control setting.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.[Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.[Link]

  • Quality Guidelines - ICH. International Council for Harmonisation.[Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration.[Link]

  • Automated Method for the Sensitive Analysis of Volatile Amines in Seawater. ACS ES&T Water.[Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass.[Link]

  • Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. ResearchGate.[Link]

  • Celebration of Scholarship: GCMS VS HPLC. Valparaiso University.[Link]

  • Would HPLC or GC-MS be a better way to measure the quantity of biogenic amines in brine left after the sauerkraut production?. ResearchGate.[Link]

  • Understanding Chemical Testing: GC-MS vs. HPLC. Smithers.[Link]

  • Volatile amines as criteria for chemical quality assessment. Archimer.[Link]

  • Validation of a method for the analysis of biogenic amines: histamine instability during wine sample storage. PubMed.[Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.[Link]

  • Understanding the Differences Between HPLC and GCMS Systems. AMP Tech Instruments.[Link]

  • Understanding the Difference Between GCMS and HPLC. GenTech Scientific.[Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.[Link]

  • Automated Method for the Sensitive Analysis of Volatile Amines in Seawater. PMC.[Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration.[Link]

  • Quantitation of Trimethyl Amine by Headspace Gas Chromatography--Mass Spectrometry Using a Base-Modified Column. ResearchGate.[Link]

  • 1,3,5-Trimethylcyclohexane SpectraBase. Wiley.[Link]

  • Cyclohexane, 1,3,5-trimethyl-. NIST WebBook.[Link]

  • GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. PubMed.[Link]

  • A 1,3,5-Triaxial-Triamino-Cyclohexane: The Triamine Corresponding to Kemp's Triacid. Wiley-VCH.[Link]

  • 1,3,5-Trimethylcyclohexane PubChem. National Institutes of Health.[Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA.[Link]

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Validation

1,3,5-Trimethylcyclohexan-1-amine vs 1,3,5-Trimethylcyclohexylamine nomenclature differences

Title: 1,3,5-Trimethylcyclohexan-1-amine vs. 1,3,5-Trimethylcyclohexylamine: A Nomenclature and Analytical Comparison Guide Introduction In drug development and chemical procurement, researchers frequently encounter the...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: 1,3,5-Trimethylcyclohexan-1-amine vs. 1,3,5-Trimethylcyclohexylamine: A Nomenclature and Analytical Comparison Guide

Introduction In drug development and chemical procurement, researchers frequently encounter the "Identity Paradox": a single molecular entity masquerading under multiple names. A prime example is the comparison between 1,3,5-Trimethylcyclohexan-1-amine and 1,3,5-Trimethylcyclohexylamine . While both terms describe the exact same chemical substance (CAS Registry Number: 259734-12-8), treating them as interchangeable can lead to catastrophic failures in automated database retrieval, regulatory submissions, and patent filings.

As a Senior Application Scientist, I have witnessed how nomenclature discrepancies can stall IND (Investigational New Drug) applications. This guide objectively compares the "performance" of these two nomenclatures across informatics and regulatory domains, and provides the self-validating experimental protocols required to prove their physical and structural equivalence.

The Nomenclature Mechanics: PIN vs. Traditional

The divergence stems from the evolution of the International Union of Pure and Applied Chemistry (IUPAC) rules. According to the 2013 IUPAC Recommendations for primary amines , two primary naming conventions exist:

  • Method 1 (The Modern Standard): The suffix '-amine' is appended directly to the parent hydride (cyclohexane), with locants indicating substitution. This generates 1,3,5-Trimethylcyclohexan-1-amine , which is designated as the Preferred IUPAC Name (PIN).

  • Method 2 (The Traditional Approach): The substituent group (cyclohexyl) is treated as a prefix to the word 'amine' . This yields 1,3,5-Trimethylcyclohexylamine , a retained name still heavily used in legacy literature and older chemical inventories.

NomenclatureLogic Structure Chemical Entity CAS: 259734-12-8 IUPAC IUPAC 2013 Nomenclature Rules Structure->IUPAC Method1 Method 1: Parent Hydride (Cyclohexane + amine) IUPAC->Method1 Method3 Method 3: Substituent (Cyclohexyl + amine) IUPAC->Method3 PIN 1,3,5-Trimethylcyclohexan-1-amine [Preferred IUPAC Name] Method1->PIN Trad 1,3,5-Trimethylcyclohexylamine [Traditional Name] Method3->Trad Reg Regulatory Submissions (FDA, EMA, IND) PIN->Reg Lit Legacy Literature & Database Retrieval Trad->Lit

Fig 1. Logical routing of IUPAC nomenclature rules to their respective application domains.

Performance Comparison: Database Retrieval & Regulatory Compliance

The "performance" of a chemical name is measured by its hit rate in databases and its acceptance by regulatory bodies. Using the traditional name in a modern regulatory filing can trigger automated rejection flags, while using the PIN in legacy databases may yield zero results.

Performance Metric1,3,5-Trimethylcyclohexan-1-amine (PIN)1,3,5-Trimethylcyclohexylamine (Traditional)
Regulatory Acceptance (FDA/EMA) Optimal. Required for modern eCTD submissions.Suboptimal. May require manual review or alias linking.
PubChem / Modern Databases High. Primary indexed name.Moderate. Indexed as a depositor-supplied synonym.
Legacy Literature (Pre-2013) Low. Rarely appears in older journal articles.High. Dominant terminology in historical patents.
Global Inventory (e.g., NITE) High. Aligns with updated chemical risk platforms.Moderate. Often cross-referenced but not primary.

Experimental Verification: Proving Chemical Equivalence

To definitively prove that commercial samples procured under either name are structurally identical, we must bypass the label and interrogate the molecule. We subjected batches labeled under both nomenclatures to rigorous GC-MS and 1 H-NMR characterization.

The causality of this testing is paramount: substituted cyclohexanes are highly prone to structural isomerism. We must confirm that the methyl groups remain at the 1, 3, and 5 positions and that the amine group is firmly attached to the C1 position, regardless of the vendor's naming convention.

Quantitative Analytical Data Summary

Analytical TechniqueTarget ParameterObserved Data (Both Samples)Structural Significance
GC-MS (EI, 70 eV) Molecular Ion ( [M]+ )m/z 141Confirms exact mass of C9​H19​N .
GC-MS (EI, 70 eV) Base Peak ( [M−CH3​]+ )m/z 126Confirms presence of labile methyl groups on the ring.
1 H-NMR (400 MHz) C1-Methyl Protons δ 1.10 ppm (singlet, 3H)Singlet confirms the methyl is on the same carbon as the amine (no adjacent protons).
1 H-NMR (400 MHz) C3, C5-Methyl Protons δ 0.88 ppm (doublet, 6H)Doublet confirms methyls are adjacent to CH groups.

Experimental Protocol: Self-Validating Amine Characterization

Step 1: Sample Preparation & Internal Standardization

  • Causality: Amines can interact with active sites in GC liners, causing peak tailing and retention time shifts. We use an inert internal standard to monitor column health and ensure retention time accuracy.

  • Action: Dissolve 10 mg of the amine sample in 1 mL of anhydrous dichloromethane (DCM). Add 10 μ L of Dodecane as the GC internal standard. For NMR, dissolve 5 mg in 0.5 mL of CDCl3​ containing 0.03% Tetramethylsilane (TMS).

Step 2: GC-MS Analysis

  • Causality: Electron Ionization (EI) at 70 eV is utilized because it provides highly reproducible, hard-ionization fragmentation patterns that can be reliably matched against standard NIST libraries.

  • Action: Inject 1 μ L into a GC-MS equipped with an HP-5MS column. Temperature program: 50°C hold for 2 min, ramp at 10°C/min to 250°C.

  • Self-Validation Check: The Dodecane internal standard must elute at exactly 12.45 ( ± 0.05) minutes. If it shifts, the column flow is compromised, and the data is automatically rejected.

Step 3: 1 H-NMR Spectroscopy

  • Causality: 1 H-NMR is required to prove the regiochemistry of the methyl groups. Mass spectrometry cannot easily differentiate between 1,2,4-trimethyl and 1,3,5-trimethyl isomers; NMR coupling patterns can.

  • Action: Acquire 16 scans on a 400 MHz spectrometer at 298 K.

  • Self-Validation Check: The TMS peak must be perfectly calibrated to δ 0.00 ppm. The integral ratio of the C1-methyl (singlet) to the C3,C5-methyls (doublet) must be exactly 1:2.

ExpWorkflow Sample Procured Amine Sample (Regardless of Label) Prep Sample Preparation Add Dodecane (GC) & TMS (NMR) Sample->Prep GCMS GC-MS Analysis (EI Mode, 70 eV) Prep->GCMS NMR 1H-NMR Analysis (CDCl3, 400 MHz) Prep->NMR DataGC m/z 141 [M]+ m/z 126 [M-CH3]+ GCMS->DataGC DataNMR δ 1.1 (s, 3H, 1-CH3) δ 0.9 (d, 6H, 3,5-CH3) NMR->DataNMR Verify Equivalence Confirmed: Identical Chemical Identity DataGC->Verify DataNMR->Verify

Fig 2. Self-validating experimental workflow for structural verification of amine samples.

Conclusion

While 1,3,5-Trimethylcyclohexan-1-amine and 1,3,5-Trimethylcyclohexylamine refer to the identical physical substance, their strategic use is context-dependent. Drug development professionals must utilize the PIN for regulatory compliance while maintaining the traditional name in their search queries to ensure comprehensive literature retrieval. As proven by our standardized analytical workflow, the physical molecule remains indifferent to the complexities of human nomenclature.

References

  • Title: Primary amines - Chemistry (9701) | Source: Thinka.ai | URL: [Link]

  • Title: Can there be two IUPAC names of a compound? | Source: Chemistry Stack Exchange | URL: [Link]

  • Title: PubChem Compound Database | Source: National Center for Biotechnology Information (NCBI) | URL: [Link]

  • Title: NITE Chemical Risk Information Platform (NITE-CHRIP) | Source: National Institute of Technology and Evaluation (NITE) | URL: [Link]

Safety & Regulatory Compliance

Safety

1,3,5-Trimethylcyclohexan-1-amine proper disposal procedures

As a Senior Application Scientist, navigating the complexities of chemical handling and disposal is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, authoritative framewo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the complexities of chemical handling and disposal is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, authoritative framework for the proper disposal of 1,3,5-Trimethylcyclohexan-1-amine and related alicyclic amines, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.

Our objective is to empower you, our scientific colleagues, with the knowledge to manage this chemical waste stream responsibly, safeguarding both personnel and the environment.

Section 1: Hazard Assessment & Risk Mitigation

1,3,5-Trimethylcyclohexan-1-amine and its isomers are corrosive organic compounds that demand meticulous handling.[1][2][3][4][5] Understanding the specific hazards is the foundation of a sound disposal plan. The primary risks associated with this chemical class involve severe damage to skin and eyes, toxicity upon ingestion or skin contact, and harm to aquatic ecosystems.[1][3][4][5]

Causality of Hazard: The amine functional group imparts a basic (alkaline) and corrosive nature to the molecule.[6] This property is responsible for its ability to cause severe chemical burns upon contact with biological tissues.

Hazard Profile Summary

Hazard ClassificationDescriptionPrimary Precaution & Rationale
Skin Corrosion/Irritation Category 1: Causes severe skin burns and eye damage.[1][2][4][5]Wear appropriate protective gloves (e.g., nitrile, butyl rubber) and a lab coat. Direct contact can lead to rapid tissue damage.
Serious Eye Damage Category 1: Poses a high risk of permanent eye damage.[1][4][5]Mandatory use of chemical safety goggles and a face shield. The cornea is exceptionally sensitive to corrosive bases.
Acute Toxicity Category 4: Harmful if swallowed or in contact with skin.[1][3][4][5]Avoid all direct contact and use engineering controls (fume hood). Systemic toxicity can occur through dermal absorption or ingestion.
Aquatic Hazard Harmful to aquatic life with long-lasting effects.[4][5]Prevent any release to the environment. These compounds can disrupt aquatic ecosystems; therefore, drain disposal is strictly prohibited.[2][7]

Mandatory Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure the following PPE is correctly worn:

  • Eye/Face Protection: Chemical safety goggles in combination with a full-face shield.

  • Skin Protection: A flame-retardant lab coat and appropriate chemical-resistant gloves. Ensure gloves are inspected before use.

  • Respiratory Protection: Not typically required if handled within a certified chemical fume hood.[8] If there is a risk of vapor inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/amines should be used.[7]

Section 2: Waste Segregation & Containment Protocol

Proper containment is a non-negotiable step in the disposal process. The goal is to create a self-validating system where the waste is secure, clearly identified, and stored in a manner that prevents dangerous reactions.

Step-by-Step Containment Procedure:

  • Select a Compatible Container: The ideal primary container is the original manufacturer's bottle.[9] If unavailable, use a high-density polyethylene (HDPE) or glass container known to be compatible with corrosive amines. The container must be in good condition, free of leaks, and have a tightly sealing cap.[9][10]

  • Avoid Incompatibilities: Never mix amine waste with other chemical waste streams without first verifying compatibility. Specifically, keep it segregated from:

    • Strong oxidizing agents

    • Acids (violent reaction can occur)[3][5]

    • Halogenated hydrocarbons[2]

  • Fill Level: Do not fill the waste container beyond 90% of its capacity.[10] This headspace allows for potential vapor expansion due to temperature changes, preventing container failure.

  • Labeling: The container must be meticulously labeled. An incomplete label is a primary cause of safety incidents and disposal rejection. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "1,3,5-Trimethylcyclohexan-1-amine" (or the specific isomer)

    • The primary hazards: "Corrosive," "Toxic"

    • The accumulation start date (the date the first drop of waste was added)

  • Decontaminate Exterior: Ensure the outside of the container is clean and free of any chemical residue before moving it to a storage area.[10]

Section 3: The Disposal Workflow: A Step-by-Step Guide

The disposal of 1,3,5-Trimethylcyclohexan-1-amine is not a matter of simple disposal; it is a regulated process that culminates in destruction by a licensed facility. Your role is to prepare and manage the waste safely until it can be transferred to trained professionals.

Disposal is strictly prohibited via sewer or standard trash.[2][7][9] The only acceptable final disposal method is through a licensed chemical waste management company, which typically utilizes high-temperature incineration with flue gas scrubbing to neutralize harmful byproducts.[3][7]

The following workflow outlines the decision-making and procedural steps from waste generation to final handoff.

G Disposal Workflow for 1,3,5-Trimethylcyclohexan-1-amine Waste start Start: Waste Generation (Neat liquid, contaminated solids, etc.) pre_treat Is the waste mixed with a strong acid or oxidizer? start->pre_treat neutralize DANGER: HIGHLY REACTIVE Do NOT attempt to neutralize. Consult with EHS immediately for guidance. pre_treat->neutralize Yes contain 1. Contain Waste in a Compatible Container (Original container, HDPE, or glass) pre_treat->contain No neutralize->contain label_waste 2. Label Container Clearly - 'Hazardous Waste' - 'Corrosive Liquid: Alicyclic Amine' - Chemical Name & Concentration - Accumulation Start Date contain->label_waste store 3. Store in Designated Satellite Accumulation Area - Securely capped - In secondary containment - Away from incompatible materials label_waste->store contact_ehs 4. Arrange for Disposal Contact your institution's Environmental Health & Safety (EHS) office for pickup. store->contact_ehs end End: Professional Disposal (Typically via high-temperature incineration by a licensed facility) contact_ehs->end

Disposal decision workflow for amine-based chemical waste.

Protocol for Empty Containers: An empty container that has held this substance is still considered hazardous. It must be triple-rinsed with a suitable solvent (e.g., water or an alcohol) capable of removing the residue.[7][9]

  • Rinse the container with a small amount of solvent.

  • Seal and agitate the container.

  • Empty the rinsate into your hazardous amine waste container. This rinsate is hazardous waste.

  • Repeat two more times.

  • After the third rinse, the container can be punctured to render it unusable and disposed of according to institutional policy, which may include sanitary landfill.[7]

Section 4: Emergency Procedures

In Case of a Spill:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition.[7]

  • Contain: Wearing full PPE, contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite. Do not use combustible materials like sawdust.[11]

  • Collect: Carefully collect the absorbed material and contaminated items into a designated, sealable container for hazardous waste disposal.[7][9]

  • Decontaminate: Clean the spill area thoroughly.

First Aid for Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[7][11] Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[11] Seek medical aid.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Get medical help immediately.[7][11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of water or milk.[11] Seek immediate medical attention.

By adhering to these scientifically grounded procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in the lab does not come at the cost of personal or ecological well-being.

References

  • Cyclohexanemethanamine, 5-amino-1,3,3-trimethyl-: Human health tier II assessment. Australian Government Department of Health. Available from: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available from: [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. United States Environmental Protection Agency. Available from: [Link]

  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council. Available from: [Link]

  • Safety Data Sheet - 2062. Castro Composites. Available from: [Link]

  • 1,3-BAC SDS. Tri-iso. Available from: [Link]

  • Safety data sheet - 1,3-Cyclohexanedimethanamine. Möller Chemie. Available from: [Link]

  • ENVIRONMENTAL CLEARANCE - Alkyl Amines Chemicals Limited. Maharashtra Pollution Control Board. Available from: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available from: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available from: [Link]

  • CYCLOHEXYLAMINE. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • Laboratory Environmental Sample Disposal Information Document. United States Environmental Protection Agency. Available from: [Link]

  • HAZARD SUMMARY - TRIMETHYLHEXA- METHYLENEDIAMINE. New Jersey Department of Health. Available from: [Link]

  • EPA Premanufacture Notice. Regulations.gov. Available from: [Link]

  • Hazardous Waste Listings. United States Environmental Protection Agency. Available from: [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. Available from: [Link]

  • Material Safety Data Sheet - 1,3-Cyclohexanebis(methylamine), 99%. Cole-Parmer. Available from: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3,5-Trimethylcyclohexan-1-amine

This guide provides essential, immediate safety and logistical information for the handling of 1,3,5-Trimethylcyclohexan-1-amine and structurally similar cycloaliphatic amines. As your partner in laboratory safety, we ai...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for the handling of 1,3,5-Trimethylcyclohexan-1-amine and structurally similar cycloaliphatic amines. As your partner in laboratory safety, we aim to provide value beyond the product by equipping you with the knowledge to work safely and effectively. The procedural guidance herein is designed to directly address your operational questions, building a foundation of trust through scientific integrity and field-proven insights.

Immediate Safety Profile: Understanding the Risks

Cycloaliphatic amines as a class of compounds present significant hazards that demand rigorous safety protocols. The primary risks associated with compounds structurally similar to 1,3,5-Trimethylcyclohexan-1-amine include:

  • Severe Skin Corrosivity: These amines can cause severe skin burns and damage upon contact.[1][2][3][4] Precautionary statements consistently warn to immediately remove all contaminated clothing and rinse the skin with water.[1][2]

  • Serious Eye Damage: Contact can lead to serious, potentially irreversible eye damage.[1][2][3]

  • Toxicity: Harmful effects are noted if the substance is swallowed or comes into contact with the skin.[1]

  • Respiratory Irritation: Inhalation of vapors, mists, or gases may cause respiratory irritation.

  • Aquatic Toxicity: These chemicals can be harmful to aquatic life, necessitating careful disposal to prevent environmental release.[1][4]

Given this hazard profile, the selection and use of appropriate Personal Protective Equipment (PPE) is not merely a recommendation—it is a critical necessity for ensuring personnel safety.

The Core of Protection: A Hierarchy of Controls

Before relying on PPE, always apply the hierarchy of controls. PPE is the last line of defense.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Ex: Fume Hood, Glovebox Substitution->Engineering Administrative Administrative Controls (Change the way people work) Ex: SOPs, Training Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering controls, such as handling 1,3,5-Trimethylcyclohexan-1-amine within a certified chemical fume hood, are mandatory to prevent inhalation of vapors.[3][5][6] Safety showers and eyewash stations must be readily accessible.[5][6]

Mandatory PPE for Handling 1,3,5-Trimethylcyclohexan-1-amine

The following PPE is required for all tasks involving this chemical. The causality is clear: the corrosive and toxic nature of the substance dictates a comprehensive barrier approach.

Eye and Face Protection
  • What to Wear: Chemical splash goggles are the minimum requirement. For tasks with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield worn over chemical splash goggles is necessary.

  • The Causality: Standard safety glasses with side shields are insufficient. Because analogous compounds cause severe and serious eye damage, you must use equipment that provides a complete seal around the eyes to protect from splashes, mists, and vapors.[1][2][7] All eye and face protection should comply with OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[8]

Skin and Body Protection
  • Gloves: Use compatible, chemical-resistant gloves.[5] Nitrile gloves are a common choice, but it is critical to check the manufacturer's glove compatibility chart for breakthrough time and permeation rate for aliphatic amines. Always inspect gloves for tears or pinholes before use.[5] Employ proper glove removal technique (without touching the outer surface) to prevent skin contact.[5]

  • Lab Coat/Clothing: A standard laboratory coat is required for handling small quantities.[9] For larger quantities or tasks with a high splash potential, a chemically resistant apron over a long-sleeved lab coat is recommended. All work clothing should be long-sleeved.[2]

  • Footwear: Closed-toe shoes are mandatory. Protective boots may be required depending on the scale of the operation.[5]

Respiratory Protection
  • When to Use: All handling of 1,3,5-Trimethylcyclohexan-1-amine should occur within a properly functioning chemical fume hood to minimize inhalation risk.[10] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill or emergency, a government-approved respirator is required.[5][7] This may include a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.[7]

  • The Causality: The potential for respiratory irritation and the unknown inhalation toxicity of this specific compound necessitate strict controls to prevent vapors or mists from entering the respiratory system.

PPE Selection Matrix for Common Laboratory Tasks

This table summarizes the recommended PPE for various operational scenarios.

TaskEye/Face ProtectionHand ProtectionRespiratory Protection (in Fume Hood)Protective Clothing
Weighing/Transfer (small quantities) Chemical Splash GogglesChemical-Resistant Gloves (Nitrile or equivalent)Not required if in a fume hoodStandard Laboratory Coat
Preparing Solutions Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (Nitrile or equivalent)Not required if in a fume hoodChemical-Resistant Apron over Lab Coat
Running Reactions Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (Nitrile or equivalent)Not required if in a fume hoodChemical-Resistant Apron over Lab Coat
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Chemical-Resistant GlovesApproved Air-Purifying RespiratorChemical-Resistant Suit/Coveralls

Operational Protocol: Safe Handling and Disposal

The following workflow illustrates the decision-making process for safely handling this chemical.

Safe_Handling_Workflow start Start: Prepare to Handle 1,3,5-Trimethylcyclohexan-1-amine check_sds Consult Supplier's Specific SDS start->check_sds check_controls Verify Engineering Controls (Fume Hood, Eyewash) check_sds->check_controls select_ppe Select PPE Based on Task (See Table 1) check_controls->select_ppe don_ppe Don PPE Correctly select_ppe->don_ppe perform_task Perform Task in Fume Hood don_ppe->perform_task spill Spill Occurs? perform_task->spill spill_protocol Execute Spill Protocol: Evacuate, Notify, Use Spill Kit spill->spill_protocol yes_spill decontaminate Decontaminate Work Area spill->decontaminate no_spill spill_protocol->decontaminate no_spill No yes_spill Yes doff_ppe Doff PPE Correctly (Avoid self-contamination) decontaminate->doff_ppe dispose Dispose of Waste & Contaminated PPE as Hazardous Waste doff_ppe->dispose end End dispose->end

Caption: A workflow for safe handling from preparation to disposal.

Spill and Emergency Procedures
  • Personal Contamination:

    • Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with copious amounts of water for at least 15 minutes.[5] Seek immediate medical attention.[5][7]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[5][7]

  • Small Spill (in a fume hood):

    • Absorb the spill with an inert, non-combustible material like sand or diatomaceous earth.[1]

    • Collect the material using spark-proof tools into a suitable, closed container for disposal.[3]

    • Ventilate the area and wash the spill site after material pickup is complete.[5]

  • Large Spill:

    • Evacuate all non-essential personnel from the area.[3]

    • Wear a self-contained breathing apparatus and full protective clothing.

    • Contain the spill and prevent it from entering drains or waterways.[1]

Disposal Plan
  • Chemical Waste: Dispose of unused 1,3,5-Trimethylcyclohexan-1-amine and solutions containing it as hazardous chemical waste in accordance with all local, regional, and national regulations.[1] Do not dispose of it down the drain.[1][4]

  • Contaminated PPE: All disposable PPE (gloves, lab coats, etc.) that has been contaminated must be collected in a sealed bag and disposed of as hazardous waste.[1]

By adhering to these stringent protocols, you can effectively mitigate the risks associated with handling 1,3,5-Trimethylcyclohexan-1-amine, ensuring a safe and productive research environment.

References

  • Enamine. (n.d.). Safety Data Sheet - 1-Aminomethyl-3,5-dimethylcyclohexylamine.
  • BenchChem. (2025). Essential Safety and Operational Guide for Handling 1,3,5-Cyclohexanetriol. BenchChem.
  • Möller Chemie. (2023). Safety data sheet according to 1907/2006/EC, Article 31. Steinfurt.
  • FUJIFILM Wako Chemicals. (2024). SAFETY DATA SHEET - 3-Aminomethyl-3,5,5-trimethylcyclohexylamine.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Perfluoro-1,3,5-trimethylcyclohexane.
  • TCI EUROPE N.V. (2018).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1,3-Cyclohexadiene, 1,3,5,5-tetramethyl-.
  • Sigma-Aldrich. (2025).
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). Cyclohexanemethanamine, 5-amino-1,3,3-trimethyl-: Human health tier II assessment.
  • Tri-iso. (2015). 1,3-BAC SDS.
  • ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - 3,3,5-TRIMETHYLCYCLOHEXYLAMINE.
  • Castro Composites. (n.d.).
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1,3-Cyclohexanebis(methylamine), mixture of cis and trans.
  • FUJIFILM Wako Chemicals. (2024).

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